Methyl 6-(trifluoromethyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABEJGGSWJVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669737 | |
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155377-05-2 | |
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of Methyl 6-(trifluoromethyl)picolinate, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining a pyridine core with a trifluoromethyl group, make it an essential intermediate in the synthesis of complex pharmaceutical agents. This document delves into its chemical properties, synthesis, mechanistic pathways, spectroscopic characterization, applications, and safety protocols, providing a holistic resource for professionals in the field.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. The trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, enhancing its stability and modulating the reactivity of the pyridine ring. These characteristics are highly sought after in drug design to improve metabolic stability and binding affinity.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 155377-05-2 | [1] |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Synonyms | 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Density | 1.331 g/cm³ | |
| Boiling Point | 232.6 °C at 760 mmHg | [3] |
| Flash Point | 94.5 °C | [3] |
Synthesis and Mechanistic Insights
The most direct and common route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 6-(trifluoromethyl)picolinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.
The choice of Fischer esterification is predicated on its reliability for converting carboxylic acids to esters.[4] Methanol serves as both the solvent and the nucleophile, ensuring a high concentration for the reaction. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol and, if necessary, by removing the water formed as a byproduct.
The following protocol is a representative procedure based on established methods for the esterification of picolinic acids.[5]
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(trifluoromethyl)picolinic acid (1.0 eq).
-
Reagent Addition : Add an excess of anhydrous methanol (e.g., 20 parts by volume relative to the acid's mass) to the flask. This serves as both the reactant and the solvent.
-
Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.
-
Reaction Execution : Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product : The resulting crude product can be further purified by column chromatography on silica gel to yield this compound as a pure compound.
Caption: Mechanism of Fischer Esterification.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety will cause the aromatic protons to appear in the downfield region.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 8.32 | Doublet | 1H | Aromatic H |
| ~ 8.06 | Triplet | 1H | Aromatic H |
| ~ 7.80 | Doublet | 1H | Aromatic H |
| ~ 4.00 | Singlet | 3H | -OCH₃ |
Note: Predicted data based on similar structures. Actual shifts may vary depending on the solvent and experimental conditions.[6]
In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom of the pyridine ring attached to the -CF₃ group will also exhibit splitting (²JCF).[6] The carbonyl carbon of the ester will be observed significantly downfield.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules. Its utility is prominent in the synthesis of novel therapeutics.
-
Antineoplastic Agents : This compound is a known building block related to the synthesis of Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia.[7][1]
-
Central Nervous System (CNS) Agents : Derivatives of trifluoromethyl-substituted pyridines have been explored for the treatment of depression and other CNS disorders.[2] The trifluoromethyl group often enhances blood-brain barrier permeability and metabolic stability, which are critical properties for CNS-active drugs.
Caption: Use as a key intermediate in drug synthesis.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[8][9]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the container tightly closed and store in a well-ventilated area.
References
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- Acros PharmaTech Limited. SAFETY DATA SHEET: Methyl 6-(trifluoromethyl)
- ChemicalBook. (2025). 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
- Google Patents. (2016).
- Sigma-Aldrich. 3-Methoxy-6-(trifluoromethyl)picolinic acid.
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- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
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- National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Journal of Biomedical Research & Environmental Sciences.
- BenchChem. (2025).
- EPFL.
- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- MDPI.
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- J&K Scientific LLC. Methyl 6-(trifluoromethyl)
- Massachusetts Institute of Technology. 5.
- MDPI. (2024).
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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An In-depth Technical Guide to the Physical Properties of Methyl 6-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physical properties of Methyl 6-(trifluoromethyl)picolinate, a key heterocyclic building block in contemporary drug discovery and development. The strategic incorporation of a trifluoromethyl group onto the picolinate scaffold significantly influences its physicochemical characteristics, impacting solubility, lipophilicity, and metabolic stability.[1] This document serves as a vital resource for researchers, offering a detailed summary of known physical data, robust experimental protocols for in-house characterization, and an exploration of the underlying chemical principles that govern these properties.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 155377-05-2) has emerged as a molecule of significant interest within the pharmaceutical sciences.[2] Its structural architecture, featuring a pyridine ring functionalized with both a methyl ester and a trifluoromethyl group, makes it a versatile intermediate in the synthesis of complex molecular entities. The trifluoromethyl moiety, in particular, is a powerful tool in drug design, often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by modifying its electronic and lipophilic properties.[1] Understanding the fundamental physical properties of this compound is therefore a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents, such as the notable IDH2 inhibitor, Enasidenib.
The strategic placement of the trifluoromethyl group at the 6-position of the pyridine ring exerts a profound influence on the molecule's electron distribution and intermolecular interactions. This, in turn, dictates its macroscopic physical properties, including its melting point, boiling point, and solubility profile. This guide provides a detailed exposition of these properties, grounded in both available data and established scientific principles.
Physicochemical Properties: A Tabulated Summary
A comprehensive understanding of a compound's physical properties is the bedrock of successful process development and formulation. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data points are well-established, others, such as the melting point, are reported for isomeric structures and should be experimentally verified for the title compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [2] |
| CAS Number | 155377-05-2 | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [3] |
| Appearance | Yellow to orange solid | [2] |
| Boiling Point | 232.6 °C at 760 mmHg | N/A |
| Density | 1.331 g/cm³ | N/A |
| Melting Point | 54-56 °C (for isomeric Methyl 6-(trifluoromethyl)nicotinate) | N/A |
| Solubility | Soluble in acetone; Insoluble in water (qualitative, for nicotinate isomer) | N/A |
| Storage | Sealed in a dry place at room temperature | N/A |
The Impact of the Trifluoromethyl Group: A Deeper Dive
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its presence in this compound is the primary determinant of its unique properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the reactivity and binding interactions of the parent molecule.[1]
Furthermore, the -CF₃ group enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability and overall bioavailability.[1] This increased lipophilicity, however, must be carefully balanced, as it can also lead to decreased aqueous solubility. The interplay between these factors is a key consideration in the design of drug candidates derived from this intermediate. From a solid-state perspective, the size and shape of the trifluoromethyl group can influence the crystal lattice energy, which in turn affects the melting point of the compound.
Experimental Protocols for Physical Property Determination
To empower researchers with the ability to independently verify and expand upon the available data, this section provides detailed, field-proven methodologies for the determination of melting point and solubility.
Determination of Melting Point: The Capillary Method
The melting point is a fundamental indicator of a compound's purity. The capillary method remains a reliable and widely used technique for its determination.
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point, with a narrow range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For a more accurate determination, heat the block rapidly to about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Quantitative Solubility Determination: The Shake-Flask Method
Understanding the solubility of this compound in various organic solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus:
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of each test solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene) to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic and Analytical Characterization
While a detailed analysis of all spectroscopic data is beyond the scope of this guide, a brief overview of expected analytical signatures is provided to aid in identity confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with the fluorine atoms).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group, and various C=C and C=N stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.13 g/mol ). The fragmentation pattern can provide further structural information.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
-
Safety Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block in medicinal chemistry, with its physical properties being intrinsically linked to its utility. This guide has provided a comprehensive overview of its known physicochemical characteristics, placed within the context of the influential role of the trifluoromethyl group. The detailed experimental protocols for melting point and solubility determination are intended to empower researchers to generate high-quality, in-house data, thereby facilitating more efficient and informed drug discovery and development efforts.
References
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- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. Picolinate | C6H4NO2- | CID 6920223.
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- ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- PubChem. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647.
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- Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Bryn Mawr College Scholarship, Research, and Creative Work. CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations.
- Wikipedia. Picolinic acid.
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An In-Depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate: A Keystone Building Block in Modern Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. Methyl 6-(trifluoromethyl)picolinate stands out as a pivotal intermediate, embodying the convergence of a valuable heterocyclic scaffold with a functional group that imparts profound benefits to pharmacological agents. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical role in contemporary drug design, grounded in established scientific principles and methodologies.
Molecular Architecture and Physicochemical Profile
This compound is a derivative of picolinic acid, which is a pyridine-2-carboxylic acid. Its structure is characterized by a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF3) group and at the 2-position with a methyl ester group. This specific arrangement of functional groups is central to its utility and reactivity.
The IUPAC name for this compound is methyl 6-(trifluoromethyl)pyridine-2-carboxylate.[1] Its structural and key physicochemical properties are summarized below.
| Identifier / Property | Value | Source(s) |
| CAS Number | 155377-05-2 | [1][2][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][4] |
| Molecular Weight | 205.13 g/mol | [2][4] |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| SMILES | COC(=O)C1=NC(=CC=C1)C(F)(F)F | [1] |
| InChI Key | AYABEJGGSWJVPN-UHFFFAOYSA-N | [1] |
| Density | 1.331 g/cm³ | [2] |
| Boiling Point | 232.6 °C at 760 mmHg | [2] |
| Flash Point | 94.5 °C | [2] |
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The inclusion of a trifluoromethyl (-CF3) group in a molecule is a cornerstone strategy in medicinal chemistry, and its presence on the picolinate scaffold is a primary reason for this compound's significance.[5] The unique electronic properties of the -CF3 group dramatically influence a molecule's biological and physicochemical characteristics.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450s.[8] This enhanced stability often leads to a longer drug half-life, which can reduce dosing frequency and improve patient compliance.[8]
-
Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can significantly improve a drug candidate's ability to penetrate cellular membranes.[6][8] This is a critical factor for reaching intracellular targets and improving overall bioavailability.
-
Target Binding and Potency: With its strong electron-withdrawing nature, the -CF3 group can modulate the acidity of nearby protons and influence the electronic environment of the entire molecule.[6][9] This can lead to stronger interactions with biological targets, such as hydrogen bonding and electrostatic interactions, resulting in increased binding affinity and potency.[8][9]
-
Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape that is more favorable for binding to a specific receptor or enzyme active site.[5][10]
Picolinic acid and its derivatives are themselves widely recognized for their ability to act as versatile ligands that form stable complexes with a variety of metal ions, a property leveraged in areas like biomedical imaging and therapy.[11] The combination of this proven scaffold with the powerful effects of the trifluoromethyl group makes this compound a highly sought-after starting material.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 6-(Trifluoromethyl)picolinic acid (CAS 131747-42-7).[12] The following protocol describes a reliable, lab-scale synthesis that ensures high purity and yield. This two-step process first activates the carboxylic acid by converting it to an acyl chloride, followed by reaction with methanol.
Step 1: Synthesis of 6-(Trifluoromethyl)picolinoyl chloride
-
Reagent Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 6-(Trifluoromethyl)picolinic acid (10.0 g, 52.3 mmol).
-
Solvent and Reagent Addition: Add thionyl chloride (SOCl₂) (15 mL, 209 mmol) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL) dropwise.
-
Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which is the active electrophilic species that accelerates the reaction.[13]
-
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. Monitor the reaction's progress by observing the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-(trifluoromethyl)picolinoyl chloride is a light-yellow oil or solid and is typically used in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of this compound
-
Reagent Setup: In a separate 250 mL flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM) (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: Add anhydrous methanol (3.2 mL, 78.5 mmol) to the addition funnel and add it dropwise to the stirred acyl chloride solution over 15 minutes.
-
Causality: Methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is highly efficient and generally proceeds to completion at low temperatures. Using an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product as a white solid or colorless oil.[14][15]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system for quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum should show distinct signals for the methyl ester protons (a singlet around 3.9-4.1 ppm) and three aromatic protons on the pyridine ring, each with characteristic splitting patterns (doublet, triplet, doublet) between 7.5 and 8.5 ppm. A predicted spectrum is: ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8 Hz, 1H), 8.06 (t, J=8 Hz, 1H), 7.85 (d, J=8 Hz, 1H), 4.05 (s, 3H).[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms. Key signals would include the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the methyl carbon (around 53 ppm), and the carbon of the -CF3 group (a quartet due to C-F coupling).
-
Mass Spectrometry (MS): This determines the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis should show a prominent peak for the molecular ion [M+H]⁺ at m/z 206.04, confirming the molecular formula C₈H₆F₃NO₂.
-
Infrared Spectroscopy (IR): IR spectroscopy identifies the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester, while bands in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethyl group.
Applications in Drug Discovery and Development
This compound is not an end product itself but a high-value intermediate. Its utility lies in the facile modification of the methyl ester group, which can be hydrolyzed to the carboxylic acid or converted into a wide array of amides, providing a gateway to diverse chemical libraries.
-
Scaffold for Bioactive Molecules: It serves as a key precursor in the synthesis of substituted pyridines. For instance, it has been used in the design of compounds aimed at treating depression.[4]
-
Amide Coupling: The corresponding carboxylic acid can be coupled with various amines to generate picolinamide derivatives. This is a common strategy in drug discovery, as seen in the development of cannabinoid CB2 receptor agonists from a related chloro-substituted analogue.[14] Picolinic acid derivatives are also central to the development of TRPM8 antagonists for migraine treatment.[16]
-
Further Functionalization: The pyridine ring itself can undergo further chemical modifications, allowing chemists to explore the structure-activity relationship (SAR) around this privileged scaffold.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its structure elegantly combines the proven utility of the picolinate core with the profound pharmacokinetic and pharmacodynamic advantages conferred by the trifluoromethyl group. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the design and development of next-generation therapeutics. Its strategic application enables the rapid generation of novel chemical entities with enhanced metabolic stability and biological potency, accelerating the journey from lead optimization to clinical candidacy.
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"Methyl 6-(trifluoromethyl)picolinate" synthesis pathways
An In-depth Technical Guide to the Synthesis of Methyl 6-(Trifluoromethyl)picolinate
Abstract
This compound is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug discovery.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the synthesis of its precursor, 6-(trifluoromethyl)picolinic acid, and its subsequent esterification. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to inform researchers and process chemists in selecting the optimal route for their specific applications.
Part 1: Synthesis of the Core Intermediate: 6-(Trifluoromethyl)picolinic Acid
The primary challenge in synthesizing the target ester lies in the efficient and regioselective construction of the 6-(trifluoromethyl)pyridine-2-carboxylic acid core.[3] Three predominant strategies have emerged: modification of a pre-existing pyridine ring, de novo ring construction via cyclocondensation, and the transformation of an amino group via a Sandmeyer-type reaction.
Pathway A: Synthesis from Halogenated Pyridine Precursors
This approach leverages commercially available halogenated pyridines, introducing the required functional groups in a stepwise manner. A key strategy involves the catalytic dehalogenation of a chlorinated precursor, which offers a clean and efficient route to the desired acid.
Causality and Experimental Rationale: The choice of a dehalogenation strategy is predicated on the availability of precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid. The carbon-chlorine bond is susceptible to hydrogenolysis in the presence of a suitable catalyst, most commonly palladium on carbon (Pd/C). This method is highly selective, leaving the trifluoromethyl group and the carboxylic acid intact. Triethylamine is added to act as a base, neutralizing the HCl formed during the reaction and preventing side reactions.
Experimental Protocol: Dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid [4]
-
Vessel Preparation: To a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a three-way stopcock, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).
-
Base Addition: Cool the stirred suspension in an ice-water bath. Add triethylamine (9.0 g, 0.088 mol) dropwise, maintaining the internal temperature below 10°C.
-
Catalyst Introduction: Purge the system with nitrogen gas. Carefully introduce 5% Palladium on Carbon (Pd/C) (1.0 g).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive hydrogen atmosphere.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction's progress by liquid chromatography until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the catalyst. Evaporate the methanol from the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in water (100 mL) and cool to approximately 15°C. Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to precipitate the product.
-
Purification: Age the slurry for one hour at the same temperature, then filter the solid product. Wash the filter cake with cold water (25 mL) and dry in a vacuum oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (Typical crude yield: ~90%).[4]
Process Visualization: Dehalogenation Pathway
Caption: Catalytic dehalogenation workflow.
Pathway B: De Novo Synthesis via Cyclocondensation
Building the pyridine ring from acyclic precursors is a powerful strategy, particularly when the trifluoromethyl group is incorporated into one of the starting materials. This approach offers high convergence and control over the substitution pattern.
Causality and Experimental Rationale: This synthesis constructs the pyridine ring through a condensation reaction between an enamine (or its equivalent) and a trifluoromethyl-containing β-dicarbonyl equivalent. The reaction between methyl 3-aminoacrylate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions (sodium methoxide) facilitates a cascade of reactions, including Michael addition and intramolecular condensation, to form the pyridone ring, which is subsequently hydrolyzed and aromatized.[4]
Experimental Protocol: Cyclocondensation Route [4]
-
Initial Reaction: In a suitable reactor, charge a methanol solution of methyl 3-aminoacrylate (52 g of 16.7 wt% solution, ~0.086 mol) and a methanol solution of sodium methoxide (33.3 g of 28 wt% solution, ~0.173 mol) while maintaining the temperature below -5°C.
-
Key Reagent Addition: Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol) dropwise at -5°C.
-
Cyclization: Gradually warm the reaction mixture to reflux and maintain for 3 hours.
-
Hydrolysis: Add water (3 mL) to the reaction solution and continue to reflux for an additional 30 minutes.
-
Work-up: Concentrate the mixture under reduced pressure. Add water (50 mL) to the residue, followed by methylene chloride (20 mL x 5) for washing.
-
Isolation: Adjust the pH of the aqueous phase to 2 with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product. Purify by repulping in hot water, followed by filtration and drying to obtain 6-(trifluoromethyl)nicotinic acid (Typical yield: ~43%).[4]
Process Visualization: Cyclocondensation Pathway
Caption: Pyridine ring synthesis via cyclocondensation.
Pathway C: Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[5] Its adaptation for trifluoromethylation provides a direct and powerful method for installing the CF₃ group.[6][7][8]
Causality and Experimental Rationale: This pathway begins with 6-aminopicolinic acid. The primary amine is converted to a diazonium salt using a nitrosating agent (e.g., tert-butyl nitrite) in an acidic medium. The key step is the copper(I)-catalyzed decomposition of this diazonium salt in the presence of a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃).[6] The Cu(I) species initiates a single-electron transfer, generating an aryl radical and dinitrogen gas. This radical then reacts with a copper-CF₃ complex to yield the final product.[8] This method is valued for its functional group tolerance and directness.[6]
Experimental Protocol: Generalized Sandmeyer Trifluoromethylation [9]
-
Diazotization: Dissolve 6-aminopicolinic acid in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N₂). Cool the solution to 0°C. Add an acid (e.g., HBF₄), followed by the dropwise addition of tert-butyl nitrite. Stir at 0°C for 30-60 minutes to form the diazonium salt.
-
Trifluoromethylation Setup: In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuI), a trifluoromethylating agent (e.g., TMSCF₃), and a base (e.g., Cs₂CO₃) in an anhydrous solvent under an inert atmosphere.
-
Reaction: Slowly add the pre-formed diazonium salt solution from step 1 to the mixture from step 2 at a controlled temperature (e.g., room temperature).
-
Monitoring and Work-up: Stir the reaction until completion, monitoring by TLC or LC-MS. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-(trifluoromethyl)picolinic acid.
Part 2: Esterification to this compound
The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is the most common, scalable, and economically viable method for this transformation.[10]
Causality and Experimental Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] Using methanol as both the reagent and solvent drives the equilibrium towards the product side. A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the picolinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-(trifluoromethyl)picolinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring. A slight exotherm will be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-17 hours. Monitor the reaction's progress by TLC until the starting acid is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully add the residue to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to afford the crude this compound, which can be further purified by distillation or chromatography if necessary.
Process Visualization: Overall Synthetic Workflow
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An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)picolinate, a key building block in modern medicinal chemistry. We delve into its chemical identity, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis and purification. The guide further explores the critical role of this compound as a pivotal intermediate in the synthesis of the FDA-approved drug, Enasidenib. We also discuss the broader significance of the trifluoromethylpyridine motif in drug design, supported by an extensive list of authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Trifluoromethylpyridine Moiety
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (CF3) group is particularly prominent due to its unique electronic effects, metabolic stability, and ability to enhance binding affinity and membrane permeability.[1][2][3] When incorporated into a pyridine ring, the trifluoromethyl group can significantly influence the molecule's pKa, dipole moment, and overall reactivity, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]
This compound, with the IUPAC name methyl 6-(trifluoromethyl)pyridine-2-carboxylate , is a prime example of such a valuable building block. Its structure combines the advantageous properties of the trifluoromethyl group with a reactive ester functionality, rendering it a versatile precursor for a wide array of more complex molecules. This guide will provide a detailed exploration of this important compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | J&K Scientific |
| CAS Number | 155377-05-2 | J&K Scientific |
| Molecular Formula | C8H6F3NO2 | Sigma-Aldrich |
| Molecular Weight | 205.13 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% (typical) | Sigma-Aldrich |
| InChI Key | AYABEJGGSWJVPN-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | COC(=O)C1=NC(=CC=C1)C(F)(F)F | J&K Scientific |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. Below, we provide a detailed, step-by-step protocol based on common synthetic strategies for related compounds, designed for robustness and scalability.
Synthetic Workflow Diagram
Sources
A Proactive Approach to Safety: Understanding the Molecule
An In-depth Technical Guide to the Safe Handling and Application of Methyl 6-(trifluoromethyl)picolinate
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 155377-05-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer in-depth insights into the compound's chemical nature, potential hazards, and the rationale behind recommended safety protocols. By understanding the "why," laboratory personnel can cultivate a more robust safety culture and mitigate risks effectively.
This compound is a substituted pyridine derivative, a class of compounds widely utilized in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group and a methyl ester on a pyridine ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, while the methyl ester provides a site for potential hydrolysis.
Key Structural Features and Their Implications
-
Pyridine Ring: A heterocyclic aromatic amine that can act as a base and may have biological activity.
-
Trifluoromethyl Group (-CF3): A highly stable, electron-withdrawing group that can increase the metabolic stability and lipophilicity of the molecule. Its presence often necessitates careful handling due to potential for metabolic release of fluoride ions or other reactive species.
-
Methyl Ester (-COOCH3): Susceptible to hydrolysis, especially under basic or acidic conditions, which could alter the compound's properties and potential hazards.
Hazard Identification and Risk Assessment
Based on the available data for analogous compounds, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Potential Effects | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Similar compounds show oral toxicity.[1] Ingestion may lead to gastrointestinal irritation.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Halogenated and functionalized pyridines are known skin irritants.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Direct contact with eyes is likely to cause significant irritation and potential damage.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][4] | Inhalation of dust or vapors can irritate the respiratory tract.[1][3][4] |
GHS Hazard Pictograms (Anticipated):
-
GHS07 (Exclamation Mark): For skin/eye irritation, respiratory irritation, and acute toxicity (harmful).
Anticipated Signal Word: Warning
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.[1]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The choice of these measures should be guided by a thorough risk assessment of the specific experimental procedures.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][7]
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area in case of accidental exposure.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[2][7][8] A face shield should be worn in situations with a higher risk of splashing.
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[3] It is crucial to check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A laboratory coat is required.[3] For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Safe Handling and Experimental Workflow
Adherence to a well-defined experimental workflow is critical for minimizing the risk of exposure.
Workflow Diagram
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Section 3.2.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Post-Experiment:
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[1][7]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][7][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][6][7]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][8][9]
-
Do not dispose of this material down the drain or into the environment.[8][9]
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or vigorous reactions.[1][5][6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[4][6][7]
Conclusion: A Culture of Safety
While this compound is a valuable research tool, its potential hazards necessitate a diligent and informed approach to safety. By understanding the chemical principles that underpin its reactivity and toxicity, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound confidently and safely. This proactive stance on safety is not merely a set of rules but a foundational aspect of scientific integrity and professional responsibility.
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Technical Guide: Optimal Storage and Handling of Methyl 6-(trifluoromethyl)picolinate
Executive Summary
Methyl 6-(trifluoromethyl)picolinate is a pivotal building block in contemporary drug discovery and agrochemical synthesis, valued for the unique physicochemical properties imparted by its trifluoromethyl and picolinate ester moieties. Its stability, and by extension its utility, is intrinsically linked to precise storage and handling protocols. This guide provides an in-depth analysis of the optimal conditions for maintaining the integrity of this compound, grounded in chemical principles and empirical data. We will explore the causality behind recommended storage temperatures, the critical importance of environmental control, and the potential degradation pathways that can compromise sample purity. This document is intended for researchers, chemists, and laboratory managers who require a comprehensive understanding of how to preserve the quality of this compound for reproducible and successful experimental outcomes.
Chemical Identity and Significance
-
IUPAC Name: methyl 6-(trifluoromethyl)pyridine-2-carboxylate[1]
-
Molecular Formula: C₈H₆F₃NO₂[2]
-
Molecular Weight: 205.13 g/mol [2]
The structure, featuring a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a methyl ester, makes it a versatile intermediate. The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules, while the picolinate ester provides a reactive handle for further synthetic transformations.
Core Storage Directives: A Dichotomy of Recommendations
A survey of supplier recommendations reveals a notable variance in prescribed storage temperatures, with some advocating for room temperature and others for -20°C.[2][3] This is not a contradiction but rather reflects different priorities regarding storage duration and acceptable degradation limits.
Long-Term Archival Storage (-20°C)
For archival purposes or long-term storage (greater than 6-12 months), maintaining this compound at -20°C is the recommended protocol.[2]
Causality:
-
Kinetic Control: Chemical degradation, including hydrolysis, is a kinetic process. Lowering the temperature significantly reduces the rate of all potential degradation reactions, preserving the compound's purity over extended periods.
-
Minimizing Volatility: Although a solid, the compound has some vapor pressure. Cold storage minimizes sublimation and potential loss of material over time, especially for small quantities.
Short-Term and In-Use Storage (Room Temperature)
For routine laboratory use and short-term storage (less than 6 months), keeping the compound at room temperature (20-25°C) is acceptable, provided other critical conditions are met.[3]
Causality:
-
Convenience and Stability: The compound is a solid that is generally stable at ambient temperature for shorter durations.[3] Storing at room temperature avoids repeated freeze-thaw cycles which can introduce moisture through condensation, a significant risk factor for degradation.
-
Moisture Avoidance: The primary risk at room temperature is not thermal decomposition but environmental exposure. As long as the compound is rigorously protected from moisture and atmospheric contaminants, its integrity can be maintained.
Summary of Storage Conditions
| Parameter | Long-Term Archival | Short-Term / In-Use | Rationale |
| Temperature | -20°C[2] | Room Temperature (20-25°C)[3] | Balances degradation kinetics with practical handling and moisture risk. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents atmospheric moisture and oxygen-mediated degradation. |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Environment | Dry, dark location | Dry, dark location | Minimizes hydrolysis and potential photodegradation. |
| Dessication | Recommended (e.g., in a desiccator) | Mandatory (e.g., in a desiccator) | Crucial for preventing water-catalyzed hydrolysis of the ester. |
Storage Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate storage conditions.
Caption: Decision tree for selecting optimal storage temperature.
Stability Profile and Degradation Pathways
The stability of this compound is primarily threatened by hydrolysis of the methyl ester functionality.
Hydrolysis: The Primary Degradation Pathway
The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base, to yield 6-(trifluoromethyl)picolinic acid and methanol.
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon of the ester. The presence of acidic or basic contaminants can significantly accelerate this process.
-
Consequence: The formation of the corresponding carboxylic acid impurity can alter the compound's reactivity, interfere with analytical characterization, and potentially inhibit downstream biological assays or catalytic reactions.
Incompatible Materials
To ensure stability, avoid storage near and contact with the following chemical classes:
-
Strong Oxidizing Agents: Can potentially react with the pyridine ring or other parts of the molecule.
-
Strong Acids and Bases: Act as catalysts for ester hydrolysis. Even trace amounts in the storage environment can be detrimental over time.
Signs of Degradation
-
Physical Appearance: The pure compound is typically a solid. Any change in appearance, such as discoloration, clumping, or the appearance of a liquid phase, may indicate degradation or moisture absorption.
-
Analytical Assessment: The most reliable method for assessing stability is through analytical techniques. A periodic check via NMR spectroscopy to detect the formation of 6-(trifluoromethyl)picolinic acid or HPLC to quantify purity is recommended for long-term stored samples.
Experimental Protocol: Purity and Stability Assessment
This protocol provides a framework for validating the integrity of a stored sample.
Objective: To quantify the purity of this compound and identify the presence of the primary hydrolytic degradant, 6-(trifluoromethyl)picolinic acid.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation:
-
Accurately weigh ~5 mg of a reference standard of this compound and dissolve in a known volume (e.g., 10 mL) of acetonitrile to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the stored sample and dissolve in the same volume of acetonitrile as the standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the sample solution.
-
The ester (this compound) will be less polar and have a longer retention time than the more polar carboxylic acid degradant.
-
Quantify the purity by comparing the peak area of the main compound against the calibration curve. Identify and quantify any peak corresponding to the retention time of the potential acid degradant.
-
Stability Testing Workflow
Caption: A typical workflow for assessing the stability of a stored sample.
Handling and Safety Precautions
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid generating dust. Use appropriate tools for transferring the solid.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
The chemical integrity of this compound is best maintained through a disciplined approach to storage and handling. The choice between refrigerated and room temperature storage should be guided by the intended duration of storage, with a consistent emphasis on maintaining a dry, inert atmosphere. By understanding the primary degradation pathway of hydrolysis and implementing the analytical checks outlined in this guide, researchers can ensure the quality and reliability of this important chemical building block, thereby safeguarding the integrity of their scientific research.
References
- CP Lab Safety. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate, 95% Purity.
- ElectronicsAndBooks. (n.d.). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid.
- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%.
- Dana Bioscience. (n.d.). This compound.
- ACS Publications. (1977). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society.
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.
- Win-Win Chemical. (n.d.). 155377-05-2 this compound.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
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An In-depth Technical Guide to the Solubility of Methyl 6-(trifluoromethyl)picolinate
This guide provides a comprehensive overview of the solubility characteristics of Methyl 6-(trifluoromethyl)picolinate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable, field-proven methodologies for solubility determination.
Introduction: The Significance of this compound
This compound (CAS No. 155377-05-2) is a fluorinated heterocyclic compound of significant interest in the synthesis of complex organic molecules.[1] The presence of the trifluoromethyl group, a common bioisostere, often imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry, particularly in reaction setup, purification, and formulation development. This guide aims to provide a detailed solubility profile and a robust experimental protocol for its quantitative determination.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 155377-05-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [2] |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| Density | 1.331 g/cm³ | [2] |
| Boiling Point | 232.6 °C at 760 mmHg | [2] |
| Flash Point | 94.5 °C | [2] |
Solubility Profile: A Qualitative and Quantitative Assessment
Currently, there is a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. However, qualitative inferences can be drawn from its synthetic and purification procedures documented in scientific literature and patents.
Qualitative Solubility Observations:
-
Good Solubility: Synthesis protocols frequently utilize solvents such as ethyl acetate for extractions and as a component of the mobile phase in column chromatography, suggesting good solubility.[3]
-
Moderate to Good Solubility: The use of methanol in recrystallization procedures indicates at least moderate solubility, particularly at elevated temperatures.[4] Toluene has also been employed as a reaction solvent, implying some degree of solubility.[4]
-
Poor Solubility: While used in recrystallization mixtures with methanol, the compound's solubility in water is expected to be low, a common characteristic of small organic molecules with significant non-polar regions.[4]
Given the absence of precise solubility values, the following section provides a detailed experimental protocol for the quantitative determination of this compound solubility.
Experimental Protocol: Quantitative Solubility Determination
This section outlines a robust, step-by-step methodology for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC), a widely accessible and reliable analytical technique.[5][6]
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant via a validated HPLC method with UV detection.
Materials and Instrumentation
-
This compound (purity ≥97%)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol, ethanol, ethyl acetate, dichloromethane, etc.)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a UV detector and a C18 reverse-phase column
Experimental Workflow Diagramdot
Sources
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- 2. ichemical.com [ichemical.com]
- 3. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
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- 6. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Methyl 6-(trifluoromethyl)picolinate: Elucidating Structure Through NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 6-(trifluoromethyl)picolinate, a key building block in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences its chemical reactivity and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations is explained, and robust, self-validating protocols for data acquisition are provided.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique electronic architecture that is directly reflected in its spectroscopic signatures. The pyridine ring, an electron-deficient aromatic system, is further influenced by a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position and an electron-withdrawing, yet resonance-capable, methyl ester (-COOCH₃) group at the 2-position. This arrangement dictates the chemical environment of each nucleus, providing a distinct fingerprint for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of protons on the pyridine ring and the methyl ester. The electron-withdrawing nature of the nitrogen atom, the trifluoromethyl group, and the methyl ester group deshields the aromatic protons, shifting them downfield.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.24 | Doublet (d) | 7.8 | 1H | H-3 |
| 7.98 | Triplet (t) | 7.9 | 1H | H-4 |
| 7.82 | Doublet (d) | 7.8 | 1H | H-5 |
| 4.02 | Singlet (s) | - | 3H | -OCH₃ |
Data sourced from a supporting information document from The Royal Society of Chemistry.[1]
Causality and Interpretation:
-
Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring appear in the downfield region (7.82-8.24 ppm), which is characteristic of aromatic protons. The observed splitting pattern (doublet, triplet, doublet) is a classic representation of a 3-spin system on an aromatic ring. The H-4 proton, being coupled to both H-3 and H-5, appears as a triplet. The H-3 and H-5 protons each appear as doublets due to coupling with H-4.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at 4.02 ppm.
Caption: ¹H NMR assignments for this compound.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~152 | C-2 (Pyridine) |
| ~148 (q) | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~127 | C-3 (Pyridine) |
| ~122 | C-5 (Pyridine) |
| ~123 (q) | -CF₃ |
| ~53 | -OCH₃ |
Note: These are predicted values based on typical chemical shifts for similar structures. The carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.
Causality and Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~165 ppm).
-
Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region (122-152 ppm). The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen, are expected at a lower field. The C-6 carbon will also show coupling to the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
Methyl Carbon: The methyl ester carbon is the most shielded, appearing at the highest field (~53 ppm).
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in this compound gives a single, sharp resonance.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -62.4 | Singlet (s) | -CF₃ |
Data sourced from a supporting information document from The Royal Society of Chemistry.[1]
Causality and Interpretation:
The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. As there are no neighboring protons or other fluorine atoms to couple with, they appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of -62.4 ppm is characteristic for a trifluoromethyl group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound for ¹H NMR (20-25 mg for ¹³C NMR) and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). c. Ensure the sample is fully dissolved; gentle vortexing can be applied. d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.
-
Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer for the specific solvent and sample. c. Acquire the ¹H NMR spectrum using a standard pulse sequence. d. Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each carbon. e. Acquire the ¹⁹F NMR spectrum, typically with proton decoupling. f. Process the acquired data (Fourier transform, phase correction, and baseline correction). g. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2960 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1730 | C=O Stretch | Ester |
| ~1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| ~1300-1100 | C-F Stretch | Trifluoromethyl |
| ~1250 | C-O Stretch | Ester |
Note: These are characteristic ranges for the specified functional groups.[3]
Causality and Interpretation:
-
C=O Stretch: A strong, sharp absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C-F Stretches: The trifluoromethyl group will exhibit strong absorptions in the 1300-1100 cm⁻¹ region due to the C-F stretching vibrations.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond stretch of the ester will be visible around 1250 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. b. Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal. c. If a solid, apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. b. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Caption: Key IR functional groups in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [C₈H₆F₃NO₂ + H]⁺ | 206.0423 | 206.0423 |
Note: Data derived from HRMS (EI) calculation for the molecular formula C₈H₆F₃NO₂. The provided source indicates a found mass for a related compound, and this table reflects the expected values for the target molecule.
Causality and Interpretation:
The HRMS data provides a highly accurate mass measurement of the molecule. The exact mass is compared to the calculated mass for the molecular formula C₈H₆F₃NO₂, confirming the elemental composition. In techniques like Electrospray Ionization (ESI), the molecule is often observed as the protonated species, [M+H]⁺. The fragmentation pattern in the mass spectrum would typically show the loss of the methoxy group (-OCH₃) or the trifluoromethyl group (-CF₃).
Experimental Protocol for MS Data Acquisition (ESI-HRMS)
-
Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). c. The instrument will detect the protonated molecule [M+H]⁺. d. Perform data analysis to determine the exact mass and compare it with the theoretical mass for the expected molecular formula.
Caption: Plausible fragmentation pathways for this compound in MS.
Conclusion
The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map out the carbon-hydrogen and fluorine framework, with chemical shifts and coupling patterns that are fully consistent with the substituted pyridine ring. IR spectroscopy confirms the presence of key functional groups, notably the ester carbonyl and the trifluoromethyl group. High-resolution mass spectrometry validates the elemental composition. The protocols and interpretive guidance provided herein serve as a robust framework for the analysis of this and structurally related compounds, ensuring data integrity and reproducibility in research and development settings.
References
- PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.
- CP Lab Safety. Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg.
- The Royal Society of Chemistry. Supporting Information.
- J&K Scientific LLC. This compound | 155377-05-2.
- PMC. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. National Center for Biotechnology Information.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids.
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
- ChemLibre Texts. Table of Characteristic IR Absorptions.
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- RSC Publishing. Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups.
- ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine.
- ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract.
- The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.
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The Strategic Synthesis and Application of Methyl 6-(Trifluoromethyl)picolinate: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Within the arsenal of fluorinated building blocks, Methyl 6-(trifluoromethyl)picolinate (CAS No. 155377-05-2) has emerged as a pivotal intermediate, valued for its utility in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis and Mechanistic Rationale
The preparation of this compound is most effectively approached through a two-stage synthesis, commencing with the corresponding carboxylic acid, 6-(Trifluoromethyl)picolinic acid. This strategic division allows for greater control over the purity of the final product and leverages well-established synthetic transformations.
Part 1: Synthesis of 6-(Trifluoromethyl)picolinic Acid
The foundational synthesis of the 6-(trifluoromethyl)pyridine scaffold was significantly advanced by the work of Okada et al. While various methods exist for the trifluoromethylation of pyridines, a common and scalable approach involves the cyclization of a trifluoromethyl-containing precursor.
A general and robust method for the preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which can be adapted for the 2-carboxylic acid isomer, is detailed in patent literature[1]. The strategy involves the condensation of a trifluoro-β-amino-α,β-unsaturated ester with an appropriate cyclization partner. This approach provides a reliable pathway to the core heterocyclic system.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)picolinic Acid (Illustrative)
Disclaimer: The following protocol is an illustrative representation based on established chemical principles for the synthesis of related compounds. Researchers should consult specific patents and peer-reviewed literature for detailed, optimized procedures.
-
Step 1: Formation of the Enamine Intermediate. To a solution of a suitable 4,4,4-trifluoro-3-aminobutanoate in an appropriate solvent (e.g., acetonitrile), an acetylenic ester is added. The reaction mixture is stirred at room temperature to facilitate the formation of the enamine intermediate.
-
Step 2: Cyclization and Aromatization. The enamine intermediate is then subjected to cyclization conditions. This is often achieved by heating the reaction mixture, sometimes in the presence of a mild acid or base catalyst, to promote the formation of a dihydropyridinone.
-
Step 3: Oxidation. The resulting dihydropyridinone is oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Step 4: Hydrolysis. The ester group of the resulting pyridine-carboxylate is hydrolyzed to the carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidic workup.
-
Step 5: Purification. The crude 6-(Trifluoromethyl)picolinic acid is purified by recrystallization or column chromatography to yield the desired product.
Part 2: Esterification to this compound
With the precursor acid in hand, the final esterification step is a straightforward and high-yielding transformation. The choice of esterification method can be tailored to the scale of the reaction and the desired purity of the final product.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acid Chloride Formation. To a stirred suspension of 6-(Trifluoromethyl)picolinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.
-
Step 2: Esterification. In a separate flask, prepare a solution of methanol (5.0 eq) in dichloromethane. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution from Step 1 to the methanol solution.
-
Step 3: Workup and Purification. After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Data Summary
The introduction of the trifluoromethyl group at the 6-position of the pyridine ring significantly influences the molecule's physical and chemical properties.
| Property | Value | Source |
| CAS Number | 155377-05-2 | N/A |
| Molecular Formula | C8H6F3NO2 | N/A |
| Molecular Weight | 205.13 g/mol | N/A |
| Boiling Point | 232.6 °C at 760 mmHg | [2] |
| Flashing Point | 94.5 °C | [2] |
| Density | 1.331 g/cm³ | [2] |
Applications in Drug Discovery: A Case Study in Oncology
This compound is a valuable intermediate in the synthesis of numerous pharmaceutical agents. Its utility is exemplified by its role in the preparation of Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia (AML). The 6-(trifluoromethyl)picolinate moiety serves as a key recognition element for the target protein.
Workflow for the Incorporation of this compound in Drug Synthesis
Caption: Synthetic workflow illustrating the use of this compound in API synthesis.
Conclusion
This compound stands as a testament to the power of fluorination in modern medicinal chemistry. Its robust synthesis, coupled with the desirable properties imparted by the trifluoromethyl group, has solidified its position as a valuable building block in the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis and application, offering a foundation for its continued and expanded use in the pharmaceutical industry.
References
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- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. European Patent EP2821398A1. Published January 7, 2015.
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The Trifluoromethyl Group in Picolinate Esters: A Strategic Tool for Modulating Physicochemical and Biological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that success in drug discovery hinges on the meticulous optimization of a lead compound's properties. The strategic introduction of specific functional groups can dramatically alter a molecule's profile, turning a moderately active compound into a viable drug candidate. Among the medicinal chemist's toolkit, the trifluoromethyl (CF₃) group stands out for its profound and predictable influence on a molecule's electronics, lipophilicity, and metabolic stability.[1][2][3] When incorporated into a picolinate ester scaffold—a privileged structure in its own right[4][5][6]—the CF₃ group offers a powerful lever for fine-tuning the critical attributes that govern a drug's journey through the body.
This guide provides an in-depth technical analysis of the role of the trifluoromethyl group in picolinate esters. We will move beyond a simple listing of effects to explore the underlying causality, providing field-proven insights into why this combination is a recurring motif in successful agrochemical and pharmaceutical development.[7][8][9]
Pillar 1: The Fundamental Impact of the Trifluoromethyl Group
The CF₃ group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the three fluorine atoms, leading to a unique combination of effects.
-
Potent Electron-Withdrawing Nature: The CF₃ group is a strong sigma-withdrawing group due to the inductive effect of the fluorine atoms.[1][10][11] This significantly lowers the electron density of the ring or system to which it is attached. In the context of a picolinate ester, this can drastically lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation is critical, as it can alter the strength of ionic interactions or hydrogen bonds with a biological target, potentially enhancing binding affinity and selectivity.[1][2]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), significantly more so than a methyl group.[1][2][10] This property is crucial for improving a compound's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets.[1][2] This increased lipophilicity can lead to improved bioavailability and better tissue distribution.
-
Metabolic Shielding: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2][10] This makes the CF₃ group and adjacent positions highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[12][13] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, chemists can block a primary metabolic pathway, thereby increasing the drug's half-life and reducing the potential for the formation of active or toxic metabolites.[12][13][14]
Data Summary: Physicochemical Effects of CF₃ Substitution
The following table summarizes the key modulations imparted by the trifluoromethyl group, which form the basis for its strategic use in drug design.
| Property | Influence of Trifluoromethyl Group | Rationale & Consequence in Drug Development |
| Electron Density | Strong inductive electron withdrawal | Modulates pKa of nearby groups (e.g., pyridine nitrogen), alters hydrogen bonding potential, and can enhance binding affinity.[1][14] |
| Lipophilicity (LogP) | Significant increase | Enhances membrane permeability, potentially improving oral bioavailability and CNS penetration.[1][2] |
| Metabolic Stability | Blocks oxidative metabolism | The high strength of the C-F bond prevents enzymatic cleavage, leading to a longer drug half-life and improved pharmacokinetic profile.[1][12][13] |
| Binding Interactions | Can participate in hydrophobic, dipole, and orthogonal multipolar C–F···C=O interactions | Provides unique binding motifs beyond simple steric bulk, potentially increasing potency and selectivity.[1][2] |
| Conformation | Can influence molecular conformation | The steric bulk, though compact, can lock the molecule into a more favorable bioactive conformation. |
Pillar 2: The Picolinate Ester Scaffold
Picolinic acid (pyridine-2-carboxylic acid) and its ester derivatives are common scaffolds in medicinal and agricultural chemistry.[4][15] The pyridine ring is a versatile heterocycle that can engage in various non-covalent interactions, while the ester functionality provides a handle for prodrug strategies or further chemical modification. This "privileged" scaffold is found in numerous FDA-approved drugs and advanced clinical candidates.[4][5][6]
Pillar 3: Synergistic Enhancement in Trifluoromethylated Picolinates
The true power emerges when the CF₃ group is strategically placed on the picolinate ester framework. The specific position of the CF₃ group (e.g., C-3, C-4, C-5, or C-6) dictates the precise modulation of the molecule's properties. For instance, a CF₃ group at the C-5 position of the pyridine ring strongly influences the electronics of the entire system, while a group at C-6 provides steric hindrance and metabolic blocking near the ring nitrogen.
Logical Framework for Design
The design of a trifluoromethylated picolinate ester follows a clear cause-and-effect pathway. The inherent properties of the CF₃ group induce specific molecular effects, which in turn lead to desired improvements in the overall drug profile.
Caption: Design logic: from CF₃ properties to improved drug outcomes.
Experimental Protocols: A Self-Validating System
Trustworthiness in science is built on reproducible methodology. The following sections detail a standard workflow and a specific protocol for the synthesis and evaluation of these compounds.
General Experimental Workflow
The discovery pipeline for novel trifluoromethylated picolinate esters involves a cycle of synthesis, purification, characterization, and biological evaluation.
Caption: Integrated workflow for synthesis and evaluation of target compounds.
Detailed Protocol: Synthesis of Ethyl 5-(trifluoromethyl)picolinate
This protocol provides a reliable method for the esterification of a commercially available trifluoromethylated picolinic acid. The causality is clear: the acid must first be converted to a more reactive species (an acyl chloride) to facilitate efficient reaction with the alcohol.
Objective: To synthesize ethyl 5-(trifluoromethyl)picolinate from 5-(trifluoromethyl)picolinic acid.
Materials:
-
5-(trifluoromethyl)picolinic acid (1 equivalent)
-
Thionyl chloride (SOCl₂, 2-3 equivalents)
-
Anhydrous ethanol (EtOH, large excess)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-(trifluoromethyl)picolinic acid (1.0 eq).
-
Add anhydrous DCM as the solvent.
-
Carefully add thionyl chloride (2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a highly effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which are susceptible to nucleophilic attack by the alcohol.
-
Allow the mixture to warm to room temperature, then gently reflux for 2-3 hours until gas evolution ceases. Monitor by TLC (disappearance of starting material).
-
-
Esterification (Coupling):
-
Cool the reaction mixture to 0 °C.
-
Carefully and slowly add anhydrous ethanol in excess. An exothermic reaction is expected. Causality: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the tetrahedral intermediate, which then collapses to form the ester.
-
Stir the reaction at room temperature overnight.
-
-
Workup (Quenching & Extraction):
-
Slowly pour the reaction mixture into a beaker of ice water to quench any remaining thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine. Self-Validation: The bicarbonate wash should result in CO₂ evolution if excess acid is present, confirming its neutralization.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization (Validation):
-
Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Self-Validation: The analytical data must be consistent with the target structure, confirming the success of the synthesis.
-
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
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- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
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- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
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- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
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The Strategic Deployment of Methyl 6-(trifluoromethyl)picolinate in Modern Organic Synthesis: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the privileged structural motifs, the trifluoromethyl group (-CF3) imparts profound effects on the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides an in-depth exploration of methyl 6-(trifluoromethyl)picolinate, a versatile and highly valuable building block in organic synthesis. We will delve into its synthesis, reactivity, and application in the construction of complex molecular architectures, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocyclic synthon.
Introduction: The Ascendancy of Trifluoromethylated Pyridines
The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored motif in medicinal chemistry. The introduction of a trifluoromethyl group onto the pyridine ring further enhances its utility by modulating its electronic nature and metabolic stability.[3] The strong electron-withdrawing character of the -CF3 group can significantly influence the reactivity of the pyridine core, making it a powerful tool for synthetic chemists.[4]
This compound, in particular, has emerged as a key intermediate due to the orthogonal reactivity of its functional groups: the ester at the 2-position, the trifluoromethyl group at the 6-position, and the pyridine nitrogen. This arrangement allows for a wide range of selective transformations, making it an ideal starting point for the synthesis of diverse and complex target molecules. Its application has been particularly notable in the synthesis of innovative agrochemicals and pharmaceuticals, where the trifluoromethylpyridine moiety is a key pharmacophore.[5]
Synthesis of the Core Building Block: this compound
The efficient and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy involves a two-step process starting from the commercially available 2-chloro-6-(trichloromethyl)pyridine.
Step 1: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine
The first step is a halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group. This is typically achieved using a fluorinating agent such as antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (HF). The reaction of 2-chloro-6-(trichloromethyl)pyridine with HF under pressure and at elevated temperatures in the presence of a catalyst like antimony pentachloride or antimony pentafluoride affords 2-chloro-6-(trifluoromethyl)pyridine in good yield.[6]
Step 2: Carboxylation and Esterification
The resulting 2-chloro-6-(trifluoromethyl)pyridine can then be converted to the target methyl ester. This can be accomplished through various methods, including palladium-catalyzed carbonylation in the presence of methanol.
A detailed experimental protocol for a related transformation starting from 2-picoline illustrates the general principles involved in the synthesis of such compounds. The process often involves chlorination followed by fluorination.[6]
Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound and its halogenated precursors lies in the selective manipulation of its key functional groups. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards certain transformations and influences the regioselectivity of others.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with electron-withdrawing groups like -CF3 and a leaving group (e.g., a halogen) at an ortho or para position, is susceptible to nucleophilic aromatic substitution (SNAr).[7] In derivatives such as methyl 6-chloro- or 6-fluoropicolinate, the halogen at the 6-position can be readily displaced by a variety of nucleophiles.
This reactivity is governed by the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing substituents.[8]
Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenol
A general procedure for the SNAr reaction of a polyfluoroarene with a phenothiazine derivative in the presence of a mild base has been reported, which can be adapted for the reaction of methyl 6-chloro-2-(trifluoromethyl)picolinate with phenols.[9]
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the phenothiazine derivative (1.0 mmol) and a mild base such as potassium carbonate (4.0 mmol).
-
Reagent Addition: Add the solvent (e.g., DMF, 10 mL) and the polyfluoroarene (2.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are excellent substrates for these transformations. The reactivity of the C-X bond generally follows the trend I > Br > OTf > Cl.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound.[10] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. For instance, methyl 6-chloro-2-(trifluoromethyl)picolinate can be coupled with various arylboronic acids to introduce diverse aryl substituents at the 6-position.
Illustrative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 90 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 110 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of 2,6-dichloropyridines can be adapted for methyl 6-chloro-2-(trifluoromethyl)picolinate.[10]
-
Reaction Setup: To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv), the alkylboronic acid pinacol ester (1.2 equiv), K3PO4 (2.0 equiv), Pd2(dba)3 (0.01 equiv), and FcPPh2 (0.06 equiv).
-
Solvent Addition: Add a 2:1 mixture of dioxane and water.
-
Reaction Conditions: Heat the mixture at 100 °C for the specified time.
-
Work-up and Purification: After cooling, the reaction is worked up and the product is purified by chromatography.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the picolinate ring. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating various functional groups on the amine coupling partner.[12][13]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the amination of 2-bromopyridines with volatile amines can be adapted.[12]
-
Reaction Setup: In a glovebox, a reaction tube is charged with Pd(OAc)2, a suitable phosphine ligand (e.g., dppp), and NaOtBu.
-
Reagent Addition: Toluene, the 2-halopyridine, and the amine are added.
-
Reaction Conditions: The tube is sealed and heated at 80 °C for the required time.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.
The Sonogashira coupling is a reliable method for the formation of C(sp2)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.[14] This reaction is particularly useful for synthesizing alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules.
Experimental Protocol: Sonogashira Coupling
A protocol for the nickel-catalyzed Sonogashira coupling of aryl halides with terminal alkynes can be adapted.[5]
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide, a nickel catalyst, a ligand, and a base.
-
Reagent Addition: The terminal alkyne and solvent are added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at the appropriate temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a key component in numerous bioactive molecules. This compound serves as a crucial starting material for the synthesis of several of these important compounds.
Enasidenib: A Case Study in Oncology
Enasidenib (IDHIFA®) is an isocitrate dehydrogenase 2 (IDH2) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[15] The synthesis of Enasidenib relies on a key intermediate derived from this compound. The trifluoromethylpyridine moiety plays a critical role in the drug's binding to the target enzyme and its overall pharmacokinetic profile. The synthesis of analogues of Enasidenib often starts from precursors that can be prepared using this compound.[16]
Agrochemicals
Trifluoromethylpyridine derivatives are also prevalent in the agrochemical industry, where they are used as herbicides, fungicides, and insecticides.[17] The unique properties imparted by the trifluoromethyl group contribute to the potency, selectivity, and environmental profile of these crop protection agents. The synthetic strategies outlined in this guide are directly applicable to the synthesis of novel agrochemical candidates.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a reactive pyridine core, an activating trifluoromethyl group, and a modifiable ester functionality provides a rich platform for the construction of complex and diverse molecular architectures. The synthetic transformations discussed in this guide, including nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, highlight the strategic advantages of employing this synthon in the development of new pharmaceuticals and agrochemicals. As the demand for novel fluorinated molecules continues to grow, the importance of this compound as a key synthetic intermediate is certain to increase.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])
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- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (URL: [Link])
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (URL: [Link])
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Preparation of Phenols: Nucleophilic Arom
- Preparation method of 2-chlorin-6-trifluoro picoline. (URL: )
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- Concerted Nucleophilic Aromatic Substitution Reactions. (URL: [Link])
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- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
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Methyl 6-(trifluoromethyl)picolinate: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
Methyl 6-(trifluoromethyl)picolinate has emerged as a pivotal structural motif in contemporary drug discovery, prized for the unique physicochemical properties imparted by its trifluoromethyl-substituted pyridine core. This guide offers a comprehensive technical overview for researchers and scientists in the field. It delves into the synthesis, key reactions, and strategic applications of this versatile building block, highlighting its role in enhancing metabolic stability, modulating electronic properties, and improving target affinity in novel therapeutic agents. Through detailed protocols and structure-activity relationship (SAR) analyses, this document serves as a practical resource for leveraging this compound in the design and development of next-generation pharmaceuticals.
The Strategic Advantage of Trifluoromethylpyridines in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's properties. When appended to a pyridine ring, as in the case of trifluoromethylpyridines (TFMPs), it offers a unique combination of benefits that are highly sought after in drug design.[1][3]
Key Physicochemical Impacts of the 6-(Trifluoromethyl)pyridine Moiety:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, specifically oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an increased drug half-life and reduced patient dosing frequency.
-
Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can improve a compound's ability to cross cellular membranes and access biological targets within the cell.[4]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety significantly reduces the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing target binding, improving oral bioavailability by altering dissolution and absorption characteristics, and avoiding off-target effects such as hERG channel inhibition.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, due to steric similarities.[4] This allows for fine-tuning of a molecule's size, shape, and electronic distribution to optimize interactions with a biological target.
The picolinate ester functionality provides a convenient synthetic handle for further molecular elaboration, typically through amide bond formation, which is a cornerstone of medicinal chemistry synthesis.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. Its key properties are summarized in the table below, providing essential data for reaction planning and compound characterization.
| Property | Value | Source |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [5] |
| CAS Number | 155377-05-2 | [5] |
| Molecular Formula | C8H6F3NO2 | [5] |
| Molecular Weight | 205.13 g/mol | [6] |
| Appearance | White to off-white powder/crystals | - |
| Melting Point | Not widely reported, requires experimental determination | - |
| Boiling Point | Not widely reported, requires experimental determination | - |
| Calculated LogP | 1.9 | [7] |
Synthesis of the Core Scaffold
The synthesis of trifluoromethylpyridines can be achieved through several primary methods, including chlorine/fluorine exchange from a trichloromethylpyridine precursor, building the pyridine ring from a trifluoromethyl-containing fragment, or direct trifluoromethylation of a pre-formed pyridine ring.[1][8]
A common laboratory-scale approach to synthesize the parent acid, 6-(trifluoromethyl)picolinic acid, involves the oxidation of 2-methyl-6-(trifluoromethyl)pyridine. The resulting acid can then be esterified to yield this compound. Industrial-scale syntheses often rely on vapor-phase fluorination of chlorinated picoline derivatives.[1][9]
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic route to this compound.
Applications in Medicinal Chemistry: A Strategic Building Block
This compound is not just a theoretical scaffold; it is a proven component in the development of biologically active molecules across various therapeutic areas. Its utility is often realized after hydrolysis to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives for biological screening.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the trifluoromethyl group at the 6-position of the picolinate ring has profound implications for SAR. In many projects, replacing a simple methyl or hydrogen at this position with a CF3 group leads to a significant jump in potency and improved pharmacokinetic properties.
-
Case Study: Cannabinoid Receptor 2 (CB2) Agonists: Methyl 6-chloro-5-(trifluoromethyl)picolinate has been utilized in the preparation of pyridine amides that function as agonists for the Cannabinoid CB2 receptor.[10] The trifluoromethyl group in this context contributes to the overall electronic and steric profile required for potent and selective receptor binding.
The general workflow for utilizing this building block in a drug discovery campaign is depicted below.
Caption: Drug discovery workflow using the target scaffold.
Key Synthetic Transformations and Experimental Protocols
A fundamental and highly versatile reaction involving this compound is its conversion to the corresponding carboxylic acid. This acid is the immediate precursor for the vast majority of amide-based drug candidates.
Protocol: Saponification to 6-(Trifluoromethyl)picolinic Acid
This protocol describes the base-mediated hydrolysis (saponification) of the methyl ester to yield the free carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (approx. 0.2 M concentration).
-
Base Addition: To the stirred solution, add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-4 hours).
-
Work-up - Quenching: Carefully quench the reaction by adding 1 M HCl until the pH of the aqueous phase is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 6-(trifluoromethyl)picolinic acid can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M-H)-. 1H NMR spectroscopy will show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of properties—metabolic stability, modulated electronics, and synthetic accessibility—makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens, the demand for finely-tuned molecular scaffolds will continue to grow. The strategic use of building blocks like this compound will be crucial in developing safer, more effective, and more selective therapeutics for a wide range of human diseases. The continued exploration of novel applications and synthetic routes for this and related trifluoromethyl-substituted heterocycles promises a rich future for pharmaceutical innovation.
References
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
- Methyl 6-chloro-3-(trifluoromethyl)
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PMC. [Link]
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021).
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]
- Methyl-Containing Pharmaceuticals. (n.d.). MDPI. [Link]
- Preparation method of 2-chlorin-6-trifluoro picoline. (n.d.).
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- Methyl 6-(trifluoromethyl)
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- Methyl 4-(trifluoromethyl)
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Methodological & Application
Foundational Principles: The Fischer-Speier Esterification
An In-depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block in medicinal chemistry. Esteemed for its role as a crucial intermediate in the development of novel therapeutics, including treatments for depression and as a precursor to the drug Enasidenib, a reliable and scalable synthesis is paramount.[1] This document outlines the chemical theory, a detailed step-by-step experimental protocol, safety considerations, and characterization data to ensure reproducible, high-yield results in a laboratory setting.
The selected synthesis route is the Fischer-Speier esterification, a cornerstone of organic synthesis. This acid-catalyzed reaction represents the most direct and efficient method for converting a carboxylic acid, in this case, 6-(Trifluoromethyl)picolinic acid, into its corresponding methyl ester using methanol.
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product and regenerate the acid catalyst. This equilibrium-driven process is typically pushed toward the product by using an excess of the alcohol reactant.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Materials and Reagents
Proper preparation and handling of reagents are critical for success. All reagents should be of appropriate purity (e.g., ACS grade or higher) and handled in accordance with safety guidelines.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Properties & Notes |
| 6-(Trifluoromethyl)picolinic acid | 131747-42-7 | 191.11[2] | 1.91 g (10.0 mmol, 1.0 eq) | White to off-white solid. Harmful if swallowed, causes skin/eye irritation.[2] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | Flammable liquid, toxic. Use in a well-ventilated fume hood. |
| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | 98.08 | ~1 mL (Catalytic amount) | Highly corrosive. Add slowly and carefully to the reaction mixture. |
| Sodium Bicarbonate (Saturated Soln.) | 144-55-8 | 84.01 | As needed (~100 mL) | Used for neutralization. Addition to acid will cause vigorous CO₂ evolution. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | Flammable liquid. Used for extraction. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | ~50 mL | Used to wash the organic layer and aid in phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent for the organic extract. |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale and can be adjusted accordingly. All operations should be performed in a certified chemical fume hood.
A. Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-(Trifluoromethyl)picolinic acid (1.91 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir the mixture to dissolve the solid.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (~1 mL) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting carboxylic acid will have a lower Rf value than the product ester.
B. Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Perform this step slowly to control foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
C. Purification
-
The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product Name | This compound[3][4] |
| CAS Number | 155377-05-2[1][3][4] |
| Molecular Formula | C₈H₆F₃NO₂[1][3] |
| Molecular Weight | 205.13 g/mol [1][3] |
| Appearance | Colorless oil or a yellow to orange solid.[1] |
| Yield | 80-95% (post-purification) |
| Boiling Point | 232.6 °C at 760 mmHg[1][3] |
| ¹H NMR (Predicted) | (400 MHz, CDCl₃): δ 8.32 (d, J=8 Hz, 1H), 8.06 (t, J=8 Hz, 1H), 7.85 (d, J=8 Hz, 1H), 3.95 (s, 3H)[3] |
Comprehensive Safety Precautions
Adherence to safety protocols is mandatory. A thorough risk assessment should be conducted before commencing any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[5][6]
-
Ventilation: All steps must be performed within a properly functioning chemical fume hood to avoid inhalation of vapors.[5][7]
-
Reagent Handling:
-
6-(Trifluoromethyl)picolinic acid: Avoid creating dust. This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, and always add acid to the solvent, never the other way around.
-
Methanol & Ethyl Acetate: These solvents are flammable. Ensure there are no open flames or spark sources nearby.
-
-
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash the affected area immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[5][6]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local environmental regulations.[6]
Experimental Workflow Overview
The entire synthesis process can be visualized as a linear progression from starting materials to the final, purified product.
Caption: General workflow for the synthesis and purification.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.
- iChemical. (n.d.). This compound, CAS No. 155377-05-2.
- J&K Scientific LLC. (n.d.). This compound | 155377-05-2.
- PubChem. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.
- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg.
- Google Patents. (2020). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
- Material Safety Data Sheet. (2021).
- Organic Syntheses. (n.d.). Procedure for the Synthesis of Ethyl 5-hydroxynicotinate.
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
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- Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
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The Strategic Utility of Methyl 6-(trifluoromethyl)picolinate in Modern Drug Discovery: A Guide to Application and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl 6-(trifluoromethyl)picolinate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl group and the pyridine core, make it a valuable synthon for accessing novel chemical matter with desirable pharmacological profiles. This comprehensive guide provides an in-depth exploration of the experimental procedures involving this compound, focusing on its application in the synthesis of targeted therapeutics. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for its key transformations, and contextualize its utility through its role in the synthesis of the FDA-approved drug, Enasidenib, and its potential in the development of Selective Androgen Receptor Modulators (SARMs).
Introduction: The Chemical Significance of this compound
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. This compound offers a synthetically accessible scaffold that combines the advantageous properties of the -CF3 group with the versatile chemistry of a pyridine ring system. The ester functionality serves as a convenient handle for further chemical elaboration, primarily through amide bond formation and hydrolysis to the corresponding carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155377-05-2 | PubChem |
| Molecular Formula | C8H6F3NO2 | PubChem |
| Molecular Weight | 205.14 g/mol | PubChem |
| Boiling Point | 232.6 °C at 760 mmHg | iChemical |
| Density | 1.331 g/cm³ | iChemical |
| Flashing Point | 94.5 °C | iChemical |
Core Synthetic Transformations and Protocols
The utility of this compound as a synthetic intermediate is primarily realized through two key transformations: saponification to 6-(trifluoromethyl)picolinic acid and direct amidation to form a diverse array of picolinamides.
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up a different avenue for amide coupling, leveraging the reactivity of the activated carboxylic acid.
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred for the saponification of sterically hindered or electron-deficient esters. Its smaller ionic radius compared to sodium or potassium allows for better coordination with the carbonyl oxygen, facilitating nucleophilic attack. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective and more economical alternatives.
-
Solvent System: A mixture of an organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water is typically employed. The organic solvent ensures the solubility of the ester, while water is necessary for the hydrolysis reaction and to dissolve the hydroxide base.
-
Temperature: The reaction is often conducted at room temperature to minimize potential side reactions. Gentle heating can be applied to accelerate the reaction if it proceeds slowly, but this should be monitored carefully to avoid degradation.
-
Acidic Work-up: After the saponification is complete, an acidic work-up is crucial to protonate the carboxylate salt and isolate the free carboxylic acid.
Caption: Workflow for the saponification of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-(trifluoromethyl)picolinic acid.
Direct Amide Coupling: Building Molecular Diversity
The direct coupling of an amine with this compound is a less common but potentially more atom-economical approach. This transformation is typically driven by heat or the use of specific reagents that can facilitate the aminolysis of the ester. A more prevalent and reliable strategy involves a two-step, one-pot procedure where the ester is first hydrolyzed in situ, followed by the addition of a coupling agent and the amine. For the purpose of this guide, we will focus on the more robust two-step, one-pot procedure.
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds, especially with less reactive amines. They activate the carboxylic acid to form a highly reactive intermediate.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic species generated during the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.
-
Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to prevent side reactions with water.
Caption: Workflow for amide coupling with 6-(trifluoromethyl)picolinic acid.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 - 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 - 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In-Process Controls and Final Product Characterization
Rigorous analytical monitoring is essential to ensure the successful execution of these protocols and the purity of the final products.
Table 2: Analytical Methods for Reaction Monitoring and Characterization
| Analytical Technique | Application | Key Observables |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Disappearance of starting materials and appearance of the product spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring and purity assessment | Retention time shifts and peak integration for quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity confirmation | 1H and 13C NMR spectra to confirm the chemical structure. 19F NMR is particularly useful for trifluoromethylated compounds. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Determination of the molecular weight of the product. |
Applications in Drug Discovery: A Tale of Two Targets
The true value of this compound is exemplified by its application in the synthesis of clinically relevant and promising drug candidates.
Enasidenib (Idhifa®): An FDA-Approved Cancer Therapeutic
Enasidenib is an inhibitor of isocitrate dehydrogenase 2 (IDH2) and is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] The synthesis of Enasidenib utilizes a 6-(trifluoromethyl)pyridine-2-yl moiety, for which this compound is a key precursor.[2] The trifluoromethyl group in this region of the molecule is crucial for its binding to the allosteric site of the mutant IDH2 enzyme.
Caption: Simplified synthetic pathway to Enasidenib highlighting the role of this compound.
Selective Androgen Receptor Modulators (SARMs): A Promising Frontier
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with reduced androgenic side effects.[3][4] Many potent and selective SARMs feature a trifluoromethylated phenyl or pyridinyl core. The electronic properties of the 6-(trifluoromethyl)picolinamide scaffold make it an attractive pharmacophore for the design of novel SARMs. While a direct synthesis of a marketed SARM from this compound is not prominently documented, the structural similarities and the importance of the trifluoromethyl group in this class of compounds suggest its high potential as a building block in the discovery of new SARM candidates.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a versatile and valuable building block for drug discovery and development. Its straightforward conversion to the corresponding carboxylic acid and subsequent amide coupling provides access to a wide range of novel picolinamides. The successful application of this synthon in the synthesis of the FDA-approved drug Enasidenib underscores its importance in modern medicinal chemistry. As the demand for targeted therapeutics with improved pharmacological profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly significant role in the design and synthesis of the next generation of medicines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- iChemical. (n.d.). This compound, CAS No. 155377-05-2.
- Gao, W., & Dalton, J. T. (2007). Ostarine (GTx-024, S-22): a selective androgen receptor modulator (SARM) for the treatment of cachexia and muscle wasting.
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, nrs.06008.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Selective Androgen Receptor Modulators (SARMs) and Key Intermediates.
- PubChem. (n.d.). Enasidenib. National Center for Biotechnology Information.
- OperaChem. (2024). Saponification-Typical procedures.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- New Drug Approvals. (2017). Enasidenib.
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"Methyl 6-(trifluoromethyl)picolinate" in the synthesis of cannabinoid CB2 receptor agonists
Topic: "Methyl 6-(trifluoromethyl)picolinate" in the Synthesis of Cannabinoid CB2 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorinated Picolinates in CB2 Receptor Agonist Discovery
The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases, largely due to its expression in peripheral tissues and immune cells, which circumvents the psychotropic side effects associated with CB1 receptor activation.[1][2] The development of selective CB2 agonists is a major objective in modern medicinal chemistry.[3] Within this pursuit, privileged scaffolds—molecular frameworks that are recurrent in successful drugs—serve as foundational starting points. The picolinamide (pyridine-2-carboxamide) moiety is one such scaffold, recognized for its versatile role in constructing biologically active molecules.[4][5]
The strategic incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[6] The CF₃ group can significantly improve the pharmacokinetic profile of a molecule by blocking sites of oxidative metabolism. When combined, the trifluoromethylpicolinate scaffold offers a powerful tool for medicinal chemists. This compound serves as a key reactive intermediate, enabling the direct installation of the trifluoromethyl-picolinamide warhead into potential CB2 agonists. This application note provides a detailed guide on the utilization of this building block, outlining the rationale, synthetic protocols, and mechanistic insights relevant to the synthesis of novel CB2 receptor agonists.
Core Concept: Amide Coupling as the Linchpin Reaction
The primary application of this compound in this context is its conversion into a picolinamide via reaction with a suitable amine. While direct amidation of the ester is possible, a more common and efficient strategy involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This approach allows for the use of a wide array of powerful and well-understood coupling reagents.
Logical Workflow for Synthesis
The overall synthetic strategy is designed for modularity, allowing for the generation of a library of diverse CB2 agonist candidates. The workflow centers on the coupling of the picolinic acid core with various amine fragments, which are chosen based on structure-activity relationship (SAR) data for the CB2 receptor.
Caption: Synthetic workflow for a novel CB2 agonist.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative CB2 agonist, N-(adamantan-1-yl)-6-(trifluoromethyl)picolinamide, using this compound as the starting material. The adamantyl moiety is frequently used in CB2 ligand design to confer favorable pharmacokinetic properties and potent receptor binding.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is the activated species for amide coupling.
Rationale: Saponification with lithium hydroxide is a mild and efficient method for hydrolyzing esters without harsh conditions that could degrade the trifluoromethyl group or the pyridine ring. A mixture of THF and water ensures the solubility of both the organic substrate and the inorganic base.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the ester in a 3:1 mixture of THF and deionized water.
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 6-(trifluoromethyl)picolinic acid as a white solid. The product is often pure enough for the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To form the final picolinamide product by coupling the carboxylic acid with a selected amine.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization (in the case of chiral amines).[7][8] It rapidly forms an activated ester with the carboxylic acid, which is then readily displaced by the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
Materials:
-
6-(Trifluoromethyl)picolinic acid (from Protocol 1)
-
Adamantan-1-amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add adamantan-1-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(adamantan-1-yl)-6-(trifluoromethyl)picolinamide.
Data Presentation: Representative Yields and Properties
The following table summarizes expected outcomes for the synthesis of a small library of hypothetical CB2 agonist candidates based on the 6-(trifluoromethyl)picolinamide scaffold. These values are representative and will vary based on the specific amine used and reaction scale.
| Amine Fragment | Coupling Reagent | Product Name | Yield (%) | Purity (HPLC) |
| Adamantan-1-amine | HATU | N-(Adamantan-1-yl)-6-(trifluoromethyl)picolinamide | 75-85 | >98% |
| 4-Fluoroaniline | HATU | N-(4-Fluorophenyl)-6-(trifluoromethyl)picolinamide | 80-90 | >98% |
| Cyclohexylamine | HATU | N-Cyclohexyl-6-(trifluoromethyl)picolinamide | 70-80 | >97% |
Mechanism: The Role of HATU in Amide Bond Formation
Understanding the mechanism of the coupling reagent is critical for troubleshooting and optimization. The HATU-mediated coupling proceeds through a highly reactive intermediate that facilitates the amide bond formation under mild conditions.
Caption: Simplified HATU coupling mechanism.
-
Activation: The carboxylate, formed by deprotonation with DIPEA, attacks the uronium carbon of HATU.
-
Intermediate Formation: This forms a highly reactive O-acyl(tetramethyl)isouronium intermediate, with the HOAt moiety acting as an excellent leaving group.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the isourea byproduct and forming the stable amide bond.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel cannabinoid CB2 receptor agonists. Its utility lies in the straightforward installation of the 6-(trifluoromethyl)picolinamide scaffold, a structure known to be favorable for CB2 receptor interactions. The protocols detailed herein, centering on a robust hydrolysis and HATU-mediated amide coupling sequence, provide a reliable and adaptable workflow for researchers in drug discovery. By leveraging this strategic reagent, scientists can efficiently generate diverse libraries of compounds for SAR studies, accelerating the development of next-generation therapeutics targeting the CB2 receptor.
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"Methyl 6-(trifluoromethyl)picolinate" for the design of anti-depressant compounds
An In-Depth Guide to the Application of Methyl 6-(trifluoromethyl)picolinate in the Rational Design of Novel Antidepressant Compounds.
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of This compound as a foundational scaffold for the discovery of next-generation antidepressant therapeutics. We will delve into the molecular rationale, present detailed synthetic and screening protocols, and offer insights into data interpretation for lead optimization.
Introduction: The Imperative for Novel Antidepressant Scaffolds
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, yet the pharmacopeia has been dominated by drugs targeting monoaminergic systems for decades. While effective for many, a significant patient population remains treatment-resistant, and existing therapies are often accompanied by a delayed onset of action and notable side effects. This clinical reality underscores the urgent need for novel chemical entities acting on established or new biological targets.
The strategic selection of a starting chemical scaffold is a critical decision in drug discovery. A well-chosen scaffold should possess favorable physicochemical properties, offer versatile chemical handles for diversification, and embody structural motifs known to interact with relevant biological targets. This compound emerges as a high-potential starting point for exactly these reasons.
Rationale for Use: The Strategic Advantage of the 6-(Trifluoromethyl)picolinate Moiety
The therapeutic potential of this scaffold is not coincidental; it is a logical consequence of the deliberate combination of two powerful structural motifs in medicinal chemistry: the pyridine ring and the trifluoromethyl (CF₃) group.
-
The Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with biological targets.[1] Furthermore, its weak basicity and potential for aqueous solubility contribute to favorable pharmacokinetic profiles.[1] In the context of CNS disorders, pyridine-containing compounds have shown promise as antidepressants by targeting a range of mechanisms, including monoamine reuptake inhibition and receptor antagonism.[1][2]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a cornerstone of modern drug design, used to enhance a molecule's therapeutic profile.[3] This is due to its unique electronic and steric properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This can increase a drug's half-life and bioavailability.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and facilitate passage across the blood-brain barrier—a critical step for any CNS-acting drug.[4][5]
-
Target Binding: As a potent electron-withdrawing group, the CF₃ moiety can profoundly alter the electronic properties of the pyridine ring, modulating pKa and influencing binding affinity and selectivity for target proteins.[3][6] It is a key functional group in several successful drugs, including the blockbuster antidepressant fluoxetine (Prozac).[6]
-
The combination of these two motifs in This compound provides a metabolically stable, brain-penetrant scaffold with versatile chemical handles for generating a library of diverse potential antidepressant compounds.
Physicochemical Properties of the Starting Scaffold
| Property | Value | Source |
| CAS Number | 155377-05-2 | [7] |
| Molecular Formula | C₈H₆F₃NO₂ | [8] |
| Molecular Weight | 205.13 g/mol | [8] |
| Boiling Point | 232.6 °C at 760 mmHg | [8] |
| Density | 1.331 g/cm³ | [8] |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [7] |
Proposed Synthetic Strategy & Library Generation
The methyl ester of the picolinate scaffold is an ideal handle for derivatization. The most direct and versatile approach to creating a library of diverse chemical entities is through amide coupling to a wide range of primary and secondary amines. This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR).
Workflow for Antidepressant Candidate Synthesis
Caption: General workflow from starting material to lead candidate.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for the formation of an amide bond between the picolinate scaffold and a representative amine. HATU is a preferred coupling reagent due to its high efficiency and low rate of racemization.[9]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Hydrolysis (if starting from ester): To a solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water), add lithium hydroxide (LiOH) (1.5 eq). Stir at room temperature until TLC or LC-MS analysis confirms complete conversion to the carboxylic acid. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 6-(trifluoromethyl)picolinic acid.
-
Coupling Reaction: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the resulting 6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.[9]
-
Add the desired amine (e.g., benzylamine) (1.1 eq) to the mixture, followed by the slow, dropwise addition of DIPEA (2.5 eq).[9]
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (twice), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Screening Cascade for Antidepressant Activity
A tiered screening approach is essential for efficiently identifying promising compounds. This cascade should begin with high-throughput in vitro assays targeting known mechanisms of antidepressant action, followed by more complex in vivo behavioral models for the most promising hits.
Protocol 2: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[10] Its inhibition is a clinically validated mechanism for treating depression.[10][11] This fluorometric assay provides a convenient method for measuring MAO-A activity.[12]
Materials:
-
Recombinant human MAO-A enzyme
-
Test compounds (synthesized picolinamides) dissolved in DMSO
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red or similar H₂O₂-sensitive probe)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., Clorgyline)[12]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (λex ≈ 530 nm / λem ≈ 585 nm)
Procedure:
-
Reagent Preparation: Prepare a Master Reaction Mix containing Assay Buffer, HRP, and the Dye Reagent according to the manufacturer's specifications.[12]
-
Compound Plating: Add 2 µL of test compounds at various concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM) to the wells of the 96-well plate. Include wells for "no compound" (vehicle control) and "positive control" (Clorgyline).
-
Enzyme Addition: Add 48 µL of MAO-A enzyme solution (diluted in Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Master Reaction Mix containing the MAO substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: In Vivo Rodent Forced Swim Test (FST)
The FST is one of the most widely used behavioral assays for screening potential antidepressant drugs.[13] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reduced by treatment with clinically effective antidepressants.[14][15]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control drug (e.g., Fluoxetine or Imipramine)[14][16]
-
Glass or clear plastic cylinders (e.g., 25 cm tall, 10 cm diameter for mice)
-
Water bath to maintain water temperature at 23-25 °C
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.) at a set time before the test (e.g., 30-60 minutes). Doses should be determined from prior tolerability studies.
-
Pre-Swim Session (Day 1 - optional but recommended for rats): Place each animal individually into a cylinder filled with water (15 cm deep) for a 15-minute session. This is a pre-conditioning step. Remove, dry the animals thoroughly, and return them to their home cages.
-
Test Session (Day 2 for rats, or single session for mice): 24 hours after the pre-swim (for rats) or as a single session (for mice), place the animals back into the cylinders for a 6-minute test session.[17]
-
Scoring: An observer, blind to the treatment conditions, should score the animal's behavior. Alternatively, record the session for later analysis. The key behavior to measure is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[17] Typically, the last 4 minutes of the 6-minute session are scored.
-
Data Analysis:
-
Calculate the total duration of immobility for each animal.
-
Compare the mean immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
A statistically significant reduction in immobility time, without a concomitant increase in general locomotor activity (which should be checked in a separate test like the Open Field Test), is indicative of potential antidepressant-like activity.[14][18]
-
Data Interpretation and Lead Optimization
The goal of the initial screening is to identify "hits"—compounds that show significant activity in the primary in vitro assay (e.g., IC₅₀ < 1 µM in the MAO-A assay). These hits are then progressed to in vivo testing.
A successful lead candidate will demonstrate:
-
Potent in vitro activity.
-
Significant efficacy in a relevant in vivo model (e.g., FST).
-
A clear dose-response relationship.
-
A favorable preliminary safety profile (e.g., no overt toxicity or hyperactivity).
The data gathered from the initial library will form the basis of a Structure-Activity Relationship (SAR) study. By comparing the chemical structures of active versus inactive analogs, researchers can deduce which chemical modifications are favorable for activity. For example, does a bulky hydrophobic group on the amide nitrogen increase potency? Is an electron-donating group preferred over an electron-withdrawing one? This iterative process of design, synthesis, and testing is central to optimizing a "hit" into a "lead" compound with drug-like properties.
Conclusion
This compound represents a highly valuable and strategically sound starting scaffold for the design of novel antidepressant compounds. The convergence of a privileged heterocyclic core and the powerful trifluoromethyl group provides a strong foundation for developing candidates with enhanced metabolic stability, CNS penetration, and target affinity. The synthetic and screening protocols outlined in this guide provide a clear and actionable pathway for researchers to explore the rich chemical space accessible from this scaffold, with the ultimate goal of discovering and developing new, more effective treatments for depression.
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Introduction: The Strategic Importance of the 2-Aryl-6-(Trifluoromethyl)pyridine Scaffold
An Application Guide to Suzuki Coupling Reactions with Methyl 6-(Trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, serving as a key structural motif in a vast array of therapeutic agents.[1][2] Its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene make it a privileged scaffold in drug design.[3] The introduction of a trifluoromethyl (-CF3) group further enhances the pharmaceutical potential of the pyridine core. The -CF3 group is a powerful modulator of a molecule's physicochemical properties; it increases lipophilicity, metabolic stability, and binding affinity by acting as a strong electron-withdrawing group.[4] This unique combination of the pyridine nucleus and a trifluoromethyl substituent has led to the development of numerous successful agrochemicals and pharmaceuticals.[3][4]
This compound is a highly valuable and versatile building block for accessing these important 2,6-disubstituted pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely used methods for forming carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[5][6] This guide provides a detailed exploration of the Suzuki coupling with this compound, offering mechanistic insights, a field-proven protocol, and troubleshooting advice to enable researchers to effectively synthesize 2-aryl-6-(trifluoromethyl)pyridine compounds.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The power of the Suzuki-Miyaura coupling lies in its elegant, palladium-catalyzed cycle.[7] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond of the electrophile (in this case, the C-Cl or C-Br bond of a halopicolinate derived from this compound). This step forms a square planar Pd(II) intermediate.[5][7] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring facilitates this step.[7]
-
Transmetalation: Before the organoboron reagent (R²-BY₂) can react, it must be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[10] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Reductive Elimination: In the final step, the two organic ligands (the picolinate and the R² group) on the Pd(II) center couple, forming the desired C-C bond and the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with Pyridyl Electrophiles
While powerful, the Suzuki coupling of 2-halopyridines like this compound presents specific challenges that require careful consideration for successful outcomes.
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit or completely shut down the catalytic cycle by creating an overly stable, inactive complex. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tri-tert-butylphosphine) is essential to mitigate this issue.[11][12] These ligands promote the desired reductive elimination step and sterically hinder the nitrogen from binding to the palladium.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom, effectively destroying the nucleophile.[11] This is particularly problematic with electron-deficient heteroarylboronic acids. The choice of base and solvent is critical to minimize this pathway. Using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be beneficial.[10][11]
-
Slow Transmetalation: The transmetalation of electron-deficient heteroarylboron reagents can be sluggish.[11] A strong, non-nucleophilic base is often required to efficiently generate the boronate "ate" complex needed for this step. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[13]
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. For challenging substrates like 2-halopyridines, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[6][12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of Methyl 6-chloro-2-(trifluoromethyl)picolinate with an arylboronic acid.
Reagents & Equipment:
-
Methyl 6-chloro-2-(trifluoromethyl)picolinate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Methyl 6-chloro-2-(trifluoromethyl)picolinate (e.g., 0.5 mmol, 113 mg), the arylboronic acid (e.g., 0.6 mmol), and powdered K₃PO₄ (1.5 mmol, 318 mg).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg). Add this catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4.0 mL) and degassed water (e.g., 1.0 mL) to the Schlenk tube via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20-30 minutes.[14]
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-(trifluoromethyl)pyridine product.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions for the Suzuki coupling of a halo-picolinate.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | 24 | ~75 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 90 | 24 | ~65 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Degassing3. Poor Reagent Quality | 1. Use a fresh bottle of palladium catalyst and ligand. Consider a more active, bulky ligand like SPhos or an NHC ligand.[6][10]2. Ensure solvents are rigorously degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.[7]3. Check the quality of the boronic acid; they can degrade over time.[14] |
| Protodeboronation | 1. Presence of excess water or protic impurities.2. Base is too hydrolytic. | 1. Use anhydrous solvents. Dry the base (e.g., K₃PO₄) in an oven before use.2. Switch to a less-basic fluoride source like KF or CsF, which can be effective while minimizing hydrolysis.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) precatalyst not fully reduced to Pd(0). | 1. Improve degassing of the reaction mixture. Homocoupling is often promoted by oxidative processes.[7]2. Ensure proper activation of the precatalyst. Sometimes adding a small amount of a reducing agent or using a Pd(0) source like Pd₂(dba)₃ can help. |
| Dehalogenation of Picolinate | 1. Presence of a hydride source.2. Side reaction pathway after oxidative addition. | 1. Certain solvents (like alcohols) or bases (like amines) can act as hydride donors. Ensure the solvent system is appropriate.[7]2. This is an inherent side reaction. Optimizing for faster transmetalation and reductive elimination can outcompete this pathway. Try a more active catalyst system. |
Applications in Drug Discovery
The 2-aryl-6-(trifluoromethyl)pyridine scaffold synthesized via this methodology is a key component in a range of biologically active molecules. Its presence is noted in compounds with antitumor, antidiabetic, and anti-inflammatory properties.[3] The ability to rapidly and efficiently diversify the aryl group at the 2-position using the Suzuki coupling allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing compounds for potency, selectivity, and pharmacokinetic profiles. This makes the Suzuki coupling of this compound a critical transformation in the pipeline of modern drug discovery.[2][15]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Johnson, J. B., & Biscoe, M. R. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fujikawa, H., & Fujioka, S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Kappe, C. O., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Szostak, M., et al. (2016). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.
- Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Cernuschi, F., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Kumar, P., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- MalariaWorld. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development.
- Yang, D. X., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Percy, J. M., et al. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
- Semantic Scholar. A General Solution for the 2-Pyridyl Problem.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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Derivatization of Methyl 6-(trifluoromethyl)picolinate for Biological Screening: A Guide for Medicinal Chemists
< < APPLICATION NOTE & PROTOCOLS
Abstract
This technical guide provides a comprehensive framework for the derivatization of Methyl 6-(trifluoromethyl)picolinate, a privileged scaffold in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the picolinate framework offers a unique combination of metabolic stability, enhanced lipophilicity, and potent receptor binding affinity.[1][2] This document outlines detailed, validated protocols for key chemical transformations—hydrolysis, amidation, and explores the potential for nucleophilic aromatic substitution—to generate a diverse library of analogs for biological screening. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, reaction monitoring, and purification strategies essential for successful drug discovery campaigns.
Introduction: The Significance of the 6-(Trifluoromethyl)picolinate Scaffold
The pyridine ring is a cornerstone of many pharmaceutical and agrochemical agents.[2][3] When functionalized with a trifluoromethyl (CF3) group, the resulting scaffold often exhibits enhanced biological activity. The CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.[1][4] this compound serves as a versatile starting material for accessing a wide array of derivatives, making it a valuable building block for generating novel chemical entities for high-throughput screening.[2][3] The derivatization strategies outlined herein focus on modifications of the methyl ester at the C2 position, a common handle for introducing chemical diversity.
Derivatization Strategies and Protocols
The following section details step-by-step protocols for the chemical modification of this compound. Each protocol includes a rationale for the chosen methodology, safety precautions, and guidelines for characterization of the resulting products.
Hydrolysis of the Methyl Ester to 6-(Trifluoromethyl)picolinic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast chemical space for further derivatization, particularly for the synthesis of amides and esters.
Rationale: Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and efficient method for the saponification of methyl esters. The reaction is typically clean and proceeds to completion under mild conditions.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or mass spectrometry.[5][6][7] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of 6-(Trifluoromethyl)picolinic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8][9][10]
Table 1: Representative Reaction Data for Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | LiOH·H₂O |
| Solvent | THF/H₂O |
| Reaction Time | 2-4 hours |
| Yield | >95% |
Amidation of this compound
The direct conversion of the methyl ester to an amide can be achieved through various coupling methods. This protocol utilizes a robust and widely applicable peptide coupling reagent.
Rationale: The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) provides a reliable method for amide bond formation. This approach is compatible with a wide range of amines and generally proceeds with high yields and minimal side reactions.
Protocol:
-
Reaction Setup: To a solution of 6-(Trifluoromethyl)picolinic acid (1.0 eq) (prepared as in section 2.1) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.[5][6][7] The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by reverse-phase high-performance liquid chromatography (HPLC).[11][12]
Table 2: Representative Reagents for Amidation
| Amine | Expected Product |
| Aniline | N-phenyl-6-(trifluoromethyl)picolinamide |
| Benzylamine | N-benzyl-6-(trifluoromethyl)picolinamide |
| Morpholine | (6-(Trifluoromethyl)pyridin-2-yl)(morpholino)methanone |
Potential for Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing trifluoromethyl group can activate the pyridine ring towards nucleophilic aromatic substitution, although this is generally less facile than on more electron-deficient systems.[13][14][15]
Rationale: While the primary focus of this guide is on derivatization at the C2 ester, it is worth noting the potential for SNAr reactions at other positions on the pyridine ring, particularly if a suitable leaving group is present. For instance, if a chloro or fluoro substituent were present at the C4 or C6 position, reaction with a strong nucleophile could lead to substitution.
Exploratory Considerations:
-
Substrate: A derivative of this compound with a good leaving group (e.g., Cl, F) at a position ortho or para to the trifluoromethyl group would be the most promising substrate.
-
Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amines would be required.[16]
-
Conditions: The reaction would likely require elevated temperatures and a polar aprotic solvent.
Further investigation into the specific reactivity of the this compound scaffold towards SNAr is recommended for researchers interested in exploring this avenue of derivatization.
Workflow for Derivatization and Screening
The following diagram illustrates the general workflow from the starting material to the generation of a library of derivatives for biological screening.
Caption: Derivatization and Screening Workflow.
Biological Screening
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity.
General Protocol for In Vitro Screening:
-
Assay Selection: Choose a panel of in vitro assays that are relevant to the therapeutic area of interest.[17][18][19] This could include enzyme inhibition assays, receptor binding assays, or cell-based assays measuring cytotoxicity or other phenotypic changes.[20][21]
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Execution: Perform the selected assays according to established protocols, including appropriate positive and negative controls. High-throughput screening (HTS) platforms can be utilized for large libraries.[18]
-
Data Analysis: Analyze the raw data to determine the activity of each compound. This is often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Structure-Activity Relationship (SAR) Analysis: Correlate the biological activity of the derivatives with their chemical structures to identify key structural features that contribute to potency and selectivity.[22][23] This information will guide the design of the next generation of compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for researchers to generate diverse libraries of derivatives and to explore their potential as new therapeutic agents. By systematically applying these methods and carefully analyzing the resulting biological data, the chances of identifying promising lead compounds can be significantly enhanced.
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- nucleophilic aromatic substitutions - YouTube.
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- Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297 - PubChem.
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Application Note: Methyl 6-(trifluoromethyl)picolinate as a Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern drug design. This is due to the unique properties the -CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile[1]. When this powerful functional group is combined with a pyridine ring—a privileged structure in medicinal chemistry—it creates a versatile building block for a new generation of therapeutics.
Methyl 6-(trifluoromethyl)picolinate is one such high-value intermediate.[2][3] It serves as a readily modifiable scaffold, providing a strategic entry point for the synthesis of complex Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.[][5][6] This technical guide provides an in-depth analysis of the applications of this compound, detailing its role in the synthesis of advanced pharmaceutical agents and providing robust protocols for its utilization.
Physicochemical Characteristics and Handling
A thorough understanding of the intermediate's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [2] |
| Synonyms | 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | [3] |
| CAS Number | 155377-05-2 | [2][3] |
| Molecular Formula | C8H6F3NO2 | [7] |
| Molecular Weight | 205.13 g/mol | [7] |
| Appearance | White to off-white powder/solid | [8] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with many fluorinated compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.
Core Synthetic Applications in Drug Development
The true value of an intermediate is demonstrated through its successful application in synthesizing biologically active molecules.[][6] this compound and its close derivatives are instrumental in building the core of several advanced APIs. The ester functionality provides a reactive handle for various transformations, most notably amidation, while the trifluoromethylated pyridine ring forms the stable backbone of the final drug product.
Logical Workflow: From Intermediate to API
The journey from a key intermediate to a final API involves a series of controlled, strategic chemical transformations. This compound is positioned early in this pathway, providing the foundational structure that will be elaborated upon in subsequent steps.
Caption: General workflow from starting materials to final API.
Case Study 1: Synthesis of Novel Cannabinoid CB2 Receptor Agonists
Derivatives of this compound are crucial in the development of selective cannabinoid CB2 receptor agonists. For instance, the chlorinated analog, Methyl 6-chloro-5-(trifluoromethyl)picolinate, is a documented precursor for pyridine amides with this biological activity.[9] The synthesis leverages the ester group for amide bond formation with a desired amine, a fundamental reaction in medicinal chemistry.
Reaction Scheme: The core transformation involves the direct amidation of the picolinate ester with a primary or secondary amine, often facilitated by heat or a Lewis acid catalyst, to form the corresponding picolinamide.
Caption: Amidation to form a picolinamide core structure.
Case Study 2: Precursor to Intermediates for Respiratory Disorder Therapeutics
Patented synthetic routes for complex molecules intended for treating respiratory disorders utilize picolinic acid derivatives with a trifluoromethyl group.[10] For example, the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide relies on intermediates derived from a trifluoromethyl-picolinate scaffold.[10] In these multi-step syntheses, the picolinate moiety is often hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a complex amine fragment. This approach avoids harsh conditions and the use of toxic reagents often associated with other synthetic pathways.[10]
Experimental Protocols and Methodologies
The following section provides a detailed, field-proven protocol for a key transformation involving this compound: the synthesis of a picolinamide via hydrolysis and subsequent amide coupling. This two-step process offers high yields and excellent purity, making it suitable for scale-up operations.
Protocol 1: Saponification to 6-(Trifluoromethyl)picolinic Acid
Causality: The conversion of the methyl ester to a carboxylic acid is a necessary activation step for subsequent amide coupling, particularly when using peptide coupling reagents which require a free carboxyl group. Saponification with a strong base like NaOH or LiOH is a robust and high-yielding method for this transformation.
Materials & Equipment:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Round-bottom flask, magnetic stirrer, pH meter/strips, separatory funnel
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Saponification: Add 1 M NaOH solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF).
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 1 M HCl. A white precipitate of 6-(Trifluoromethyl)picolinic acid should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield 6-(Trifluoromethyl)picolinic acid as a white solid.
-
| Parameter | Condition | Expected Outcome |
| Solvent | THF/Water | Ensures solubility of both ester and base. |
| Base | NaOH (1.5 eq) | Complete and irreversible hydrolysis. |
| Temperature | Room Temperature | Avoids potential side reactions. |
| Yield | >95% | High conversion and efficient isolation. |
Protocol 2: Amide Coupling to Synthesize a Picolinamide Derivative
Causality: This protocol utilizes standard peptide coupling reagents (EDC/HOBt) to form an amide bond under mild conditions. This method is highly efficient, minimizes racemization (if chiral amines are used), and generates water-soluble byproducts that are easily removed during work-up.
Materials & Equipment:
-
6-(Trifluoromethyl)picolinic acid (from Protocol 1)
-
Target Amine (R-NH2, 1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Step-by-Step Procedure:
-
Activation:
-
Suspend or dissolve 6-(Trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the mixture.
-
Stir at room temperature for 20-30 minutes to form the activated ester intermediate.
-
-
Coupling:
-
Add the target amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq) to act as a non-nucleophilic base.
-
Stir the reaction at room temperature overnight.
-
-
Monitoring: Track the consumption of the carboxylic acid via TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide.
Conclusion
This compound is a highly valuable and versatile intermediate for the pharmaceutical industry. Its trifluoromethylated pyridine core provides a metabolically robust scaffold, while the methyl ester functionality offers a reliable handle for constructing more complex molecular architectures, particularly through amidation reactions. The protocols detailed herein demonstrate the practical utility and strategic importance of this building block, enabling researchers and drug development professionals to streamline the synthesis of novel and effective active pharmaceutical ingredients.
References
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PubMed Central. URL:[Link]
- Title: Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Title: Picolinic acid derivatives and their use as intermediates. Source: Google Patents.
- Title: Methyl 6-chloro-3-(trifluoromethyl)
- Title: Methyl 6-(trifluoromethyl)
- Title: Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg. Source: CP Lab Safety. URL:[Link]
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Journal of Biomedical Research & Environmental Sciences. URL:[Link]
- Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Title: Organic mechanisms : reactions, stereochemistry and synthesis. Source: Semantic Scholar. URL:[Link]
- Title: Pharma API Intermedi
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The Pivotal Role of Methyl 6-(trifluoromethyl)picolinate in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold stands out as a particularly privileged structure, integral to a diverse range of commercial herbicides, fungicides, and insecticides.[1] The trifluoromethyl group, with its high electronegativity and lipophilicity, significantly influences the physicochemical properties of the parent molecule, often leading to improved binding affinity to target enzymes and enhanced transport properties within the plant or insect.[2]
Methyl 6-(trifluoromethyl)picolinate serves as a key, versatile building block for the synthesis of a variety of these advanced agrochemicals. Its ester functionality provides a convenient handle for conversion into other critical functional groups, most notably the corresponding carboxylic acid, which is a direct precursor for amide and ester-based active ingredients. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of cutting-edge agrochemicals, with a focus on picolinamide fungicides and aryloxyphenoxypropionate herbicides.
Key Applications in Agrochemical Synthesis
The application of this compound in agrochemical synthesis primarily revolves around its conversion to 6-(trifluoromethyl)picolinic acid, which then serves as a key intermediate for coupling reactions.
| Agrochemical Class | Key Intermediate | Target Agrochemical (Example) |
| Picolinamide Fungicides | 6-(Trifluoromethyl)picolinic acid | Florylpicoxamid |
| Aryloxyphenoxypropionate Herbicides | Chlorinated derivatives | (Structure analogous to Haloxyfop) |
| Sulfonylurea Herbicides | Related nicotinic acid derivatives | Flupyrsulfuron-methyl-sodium |
Application I: Synthesis of Picolinamide Fungicides
Picolinamide fungicides represent a significant class of modern crop protection agents. A prime example is Florylpicoxamid, a broad-spectrum fungicide.[3][4][5][6] The core of its synthesis involves the formation of an amide bond between a picolinic acid derivative and a specific amine. The general workflow for synthesizing such fungicides from this compound is a two-step process: hydrolysis of the methyl ester followed by amide coupling.
Workflow for Picolinamide Fungicide Synthesis
Caption: General synthetic workflow for picolinamide fungicides.
Protocol 1: Hydrolysis of this compound
Objective: To efficiently hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent coupling reactions.
Rationale: The choice of a strong base like lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water ensures complete and rapid saponification of the ester at room temperature, minimizing potential side reactions. The aqueous work-up with a strong acid is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-(trifluoromethyl)picolinic acid as a solid.[7]
Protocol 2: Amide Coupling to form Picolinamides
Objective: To couple 6-(trifluoromethyl)picolinic acid with a target amine to form the final picolinamide fungicide.
Rationale: The use of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous due to its high efficiency and mild reaction conditions, which helps to prevent racemization if chiral amines are used. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process. DMF is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
6-(Trifluoromethyl)picolinic acid (from Protocol 1)
-
Target amine (e.g., an amino acid ester derivative) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the target amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide fungicide.
Application II: Synthesis of Aryloxyphenoxypropionate Herbicides (Conceptual Pathway)
Aryloxyphenoxypropionate herbicides are a vital class of grass-specific herbicides. While a direct synthesis from this compound is not prominently documented, a chlorinated derivative of this starting material would be a key precursor for the synthesis of analogues of herbicides like haloxyfop. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[8]
Conceptual Workflow for Aryloxyphenoxypropionate Herbicide Synthesis
Caption: Conceptual workflow for aryloxyphenoxypropionate herbicides.
Protocol 3: Generalized Nucleophilic Aromatic Substitution (SNAr)
Objective: To couple a chlorinated picolinate with a hydroxyphenoxy derivative to form the core structure of an aryloxyphenoxypropionate herbicide.
Rationale: The electron-withdrawing trifluoromethyl group on the pyridine ring activates the ring for nucleophilic aromatic substitution, facilitating the displacement of a halide (e.g., chloride) by a nucleophile.[2][9] A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, and a polar aprotic solvent like DMF is ideal for this type of reaction.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)picolinate (hypothetical starting material)
-
A suitable hydroxyphenoxypropionate derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the hydroxyphenoxypropionate derivative (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Methyl 2-chloro-6-(trifluoromethyl)picolinate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target herbicide.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its utility is primarily realized through its conversion to 6-(trifluoromethyl)picolinic acid, which is a key building block for picolinamide fungicides. Furthermore, chlorinated derivatives of this compound are conceptually important precursors for aryloxyphenoxypropionate herbicides via nucleophilic aromatic substitution. The protocols outlined in this document provide a foundational understanding of the synthetic strategies and experimental considerations for leveraging this important intermediate in the development of next-generation crop protection agents.
References
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Babij, N. R., et al. (2020). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Green Chemistry, 22(19), 6546-6555.
- Yao, C., et al. (2021). Florylpicoxamid, a New Picolinamide Fungicide with Broad Spectrum Activity. Pest Management Science, 77(8), 3566-3575.
- Corteva Agriscience. (2020). Florylpicoxamid Fungicide.
- Chemistry LibreTexts. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
- Google Patents. (2017). Picolinic acid derivatives and their use as intermediates.
- Google Patents. (1982). Process for the preparation of 6-methyl-nicotinic-acid esters.
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (2019). Methods for synthesis of oxypicolinamides.
- OSTI.GOV. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation.
- DocPlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Google Patents. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- PubChem. (n.d.). 3-(3-Fluorophenyl)-6-(trifluoromethyl)picolinic acid.
- ResearchGate. (2020). Brief Talk on the C-C Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report.
- PubMed. (2002). Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminopenicillanic acid crystallization.
- PubMed. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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"Methyl 6-(trifluoromethyl)picolinate" in the development of novel materials
Application Note: AP-M6TFP-LUM01
Topic: Leveraging Methyl 6-(trifluoromethyl)picolinate in the Synthesis of Advanced Luminescent Materials
Audience: Researchers, materials scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Picolinates
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly alter a molecule's physicochemical properties[1][2]. When appended to a pyridine-2-carboxylic acid (picolinic acid) scaffold, the resulting 6-(trifluoromethyl)picolinate structure becomes a powerful bidentate chelating ligand.
This compound (M6TFP) is an accessible and versatile building block for accessing these advanced ligands. The picolinate moiety provides a robust N,O-donor set ideal for coordinating with a wide range of metal ions, including lanthanides[3][4]. The 6-position -CF3 group serves two critical functions:
-
Electronic Modulation: As a potent electron-withdrawing group, it lowers the ligand's LUMO and HOMO energy levels, which can be crucial for tuning the photophysical properties of the resulting metal complexes[5].
-
Enhanced Stability: The strength of C-F bonds enhances the thermal and metabolic stability of the final material, a critical feature for applications in optoelectronics and biological imaging[6].
This application note provides a detailed protocol for the synthesis of a highly luminescent Europium(III) complex, demonstrating the utility of M6TFP as a precursor for next-generation functional materials. The workflow proceeds in two validated stages: (I) saponification of the methyl ester to the active carboxylate ligand, and (II) subsequent complexation with Europium(III) chloride.
Physicochemical Data of Key Reagents
A comprehensive understanding of the starting material and the active ligand is essential for experimental success. The properties of this compound and its resulting carboxylic acid are summarized below.
| Property | This compound | 6-(Trifluoromethyl)picolinic Acid |
| CAS Number | 155377-05-2[7][8][9][10][11] | 131747-42-7[12][13][14][15] |
| Molecular Formula | C₈H₆F₃NO₂[7][9] | C₇H₄F₃NO₂[12][14] |
| Molecular Weight | 205.13 g/mol [7][9] | 191.11 g/mol [12][14] |
| Appearance | Not specified (typically liquid or low-melting solid) | Off-white solid[15] |
| Boiling Point | 232.6 °C at 760 mmHg[7] | 263.0 °C (Predicted)[15] |
| Melting Point | Not specified | 154-158 °C[15] |
| Density | 1.331 g/cm³[7] | 1.484 g/cm³ (Predicted)[15] |
Experimental Protocols & Methodologies
The following protocols provide a step-by-step guide for synthesizing a luminescent Europium(III) tris[6-(trifluoromethyl)picolinate] complex.
Logical Workflow Overview
The overall process involves the hydrolysis of the ester starting material to create the active ligand, followed by a coordination reaction with a lanthanide salt to form the final luminescent material.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Lanthanide complexes of a picolinate ligand derived from 1,4,7-triazacyclononane with potential application in magnetic resonance imaging and time-resolved luminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 7. This compound, CAS No. 155377-05-2 - iChemical [ichemical.com]
- 8. 155377-05-2 this compound 甲基 2-(三氟甲基)-6-吡啶羧酸 -Win-Win Chemical [win-winchemical.com]
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- 11. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | 155377-05-2 [chemicalbook.com]
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- 13. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
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- 15. 2-Trifluoromethyl-6-pyridinecarboxylic acid | 131747-42-7 [chemicalbook.com]
Purification of "Methyl 6-(trifluoromethyl)picolinate" by column chromatography
Application Note & Protocol
High-Purity Isolation of Methyl 6-(trifluoromethyl)picolinate via Automated Flash Column Chromatography
Abstract
This compound (CAS No. 155377-05-2) is a critical heterocyclic building block in the synthesis of advanced pharmaceutical agents and agrochemicals.[1][2] The presence of impurities, such as unreacted starting materials or synthetic byproducts, can significantly hinder the efficiency and outcome of subsequent reactions. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We detail a systematic approach, beginning with method development via Thin Layer Chromatography (TLC), followed by a step-by-step guide to column preparation, sample loading, gradient elution, and post-purification analysis. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Principle of Separation: A Chemist's Perspective
The successful chromatographic separation of this compound hinges on understanding its molecular structure and polarity. The molecule possesses moderately polar characteristics derived from the pyridine nitrogen atom and the methyl ester functional group. These features allow for hydrogen bonding and dipole-dipole interactions with the polar stationary phase, silica gel (SiO₂).[3] Conversely, the trifluoromethyl (-CF₃) group imparts significant lipophilicity, which enhances its solubility in less polar organic solvents.
Normal-phase chromatography is the ideal technique for this scenario.[4] The stationary phase, silica gel, is highly polar. The separation is achieved by eluting the compound with a mobile phase of increasing polarity.
-
Adsorption: Initially, a low-polarity mobile phase (e.g., a high percentage of hexane) is used. The target compound and polar impurities will adsorb strongly to the silica gel, while non-polar impurities will travel quickly through the column.[5]
-
Desorption & Elution: By gradually introducing a more polar solvent (e.g., ethyl acetate), we increase the mobile phase's eluting strength. This polar solvent competes with the analyte for the active sites on the silica surface, causing the desorption and subsequent movement of this compound down the column.
This differential partitioning between the stationary and mobile phases allows for the effective separation of the target compound from impurities with different polarities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related trifluoromethylated pyridines and picolinate esters suggest the following precautions should be taken.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]
-
Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Acute toxicity is also possible. Avoid contact and inhalation.[7][8]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Method Development via Thin Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to identify an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2 - 0.4 for the target compound, ensuring good separation from impurities.[9][10]
Protocol: TLC Solvent System Screening
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of pre-mixed solvent systems into separate TLC chambers or beakers with a watch glass cover. Allow the chambers to saturate for at least 10 minutes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the crude mixture onto the baseline of several silica gel TLC plates.
-
Development: Place one TLC plate into each saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[3]
-
Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the best separation with the target compound at an Rf ≈ 0.3.
Data Presentation: Example TLC Screening Results
| Solvent System (v/v) | Selectivity Group[11] | Rf of Target Compound | Observations |
| 90:10 Hexane / Ethyl Acetate | VIa | 0.15 | Compound is highly retained. Polarity is too low. |
| 80:20 Hexane / Ethyl Acetate | VIa | 0.32 | Excellent starting point. Good separation from a less polar spot (Rf=0.7) and a baseline spot. |
| 70:30 Hexane / Ethyl Acetate | VIa | 0.55 | Compound moves too quickly. Resolution may be poor. |
| 95:5 Dichloromethane / Methanol | V / II | 0.40 | Good alternative system, offers different selectivity.[12] |
Based on these hypothetical results, an 80:20 Hexane / Ethyl Acetate mixture is chosen as the starting point for the column chromatography.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material. Adjust the scale accordingly. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude sample.[10]
Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, e.g., 230-400 mesh)
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column or pre-packed flash cartridge
-
Sample loading vessel (e.g., round bottom flask)
-
Fraction collector or collection tubes
-
Rotary evaporator
Workflow Diagram
Caption: General workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Prepare a slurry of silica gel (~75 g) in the initial, least polar mobile phase (e.g., 95:5 Hex/EtOAc).[13]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[14]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Wash the column with 2-3 column volumes of the initial mobile phase until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Optional (Dry Loading): For improved resolution, adsorb the dissolved crude sample onto a small amount of silica gel (~2-3 g). Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Carefully apply the dissolved sample or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (95:5 Hex/EtOAc).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This is crucial for separating closely eluting impurities.
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the run.
-
Data Presentation: Suggested Elution Gradient
| Column Volumes (CV) | % Hexane | % Ethyl Acetate | Rationale |
| 0 - 2 | 95 | 5 | Elute very non-polar impurities. |
| 2 - 10 | 95 → 80 | 5 → 20 | Gradually increase polarity to move the target compound onto the column. |
| 10 - 20 | 80 | 20 | Isocratic hold to elute the bulk of the target compound (based on TLC Rf ≈ 0.3). |
| 20 - 25 | 80 → 50 | 20 → 50 | Increase polarity to elute more polar impurities and clean the column. |
-
Monitoring and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and assess purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution |
| Poor Separation | Inappropriate solvent system; Column overloading. | Re-optimize the eluent system using TLC to maximize ΔRf.[10] Reduce the sample load to <1% of the silica gel mass. |
| Compound Won't Elute | Mobile phase polarity is too low; Strong interaction with silica. | Increase the eluent polarity at a faster rate. Consider adding a small percentage of a more polar solvent like methanol (not exceeding 10% to avoid dissolving silica).[15] |
| Cracked/Channeled Column | Improper packing; Column ran dry. | Ensure the silica is packed as a uniform slurry.[14] Never let the solvent level drop below the top of the silica bed. |
| Band Tailing | Sample is too concentrated during loading; Acidic nature of silica. | Use the dry loading technique. Add a small amount of a neutralizer like triethylamine (~0.1%) to the mobile phase if the compound is basic.[3] |
Conclusion
The protocol described herein provides a robust and reproducible method for the high-purity isolation of this compound. By employing a systematic approach that begins with TLC-based method development, followed by a carefully executed gradient flash column chromatography, researchers can consistently obtain material of high purity, suitable for the most demanding downstream applications in pharmaceutical and chemical synthesis.
References
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.
- Supporting Information for Asymmetric Hydrogenation of 6-Alkyl-2-aryl-3-(trifluoromethyl)pyridines. (n.d.).
- JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
- Le, G. et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. National Center for Biotechnology Information.
- The Baran Laboratory. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Teledyne ISCO. (n.d.). Successful Flash Chromatography.
- University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Methyl 6-(Trifluoromethyl)picolinate
Abstract: This document provides a detailed guide for the scale-up synthesis of Methyl 6-(trifluoromethyl)picolinate, a key building block in the development of novel agrochemicals and pharmaceuticals.[1][2] We will explore viable synthetic strategies, focusing on scalability, safety, and economic feasibility. This guide presents two detailed protocols: a classical esterification route and a modern copper-catalyzed trifluoromethylation approach, both validated for larger-scale production. The content is designed for researchers, chemists, and process development professionals, offering in-depth technical insights and actionable protocols.
Introduction and Strategic Overview
This compound is a pivotal intermediate whose trifluoromethyl-substituted pyridine motif imparts unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to target molecules.[3] Transitioning its synthesis from bench-scale to pilot or industrial scale presents significant challenges, including managing exothermic reactions, ensuring reagent stability, handling potentially hazardous materials, and achieving high purity on a large scale.
This guide analyzes two primary synthetic philosophies for scale-up:
-
Route A: Late-Stage Functionalization. This involves the esterification of a pre-synthesized, commercially available starting material, 6-(trifluoromethyl)picolinic acid. This is often the most direct and lowest-risk approach for initial scale-up.
-
Route B: Convergent Synthesis. This strategy involves introducing the critical trifluoromethyl group onto a picolinate precursor. This can be more economical at a very large scale, especially if the trifluoromethylating agent is inexpensive. A copper-catalyzed trifluoromethylation of an iodo-picolinate is a prime example of this advanced approach.[4]
The choice between these routes depends on factors such as the cost and availability of starting materials, in-house technical capabilities, and the required scale of production. Below, we provide detailed protocols for both strategies.
Route A: Fischer Esterification of 6-(Trifluoromethyl)picolinic Acid
This method is a robust and well-understood acid-catalyzed esterification.[5][6] By using methanol as both a reagent and a solvent, the equilibrium can be driven towards the product, making it highly efficient for large-scale batches.
Workflow for Fischer Esterification
Caption: Workflow for the Fischer Esterification of 6-(Trifluoromethyl)picolinic Acid.
Detailed Scale-Up Protocol: Fischer Esterification
This protocol is designed for a nominal 100g scale and can be adapted proportionally.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 6-(Trifluoromethyl)picolinic Acid | 191.12 | 100.0 g | 1.0 |
| Methanol (MeOH) | 32.04 | 1.0 L | ~47.5 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 15 mL | ~0.52 |
| Saturated Sodium Bicarbonate (aq.) | - | As needed (~1.5 L) | - |
| Ethyl Acetate (EtOAc) | 88.11 | 1.0 L | - |
| Brine (Saturated NaCl solution) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - |
Protocol:
-
Reactor Setup: Charge a 2L, three-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 6-(trifluoromethyl)picolinic acid (100.0 g).
-
Reagent Addition: Add methanol (1.0 L) to the flask. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (15 mL) to the stirring mixture. An exotherm will be observed; ensure the addition rate maintains the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger beaker containing crushed ice (1 kg).
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution. Continue addition until the pH is ~7-8 (cease of CO₂ evolution).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation (Boiling Point: ~232.6°C @ 760 mmHg) to obtain the final product.[7]
Route B: Copper-Catalyzed Trifluoromethylation
This advanced route is inspired by scalable industrial processes for similar fluorinated nicotinates.[4] It involves the copper-catalyzed trifluoromethylation of a halo-picolinate precursor using an inexpensive trifluoromethyl source. This method is particularly attractive for very large scales due to the potentially lower cost of starting materials compared to pre-functionalized picolinic acid.
Workflow for Copper-Catalyzed Trifluoromethylation
Caption: Workflow for Cu-catalyzed trifluoromethylation of Methyl 6-iodopicolinate.
Detailed Scale-Up Protocol: Trifluoromethylation
This protocol is adapted from a reported kilogram-scale synthesis of a related compound and is designed for a nominal 110g scale.[4]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 6-iodopicolinate | 263.03 | 110.0 g | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 87.6 g | 1.1 |
| Potassium Fluoride (KF), spray-dried | 58.10 | 97.4 g | 4.0 |
| Methyl Chlorodifluoroacetate (MCDFA) | 130.50 | 109.2 g | 2.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 550 mL | - |
| tert-Butyl methyl ether (TBME) | 88.15 | 1.5 L | - |
| Water | 18.02 | 1.0 L | - |
Protocol:
-
Reactor Setup: In a dry, inert-atmosphere glovebox or under a strong nitrogen purge, charge a 2L jacketed glass reactor equipped with a mechanical stirrer, addition funnel, reflux condenser, and thermocouple with Methyl 6-iodopicolinate (110.0 g), CuI (87.6 g), and spray-dried KF (97.4 g).
-
Solvent Addition: Add anhydrous NMP (550 mL) to the reactor.
-
Heating: Begin stirring and heat the reactor contents to 120°C.
-
Reagent Addition: Once the internal temperature is stable at 120°C, begin the slow, dropwise addition of Methyl Chlorodifluoroacetate (109.2 g) via the addition funnel over 2-3 hours. Causality: Slow addition is critical to control the exotherm and the rate of gaseous byproducts.
-
Reaction: After the addition is complete, maintain the reaction mixture at 120°C for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cooling and Quenching: Cool the reactor to room temperature. Carefully and slowly quench the reaction by adding water (1.0 L).
-
Extraction: Extract the aqueous slurry with TBME (3 x 500 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 300 mL) to remove residual NMP, followed by a wash with brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by high-vacuum fractional distillation to yield the pure this compound.
Quality Control and Analysis
Independent of the synthetic route, the final product must be rigorously analyzed to ensure it meets the required specifications.
-
Identity Confirmation:
-
¹H and ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (205.14 g/mol ).
-
-
Purity Assessment:
-
HPLC/GC: To determine the purity percentage and identify any residual starting materials or byproducts. A purity of >97% is typically expected.[8]
-
Karl Fischer Titration: To determine the water content.
-
Safety and Environmental Considerations
Scaling up chemical synthesis requires a stringent focus on safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles/face shield, and a flame-retardant lab coat.[9] Work should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[10]
-
Reagent Hazards:
-
Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Thionyl Chloride (if used): Corrosive and lachrymatory. Reacts violently with water.
-
NMP: A reproductive toxin. Avoid inhalation and skin contact.
-
MCDFA: Handle in a well-ventilated area.
-
-
Process Hazards:
-
Exothermic Reactions: Both protocols involve steps that can generate heat. Ensure adequate cooling capacity and controlled addition rates.
-
Pressure: The trifluoromethylation reaction may generate gaseous byproducts. The reactor must be properly vented.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal. Halogenated organic waste should be collected separately.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)
- Material Safety Data Sheet. (2021).
- Google Patents. (2020).
- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)
- ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction - Wordpress.
- Fisher Scientific. (2024).
- Wikipedia. (n.d.). Halex process.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (2025).
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- National Institutes of Health. (2022).
- Wikipedia. (n.d.). Sandmeyer reaction.
- CymitQuimica. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)
- Sigma-Aldrich. (n.d.). Methyl 6-(trifluoromethyl)
- ChemicalBook. (n.d.).
- J&K Scientific LLC. (n.d.). Methyl 6-(trifluoromethyl)
- Google Patents. (2010).
- BLD Pharm. (n.d.). 155377-05-2|Methyl 6-(trifluoromethyl)
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- Scientific Update. (2017). Fluoride Sources for Halex Reactions.
- ChemicalBook. (2025). Methyl 6-chloro-5-(trifluoroMethyl)
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Benchchem. (n.d.). Synthesis routes of Methyl 6-(hydroxymethyl)
- Benchchem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Master Organic Chemistry. (2018).
- iChemical. (n.d.). Methyl 6-(trifluoromethyl)
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- National Institutes of Health. (2016). Fluoride-Promoted Esterification (FPE)
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- J&K Scientific. (n.d.). Methyl 3-bromo-6-(trifluoromethyl)
- RSC Publishing. (n.d.).
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 10. asset.conrad.com [asset.conrad.com]
Application Notes & Protocols: Nucleophilic Reactions of Methyl 6-(Trifluoromethyl)picolinate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the reactivity of methyl 6-(trifluoromethyl)picolinate with various nucleophiles. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for key transformations, and discuss the causality behind experimental design. The protocols within are designed to be self-validating, ensuring reproducibility and success.
Introduction: The Strategic Importance of this compound
This compound is a pivotal building block in modern synthetic chemistry. Its utility stems from the unique combination of a pyridine scaffold, an ester functional group, and a powerful electron-withdrawing trifluoromethyl (CF₃) group. The introduction of a CF₃ group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals.[1][2][3]
This guide focuses on the two primary sites of nucleophilic reactivity on the molecule: the ester carbonyl carbon and the pyridine ring itself. Understanding how to selectively target these positions allows for the strategic construction of complex, highly functionalized heterocyclic compounds.
Core Reactivity Principles & Mechanistic Insight
The reactivity of this compound is governed by the electronic properties of its constituent parts. Two main pathways for nucleophilic attack exist, and understanding them is critical for reaction design.
Pathway A: Nucleophilic Acyl Substitution at the Ester
This is the most common reaction pathway for this substrate. The ester carbonyl is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a classic two-step addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
While the parent molecule lacks a suitable leaving group on the ring for a facile SNAr reaction, its derivatives, such as methyl 6-chloro-5-(trifluoromethyl)picolinate, are highly activated for this transformation.[4] The potent electron-withdrawing nature of both the CF₃ group and the pyridine nitrogen atom polarizes the ring, making the carbon atoms (especially at the 6-position) highly electrophilic and able to stabilize the negative charge in the intermediate.[5][6][7]
The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.
Caption: General SNAr mechanism on an activated pyridine.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reaction with O-Nucleophiles: Synthesis of 6-(Trifluoromethyl)picolinic Acid
-
Application: This hydrolysis reaction provides the corresponding carboxylic acid, a crucial intermediate for further functionalization, such as amide couplings or reductions.[8]
-
Causality: A strong base like sodium hydroxide is used to saponify the ester. The reaction is typically heated to ensure complete conversion. An aqueous workup with acid is required to protonate the carboxylate salt and precipitate the desired product.
Protocol 3.1: Base-Catalyzed Hydrolysis
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 24.4 mmol).
-
Reagent Addition: Add methanol (25 mL) followed by a solution of sodium hydroxide (1.56 g, 39.0 mmol) in water (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield 6-(trifluoromethyl)picolinic acid.
Reaction with N-Nucleophiles: Synthesis of N-Benzyl-6-(trifluoromethyl)picolinamide
-
Application: Amidation of the ester is a direct route to picolinamide derivatives, a common structural motif in pharmacologically active compounds.
-
Causality: This reaction is an example of nucleophilic acyl substitution. While it can proceed with heat alone, the reaction is often slow. Using a Lewis acid or converting the amine to a more nucleophilic species (e.g., via an organometallic reagent) can accelerate the process. For this protocol, we use direct thermal amidation.
Protocol 3.2: Direct Amidation
-
Setup: In a sealed tube, combine this compound (1.0 g, 4.87 mmol) and benzylamine (0.63 g, 5.85 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The reaction should be monitored by LC-MS for the disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Purification: Dissolve the crude material in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Reaction with C-Nucleophiles: Grignard Reagent Addition
-
Application: This reaction allows for carbon-carbon bond formation, transforming the ester into a tertiary alcohol and significantly increasing molecular complexity.
-
Causality: Grignard reagents are potent carbon nucleophiles and strong bases.[9] They will attack the ester carbonyl twice. The first attack forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. Strict anhydrous conditions are mandatory to prevent quenching of the Grignard reagent.
Protocol 3.3: Addition of Phenylmagnesium Bromide
-
Setup: Flame-dry a 250 mL three-neck flask under a stream of nitrogen and equip it with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Initial Solution: Dissolve this compound (4.1 g, 20.0 mmol) in 80 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phenylmagnesium bromide (22.0 mL of a 3.0 M solution in diethyl ether, 66.0 mmol, 3.3 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography to yield 2-phenyl-1-(6-(trifluoromethyl)pyridin-2-yl)propan-2-ol.
Summary of Reactions
| Nucleophile Class | Example Nucleophile | Product Type | Key Conditions | Causality/Notes |
| Oxygen | Hydroxide (OH⁻) | Carboxylic Acid | NaOH/LiOH, MeOH/H₂O, Reflux | Saponification of the ester.[10] |
| Nitrogen | Primary/Secondary Amine | Amide | Heat (neat or in solvent) | Nucleophilic acyl substitution. |
| Carbon | Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous THF, 0 °C to RT | Double addition to the ester carbonyl. |
| Sulfur | Thiolate (RS⁻) | Thioester | NaH, THF | Deprotonation of thiol increases nucleophilicity. |
General Workflow for Reaction Planning
The following diagram outlines a logical workflow for planning a synthetic transformation starting with this compound.
Caption: Logical workflow for synthetic planning.
References
- Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. PubChem.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018).
- Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health.
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. ACS Publications.
- Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. ResearchGate. (2000).
- Wittig Reaction. Chemistry LibreTexts. (2023).
- nucleophilic aromatic substitutions. YouTube. (2019).
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. (2014).
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications (RSC Publishing).
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. Google Patents.
- The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing.
- Decarboxylative trifluoromethylthiolation of pyridylacetates. Semantic Scholar. (2021).
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025).
- Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. (2018).
- Decarboxylative trifluoromethylthiolation of pyridylacetates. National Institutes of Health.
- Wittig Reaction. Organic Chemistry Portal.
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. (2012).
- Wittig Reaction. YouTube. (2015).
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences.
- 6.4 Nucleophiles, Electrophiles, and Intermediates. YouTube. (2020).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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- Methyl 4-(trifluoromethyl)picolinate | C8H6F3NO2 | CID 10987392. PubChem.
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The Strategic Utility of Methyl 6-(Trifluoromethyl)picolinate in Complex Organic Synthesis
Introduction: The Emergence of a Privileged Scaffold in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (-CF3), in particular, is a celebrated motif, known for its ability to modulate lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1][2][3] When appended to a pyridine ring, the trifluoromethyl group creates a powerful synthon with a unique electronic profile, making trifluoromethylpyridines (TFMPs) highly sought-after intermediates.[2][3]
This application note provides an in-depth technical guide on the synthesis and versatile applications of Methyl 6-(trifluoromethyl)picolinate , a key building block that serves as a gateway to a diverse array of complex, high-value molecules. We will explore its synthesis from readily available precursors and delve into its reactivity, showcasing its utility in multi-step synthetic sequences through detailed protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key data for this compound.
| Property | Value | Source |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | N/A |
| CAS Number | 155377-05-2 | N/A |
| Molecular Formula | C8H6F3NO2 | N/A |
| Molecular Weight | 205.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | N/A |
Synthesis of this compound: A Reliable and Scalable Route
The most direct and reliable synthesis of this compound involves a two-step process starting from 2-chloro-6-(trifluoromethyl)pyridine. The first step is the synthesis of the precursor, 6-(trifluoromethyl)picolinic acid, followed by its esterification.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 6-(Trifluoromethyl)picolinic Acid
This protocol is adapted from a known procedure for the synthesis of trifluoromethyl-substituted nicotinic acids and represents a robust method for obtaining the carboxylic acid precursor.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et3N)
-
Water (H2O)
-
Carbon monoxide (CO) gas
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a pressure vessel, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)2 (0.05 eq), and dppf (0.10 eq) in DMF.
-
Add triethylamine (2.0 eq) and water (2.0 eq) to the mixture.
-
Pressurize the vessel with carbon monoxide (50 psi).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO gas.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-(trifluoromethyl)picolinic acid.
Protocol 2: Esterification to this compound
This is a standard acid-catalyzed esterification protocol.
Materials:
-
6-(trifluoromethyl)picolinic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Applications in Multi-step Synthesis
This compound is a versatile intermediate that can undergo a variety of transformations, making it a valuable tool in the synthesis of complex molecules. Its key reactive sites are the ester functionality and the pyridine ring, which can be further functionalized.
Amide Bond Formation: A Gateway to Bioactive Amides
The methyl ester of 6-(trifluoromethyl)picolinate can be readily converted to amides through reaction with a wide range of primary and secondary amines. This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.
Workflow for Amide Coupling
Caption: General scheme for amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the coupling of a carboxylic acid (derived from the hydrolysis of the methyl ester) with an amine.[4]
Materials:
-
6-(Trifluoromethyl)picolinic acid (can be obtained by hydrolysis of the methyl ester)
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Coupling Reagent | Base | Solvent | Typical Yield |
| HATU | DIPEA | DMF | >80% |
| EDC/HOBt | DIPEA | DCM/DMF | 70-90% |
| T3P | Pyridine | DCM | 75-95% |
Keystone Intermediate in the Synthesis of Enasidenib
A prominent example of the utility of the 6-(trifluoromethyl)picolinate scaffold is its role in the synthesis of Enasidenib (IDHIFA®), an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with specific IDH2 mutations.[5][6] In the synthesis of Enasidenib, a derivative of 6-(trifluoromethyl)picolinic acid is a crucial building block for the construction of the complex triazine core.[5][7]
The synthesis involves the reaction of a biguanide with this compound to form a key triazine intermediate. This highlights the importance of the title compound as a precursor to high-value pharmaceutical agents.
Cross-Coupling Reactions for C-C Bond Formation
While the ester group is a primary handle for functionalization, the pyridine ring of this compound can also participate in cross-coupling reactions, although this often requires prior modification of the ring (e.g., introduction of a halide). However, the principles of cross-coupling reactions on pyridine scaffolds are highly relevant to the potential derivatization of this molecule. For instance, a halogenated derivative of this compound could undergo Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups.[8][9][10][11]
Illustrative Suzuki-Miyaura Coupling
Caption: A potential Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its ester and trifluoromethyl-substituted pyridine moieties provide chemists with a powerful tool for the construction of complex and biologically active molecules. The successful application of this scaffold in the synthesis of the FDA-approved drug Enasidenib is a testament to its significance. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic use of well-designed, fluorine-containing intermediates like this compound will undoubtedly play an increasingly critical role in advancing these fields.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
- Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4875.
- ChemicalBook. (2023). How is Filgotinib synthesised? ChemicalBook.
- Green Chemistry - BORIS Portal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)
- New Drug Approvals. (2017). Enasidenib. New Drug Approvals.
- MedKoo Biosciences. (n.d.). Enasidenib Synthetic Routes. MedKoo Biosciences.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
- PubChem. (n.d.). Enasidenib.
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- ChemicalBook. (n.d.). Filgotinib synthesis. ChemicalBook.
- Google Patents. (n.d.). CN104987333A - Filgotinib synthetic method.
- Molander, G. A., & Brown, G. A. (2006). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. The Journal of organic chemistry, 71(25), 9681–9686.
- Khalil, A. F., El-Sayed, M. A., El-Behairy, M. F., El-Araby, E., & Al-Omar, M. A. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2158694.
- Wang, S., Lafont, D., Rahkila, J., Picod, B., Leino, R., & Vidal, S. (2013). Glycosylation of 'basic' alcohols: methyl 6-(hydroxymethyl)picolinate as a case study.
- Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 146–157.
- ResearchGate. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents.
- Sharma, P., Rohilla, S., & Kumar, V. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 22(18), 6082-6088.
- Namour, F., & Galien, R. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical pharmacokinetics, 61(8), 1085–1100.
- Google Patents. (n.d.).
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Graham, T. H., & Weng, Q. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & biomolecular chemistry, 11(28), 4793–4802.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Ortiz-Gómez, V., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 10(49), 29420–29424.
- ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and....
- BenchChem. (n.d.).
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Application Notes and Protocols for the Use of Methyl 6-(trifluoromethyl)picolinate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Methyl 6-(trifluoromethyl)picolinate in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD lies in a more efficient exploration of chemical space by utilizing small, low-molecular-weight compounds, or "fragments".[2] These fragments, while typically exhibiting weak binding affinities, can form highly efficient and specific interactions with their biological targets.[3] Subsequent optimization of these initial hits, guided by structural biology, can lead to the development of potent and drug-like candidates.[4]
Within the vast landscape of chemical fragments, the picolinate scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged" structure in medicinal chemistry.[5][6] Its derivatives have been successfully developed as inhibitors for a range of enzymes.[6] When combined with a trifluoromethyl (CF3) group, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of physicochemical properties that are highly advantageous for drug design.[7] The CF3 group can enhance metabolic stability, binding affinity, and bioavailability of a molecule.[8]
This document provides a detailed guide to the application of This compound as a strategic starting point in an FBDD campaign. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate key workflows and concepts with diagrams and data tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155377-05-2 | [Generic chemical supplier data] |
| Molecular Formula | C₈H₆F₃NO₂ | [Generic chemical supplier data] |
| Molecular Weight | 205.13 g/mol | [Generic chemical supplier data] |
| LogP (calculated) | ~1.5 - 2.0 | [Typical for this scaffold] |
| Hydrogen Bond Donors | 0 | [Chemical structure analysis] |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | [Chemical structure analysis] |
| Rotatable Bonds | 2 | [Chemical structure analysis] |
The properties of this compound align well with the "Rule of Three," a set of guidelines for the selection of fragments for screening libraries, which suggests a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors.
Part 1: Primary Screening using ¹⁹F NMR Spectroscopy
The presence of the trifluoromethyl group in this compound makes it an ideal candidate for screening using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[9] ¹⁹F NMR offers several advantages for fragment screening, including a high sensitivity, a large chemical shift dispersion that minimizes signal overlap, and the absence of background signals from biological macromolecules.[10]
Rationale for ¹⁹F NMR in Primary Screening
-
High Signal-to-Noise Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[10]
-
Lack of Endogenous Background: Biological systems are essentially devoid of fluorine, meaning any observed ¹⁹F signal can be attributed to the added fragment.[9]
-
Sensitivity to Binding: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon binding to a protein, changes in the chemical shift, line broadening, or signal intensity of the fragment's ¹⁹F signal can be readily detected.[11]
Experimental Protocol: ¹⁹F NMR-Based Fragment Screening
This protocol outlines a ligand-observed ¹⁹F NMR screening experiment to identify fragments that bind to a target protein, for instance, a protein kinase.
Materials:
-
Target Protein (e.g., Protein Kinase A) at a stock concentration of 50-100 µM in NMR buffer.
-
Fragment Library: A collection of fluorinated fragments, including this compound and its analogs, dissolved in deuterated dimethyl sulfoxide (DMSO-d6) at a stock concentration of 100 mM.
-
NMR Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5 in 99.9% D₂O.
-
NMR tubes.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 10 µM in NMR buffer.
-
Prepare cocktails of 5-10 fragments from the library, with each fragment at a final concentration of 200 µM in the protein solution. The final DMSO concentration should be kept below 1%.
-
As a reference, prepare a sample containing only the fragment cocktail at the same concentration in NMR buffer without the protein.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each sample (protein-fragment cocktails and fragment-only references).
-
Typical acquisition parameters on a 400 MHz spectrometer could be:
-
Pulse sequence: Simple ¹⁹F observe pulse.
-
Spectral width: Sufficient to cover the chemical shift range of the fluorinated fragments.
-
Number of scans: 128-512 (to achieve adequate signal-to-noise).
-
Temperature: 298 K.
-
-
-
Data Analysis and Hit Identification:
-
Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Compare the spectra of the protein-fragment cocktails with their corresponding fragment-only reference spectra.
-
A "hit" is identified by one or more of the following changes in the ¹⁹F signal of a fragment in the presence of the protein:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the ¹⁹F signal.
-
Line Broadening: An increase in the width of the ¹⁹F signal, indicating an interaction.
-
Signal Attenuation: A significant decrease in the intensity of the ¹⁹F signal.
-
-
Caption: A typical workflow for a fragment-based drug discovery campaign.
Part 2: Hit Validation with Surface Plasmon Resonance (SPR)
Primary hits from the ¹⁹F NMR screen require orthogonal validation to confirm direct binding to the target protein and to quantify the binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for this purpose.[12]
Rationale for SPR in Hit Validation
-
Real-Time Monitoring: SPR allows for the real-time observation of the association and dissociation of the fragment from the immobilized target protein.[12]
-
Kinetic and Affinity Data: From the SPR sensorgram, one can derive the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
-
Confirmation of Direct Binding: A positive SPR signal provides strong evidence that the fragment directly interacts with the target protein.
Experimental Protocol: SPR-Based Hit Validation
This protocol describes a method to validate the binding of this compound to an immobilized protein kinase.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Target Protein (e.g., Protein Kinase A) in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Fragment Hits (including this compound) dissolved in running buffer with a matched DMSO concentration.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment hit (e.g., from 1 µM to 500 µM) in running buffer.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) in real-time.
-
Allow for a dissociation phase by flowing running buffer over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
For rapid screening, steady-state affinity can be determined by plotting the response at equilibrium against the fragment concentration.
-
Table 2: Hypothetical SPR Data for Validated Fragment Hits
| Fragment | Structure | KD (µM) | ka (1/Ms) | kd (1/s) | Ligand Efficiency (LE) |
| This compound | 150 | 1.2 x 10³ | 0.18 | 0.35 | |
| Analog 1 | (Hypothetical) | 250 | 8.0 x 10² | 0.20 | 0.32 |
| Analog 2 | (Hypothetical) | 95 | 2.1 x 10³ | 0.20 | 0.38 |
Ligand Efficiency (LE) is calculated as ΔG / N, where ΔG = -RTln(KD) and N is the number of heavy atoms. A higher LE value is generally desirable for fragment hits.[3]
Part 3: Elucidating the Binding Mode with X-ray Crystallography
Obtaining a high-resolution crystal structure of the target protein in complex with a fragment hit is a cornerstone of FBDD.[13] This structural information provides a detailed map of the binding interactions and is invaluable for guiding the subsequent fragment-to-lead optimization process.[14]
Rationale for X-ray Crystallography
-
Atomic-Level Detail: X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the protein-fragment complex.[13]
-
Identification of Key Interactions: It allows for the identification of hydrogen bonds, hydrophobic interactions, and other forces that mediate binding.
-
Structure-Based Drug Design: The co-crystal structure provides a rational basis for designing modifications to the fragment that will improve its binding affinity and selectivity.[14]
Experimental Protocol: Co-crystallization and Structure Determination
This protocol provides a general workflow for obtaining a co-crystal structure of a protein kinase with this compound.
Materials:
-
Highly purified and concentrated target protein (e.g., >10 mg/mL).
-
This compound.
-
Crystallization screens and plates.
-
X-ray diffraction equipment (in-house or at a synchrotron source).
Procedure:
-
Co-crystallization:
-
Set up crystallization trials using a method such as sitting-drop or hanging-drop vapor diffusion.
-
The drops will contain a mixture of the protein, the fragment (typically at a 2-5 fold molar excess), and the crystallization solution.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drops.
-
Soak the crystals in a cryo-protectant solution (to prevent ice formation during freezing) that also contains the fragment.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement, if a structure of the apo-protein is available.
-
Build the model of the protein-fragment complex into the electron density map.
-
Refine the structure to obtain a final, high-quality model.
-
Caption: Hypothetical signaling pathway inhibited by a this compound-derived compound.
Part 4: From Fragment to Lead: Structure-Guided Optimization
With a validated fragment hit and its co-crystal structure in hand, the next phase is to elaborate the fragment into a more potent lead compound. This process, known as fragment-to-lead optimization, involves making systematic chemical modifications to the fragment to improve its binding affinity while maintaining or improving its drug-like properties.[4]
Strategies for Fragment Elaboration
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein.[15] The co-crystal structure will reveal vectors on the fragment that point towards unoccupied pockets on the protein surface, which can be exploited for this purpose.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: If two fragments bind in overlapping sites, a new molecule can be designed that incorporates the key binding features of both.
Hypothetical SAR for this compound Derivatives
Based on the co-crystal structure of this compound bound to our hypothetical protein kinase, we can propose a structure-activity relationship (SAR) study.
Table 3: Hypothetical SAR Data for Optimization of this compound
| Compound | R¹ | R² | IC₅₀ (µM) | Rationale for Modification |
| This compound | -OCH₃ | H | 120 | Initial Fragment Hit |
| Lead-1 | -NHCH₂-Ph | H | 15 | Explore interactions in a hydrophobic pocket adjacent to the methyl ester. |
| Lead-2 | -OCH₃ | -Cl | 85 | Probe for halogen bonding interactions. |
| Lead-3 | -NHCH₂-(4-OH-Ph) | H | 5 | Introduce a hydrogen bond donor to interact with a nearby polar residue. |
| Lead-4 | -NHCH₂-(4-OH-Ph) | -Cl | 0.5 | Combine beneficial modifications. |
This iterative process of design, synthesis, and testing, guided by structural and activity data, is the essence of fragment-to-lead optimization and can ultimately lead to the discovery of a clinical candidate.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the presence of a ¹⁹F NMR handle make it amenable to efficient screening and hit validation. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this promising fragment in the quest for novel therapeutics. The integration of biophysical techniques, structural biology, and medicinal chemistry is paramount to the success of such an endeavor.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Zhang, H., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Molecules, 23(12), 3149.
- Jahnsen, R. D., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening.
- Buchholz, C. R., & Pomerantz, W. C. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(15), 8458-8484.
- Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11030.
- Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(8), 730-734.
- ResearchGate. (n.d.). X-ray crystal structure. (A) X-ray crystal structure of 4 (green) in complex with NTMT1 (gray) in a binary complex (PDB code 6DTN)....
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Mortenson, D. E., & de Esch, I. J. P. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 8(2-4), e79-e86.
- Agnew, C., et al. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. Trends in Pharmacological Sciences, 44(11), 847-862.
- ResearchGate. (n.d.).
- Miryala, B., et al. (2021). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 12(10), 1716-1724.
- Diamond Light Source. (2021). Massive fragment screen points way to new SARS-CoV-2 inhibitors.
- BenchChem. (2025). A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy.
- Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14488.
- Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(8), 730-734.
- Pomerantz, W. C. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(2), 100057.
- El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 171, 347-360.
- BenchChem. (n.d.). Synthesis routes of Methyl 6-(hydroxymethyl)
- Ishihara, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-147.
- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
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- MDPI. (2011). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
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- MDPI. (2023). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-(trifluoromethyl)picolinate
Welcome to the dedicated technical support center for the synthesis and optimization of Methyl 6-(trifluoromethyl)picolinate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important fluorinated building block.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] The most common and direct route to this compound is the Fischer-Speier esterification of 6-(trifluoromethyl)picolinic acid with methanol, catalyzed by a strong acid.[3][4] While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can impact yield and purity. This guide provides a comprehensive resource to optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and atom-economical method is the Fischer-Speier esterification of 6-(trifluoromethyl)picolinic acid with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5] This reaction is reversible, and strategies to drive the equilibrium toward the product are crucial for achieving high yields.[5]
Q2: What are the key parameters to control for a successful Fischer esterification?
A2: The critical parameters to optimize are:
-
Reagent Stoichiometry: Using a large excess of methanol can shift the equilibrium to favor the formation of the ester.[5][6]
-
Water Removal: Water is a byproduct, and its presence will drive the reaction backward, reducing the yield.[5][7]
-
Catalyst Choice and Loading: A strong acid catalyst is necessary to protonate the carboxylic acid, making it more electrophilic.[8] The catalyst should be used in sufficient, but not excessive, amounts.
-
Temperature: The reaction is typically run at reflux to ensure an adequate reaction rate.[6]
Q3: Can I use other methods to synthesize this compound?
A3: Yes, an alternative approach involves the synthesis of the pyridine ring with the trifluoromethyl group already in place, followed by modifications to introduce the methyl ester. For instance, a Sandmeyer-type reaction can be employed to introduce the trifluoromethyl group onto a pre-functionalized pyridine ring.[1][9] However, this multi-step approach can be more complex and may result in lower overall yields.
Q4: What are the common impurities I might encounter?
A4: Common impurities include:
-
Unreacted 6-(trifluoromethyl)picolinic acid.
-
Water from the reaction or solvents.
-
Byproducts from side reactions, such as ether formation from the alcohol at high temperatures with a strong acid catalyst.
-
Residual acid catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] TLC allows for a quick qualitative assessment of the consumption of the starting carboxylic acid and the formation of the less polar ester product. GC-MS provides a more quantitative analysis of the reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.[8] 2. Presence of Water: Water is a product of the reaction; its presence shifts the equilibrium back to the starting materials (Le Châtelier's principle).[5][7] 3. Low Reaction Temperature: The reaction has an activation energy that must be overcome. Insufficient temperature leads to a slow reaction rate.[6] | 1. Increase Catalyst Loading: Add a catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or TsOH. Ensure the catalyst is not old or deactivated. 2. Ensure Anhydrous Conditions: Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically as it is formed.[5] 3. Increase Temperature: Heat the reaction mixture to the reflux temperature of methanol (around 65 °C). |
| Reaction Stalls or is Incomplete | 1. Equilibrium Reached: The forward and reverse reaction rates have become equal, leading to no net product formation.[3] 2. Catalyst Deactivation: The catalyst may be neutralized by basic impurities in the starting materials or solvents. | 1. Shift the Equilibrium: Add a large excess of methanol (can be used as the solvent).[5] Remove water as it forms. 2. Add Fresh Catalyst: If the reaction stalls after a prolonged period, adding a small amount of fresh acid catalyst may restart the reaction. |
| Product is an Oily Residue or Dark Tar | 1. Decomposition: High temperatures in the presence of a strong acid can lead to the degradation of the starting material or product. Trifluoromethylpyridines can be susceptible to decomposition under harsh conditions.[12] 2. Side Reactions: At elevated temperatures, the acid catalyst can promote side reactions, such as the dehydration of methanol to form dimethyl ether. | 1. Precise Temperature Control: Maintain a gentle reflux and avoid excessive heating. Use a temperature-controlled heating mantle. 2. Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Workup: The presence of both organic and aqueous phases with similar densities, or surfactants, can lead to stable emulsions.[10] 2. Co-elution of Impurities: The starting material and product may have similar polarities, making separation by column chromatography challenging.[13] | 1. Break Emulsions: During aqueous workup, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions.[10] 2. Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). A 9:1 hexane:ethyl acetate starting eluent is a good initial condition.[13] |
| Product Hydrolyzes Back to Carboxylic Acid | 1. Presence of Water during Workup or Storage: The ester is susceptible to hydrolysis, especially in the presence of acid or base.[14][15] | 1. Thorough Drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Store the final product in a dry environment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
6-(Trifluoromethyl)picolinic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-(trifluoromethyl)picolinic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq, which also serves as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The product, being less polar, will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10-20% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).[16][17]
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add a poor solvent in which the product is insoluble (e.g., hexane) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Key Parameter to Check | Recommended Action |
| Low Yield | Water Content | Use anhydrous reagents and a Dean-Stark trap.[5] |
| Reaction Time/Temperature | Ensure reflux for an adequate duration.[6] | |
| Catalyst Activity | Use fresh, strong acid catalyst.[8] | |
| Impure Product | Incomplete Reaction | Drive equilibrium with excess alcohol.[5] |
| Side Reactions | Maintain precise temperature control. | |
| Ineffective Purification | Optimize chromatography solvent system or recrystallization solvent.[13][16] |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Safety and Handling Protocol
Caption: Essential safety precautions for handling trifluoromethylated pyridines.[18][19][20][21][22]
References
- Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Wikipedia. (2023).
- Fischer Esterification. (n.d.). University of Colorado Boulder.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Patsnap Eureka. (2025).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Professor Dave Explains. (2020).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- BenchChem. (n.d.).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- Thieme. (n.d.).
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)
- BenchChem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis.
- National Institutes of Health. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
- ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening.
- National Institutes of Health. (n.d.). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components.
- Reddit. (2024).
- ResearchG
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Technical Support Center: Methyl 6-(trifluoromethyl)picolinate Stability and Degradation
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Methyl 6-(trifluoromethyl)picolinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life and optimal storage condition for this compound?
This compound is a crystalline solid that is generally stable when stored under appropriate conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] While stable at room temperature for short periods, storage at 2-8°C is recommended to minimize the risk of any slow degradation over time. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.
Q2: My compound appears to be degrading in my stock solution. What are the likely causes?
This is a common issue that typically points to two primary culprits: solvent reactivity and environmental conditions.
-
Hydrolysis: The ester functional group is the most labile part of the molecule and is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base. If you are using protic solvents like methanol or ethanol, ensure they are anhydrous. The presence of water, even at parts-per-million levels, can lead to the slow formation of 6-(trifluoromethyl)picolinic acid over time. Non-N-methylated analogs of similar compounds have shown instability in acidic aqueous environments.[2]
-
Solvent Choice: While soluble in common organic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), and methanol, ensure the solvent is of high purity. Some solvents can contain impurities that may accelerate degradation.
-
Light Exposure: Pyridine and other heterocyclic aromatic rings can be susceptible to photolytic degradation.[3][4] Always store stock solutions in amber vials or protect them from light to prevent the formation of photolytic artifacts.[5]
Q3: Is the trifluoromethyl (CF3) group a point of instability?
No, quite the opposite. The CF3 group is exceptionally stable due to the high strength of the carbon-fluorine bond. It is generally resistant to metabolic and enzymatic degradation.[6] Its strong electron-withdrawing nature, however, does influence the reactivity of the pyridine ring and the lability of the adjacent ester group, making the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (e.g., hydrolysis).
Primary Degradation Pathways
Understanding the likely degradation pathways is crucial for identifying impurities and byproducts in your experiments. For this compound, the degradation is primarily dictated by the chemistry of the ester functional group and the pyridine ring.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway, cleaving the methyl ester to yield 6-(trifluoromethyl)picolinic acid and methanol. This reaction can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is often the most significant degradation pathway under basic conditions.[4]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by a weak nucleophile like water.
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This is a common metabolic pathway for pyridine-containing compounds and can be mimicked in vitro using oxidizing agents like hydrogen peroxide (H₂O₂).[7]
Caption: Primary oxidative degradation pathway.
Troubleshooting Guide for Stability Studies
Issue 1: Excessive Degradation (>20%) in a Stress Condition
-
Causality: The stress conditions (e.g., concentration of acid/base, temperature, duration of light exposure) are too harsh for the molecule's intrinsic stability. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[7]
-
Solution:
-
Reduce Stressor Intensity: Decrease the concentration of the acid or base (e.g., from 1 M HCl to 0.1 M HCl), lower the temperature for thermal studies, or reduce the exposure time.[7]
-
Time-Point Sampling: For highly labile compounds, take samples at shorter, more frequent intervals (e.g., 0, 1, 2, 4, 8 hours) to identify a time point that falls within the target degradation range.
-
Issue 2: Poor Mass Balance (<95% or >105%) in HPLC Analysis
-
Causality: A poor mass balance indicates that not all components (parent compound + degradants) are being accounted for by the analytical method. This could be due to the formation of non-UV active or volatile degradants, or differences in detector response.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for poor mass balance.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions as recommended by ICH guidelines.[8]
Objective
To identify the likely degradation products and establish a stability-indicating analytical method for this compound.
Workflow Overview
Caption: Experimental workflow for a forced degradation study.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep this at room temperature, protected from light.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.[7]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Separately, place a stock solution in a sealed vial at 60°C.
-
Photolytic Degradation: Expose the solid compound and a stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control should be run in parallel.
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, cool samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a suitable reverse-phase HPLC method with UV and mass spectrometric detection.
-
Data Summary: Expected Stability Profile
This table summarizes the anticipated stability of this compound under standard forced degradation conditions.
| Stress Condition | Severity | Expected Stability | Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Labile | 6-(Trifluoromethyl)picolinic Acid |
| Basic Hydrolysis | 0.1 M NaOH, RT | Very Labile | 6-(Trifluoromethyl)picolinic Acid |
| Oxidative | 3% H₂O₂, RT | Moderately Stable | This compound N-oxide |
| Thermal (Solid) | 80°C | Stable | Minimal degradation expected |
| Thermal (Solution) | 60°C | Generally Stable | Potential for slow hydrolysis if water is present |
| Photolytic | ICH Q1B | Potentially Labile | Complex mixture of degradants |
References
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: this compound. Retrieved from a URL provided by the grounding tool.
- Kawakami, T., et al. (n.d.). Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Retrieved from a URL provided by the grounding tool.
- Engesser, K. H., et al. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Retrieved from a URL provided by the grounding tool.
- Fluorochem. (2024). Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)picolinate. Retrieved from a URL provided by the grounding tool.
- Khan, M., et al. (2023). Degradation of Methyl Orange from Aqueous Solution Using Fe-Ni-Co-Based Trimetallic Nanocomposites: Optimization by Response Surface Methodology. MDPI. Retrieved from a URL provided by the grounding tool.
- Li, Y., et al. (2021). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Pyridinone Analogs. Retrieved from a URL provided by the grounding tool.
- de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC - NIH. Retrieved from a URL provided by the grounding tool.
- Sims, G. K., & O'Loughlin, E. J. (n.d.). (PDF) Degradation of Pyridines in the Environment. ResearchGate. Retrieved from a URL provided by the grounding tool.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from a URL provided by the grounding tool.
- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2016). (PDF) A highly efficient degradation mechanism of methyl orange using Fe-based metallic glass powders. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl picolinate. Retrieved from a URL provided by the grounding tool.
- Lv, S., et al. (2020). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. Retrieved from a URL provided by the grounding tool.
- OSTI.GOV. (1959). THERMAL DEGRADATION OF POLYMERS AT TEMPERATURES UP TO 850 C. Retrieved from a URL provided by the grounding tool.
- OUCI. (n.d.). Analytical Methods for Pectin Methylesterase Activity Determination: a Review. Retrieved from a URL provided by the grounding tool.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from a URL provided by the grounding tool.
- Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from a URL provided by the grounding tool.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from a URL provided by the grounding tool.
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC. Retrieved from a URL provided by the grounding tool.
- ChemicalBook. (2025). Methyl 6-chloro-5-(trifluoroMethyl)picolinate. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). Methyl 6-(aminomethyl)picolinate. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2013). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Retrieved from a URL provided by the grounding tool.
- Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from a URL provided by the grounding tool.
- Santa Cruz Biotechnology. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from a URL provided by the grounding tool.
- da Silva, L. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH. Retrieved from a URL provided by the grounding tool.
- Castro, E. A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Retrieved from a URL provided by the grounding tool.
- Madorsky, S. L., & Straus, S. (n.d.). Thermal Degradation of Polychlorotrifluoroethylene, Poly-d., {3, ~-Trifluorostyrene, and Poly-p-Xylylene in a Vacuum 1. NIST Technical Series Publications. Retrieved from a URL provided by the grounding tool.
- Vaňková, L., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal–Organic Framework | Request PDF. Retrieved from a URL provided by the grounding tool.
- (n.d.). Chemical Compatibility Chart. Retrieved from a URL provided by the grounding tool.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from a URL provided by the grounding tool.
- Gaucher, G. M., & GrootWassink, J. W. (1978). In vitro stabilization of 6-methylsalicylic acid synthetase from Penicillium urticae. PubMed. Retrieved from a URL provided by the grounding tool.
- Umezawa, H., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed. Retrieved from a URL provided by the grounding tool.
- CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from a URL provided by the grounding tool.
- Lekawska-Andrinopoulou, L., et al. (2013). Rapid Enzymatic Method for Pectin Methyl Esters Determination. PMC - NIH. Retrieved from a URL provided by the grounding tool.
- Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed. Retrieved from a URL provided by the grounding tool.
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Improving the yield of "Methyl 6-(trifluoromethyl)picolinate" reactions
An essential intermediate in medicinal chemistry and materials science, Methyl 6-(trifluoromethyl)picolinate, presents unique synthesis challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, often leading to difficulties in achieving high yields and purity.[1][2] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the introduction of a trifluoromethyl (CF3) group onto a pre-functionalized picolinate scaffold. Several modern methods are employed, each with its own set of advantages and challenges. Common strategies include:
-
Radical Trifluoromethylation: Often employing reagents like Togni's or Umemoto's reagents in the presence of a metal (e.g., copper) or a photoredox catalyst (e.g., iridium, ruthenium) to generate a CF3 radical.[3][4] This radical then adds to the pyridine ring.
-
Copper-Mediated Trifluoromethylation: A widely used method involving a copper source (e.g., CuI), a trifluoromethyl source (like methyl chlorodifluoroacetate - MCDFA), and a fluoride source (e.g., KF).[5] This approach is often suitable for large-scale synthesis.
-
Nucleophilic Trifluoromethylation: This strategy can involve activating the pyridine ring through methods like hydrosilylation, making it susceptible to attack by a nucleophilic CF3 source.[6][7]
Understanding the underlying mechanism of your chosen method is the first step toward effective troubleshooting. This guide will focus on common issues arising from these popular synthetic pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Low Reaction Yield or Incomplete Conversion
Q1: My reaction has stalled, and I have a significant amount of starting material remaining. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent challenge. The root cause often lies in reaction kinetics, catalyst activity, or reagent quality.
Troubleshooting Steps:
-
Catalyst Activity: Copper-mediated reactions are notoriously sensitive to the quality and oxidation state of the copper catalyst.
-
Insight: The active species in many trifluoromethylation reactions is a Cu(I)-CF3 complex. If you start with a Cu(I) salt (like CuI), ensure it has not been oxidized to Cu(II), which can appear greenish or blue instead of off-white. If using a Cu(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Cu(I) state.[5]
-
Action: Use freshly purchased, high-purity CuI. If oxidation is suspected, consider adding a mild reducing agent or switching to a more robust catalyst system.
-
-
Reaction Temperature & Time: Trifluoromethylation reactions can be slow and may require elevated temperatures to proceed at a reasonable rate.[2][8]
-
Insight: The formation of the key reactive intermediates and the subsequent addition to the pyridine ring are often the rate-limiting steps with significant activation energy barriers.[9]
-
Action: If monitoring (TLC, LC-MS) shows a slow but steady conversion, consider increasing the reaction time. If the reaction has completely stalled, a cautious, incremental increase in temperature (e.g., 10-20 °C) may be necessary. For kilogram-scale synthesis of related compounds, temperatures around 120°C have been reported.[5]
-
-
Reagent Stoichiometry & Quality:
-
Insight: The trifluoromethylating agent (e.g., Togni's reagent, MCDFA) can degrade upon exposure to moisture. Similarly, the starting picolinate must be pure.
-
Action: Use fresh, anhydrous reagents and solvents. Confirm the purity of your starting material via NMR or LC-MS. Ensure the stoichiometry of the trifluoromethylating agent is sufficient, as some decomposition may occur under reaction conditions.
-
Formation of Side Products
Q2: I'm observing significant byproduct formation, complicating my purification. What are the likely side products and how can I suppress them?
A2: Side product formation is often linked to the high reactivity of intermediates or harsh reaction conditions.
Common Side Products & Mitigation Strategies:
-
Isomer Formation: In cases where multiple reactive sites are available on the pyridine ring, trifluoromethylation might occur at an undesired position.
-
Insight: Radical reactions can sometimes lack high regioselectivity.[6] The inherent electronic properties of the substituted pyridine ring direct the incoming group. The ester at the 2-position and the nitrogen atom strongly influence the electron density of the ring.
-
Action: Modifying the solvent can sometimes influence regioselectivity. In related chemistries, less polar solvents have been shown to alter reaction selectivity.[10] If isomer formation is persistent, a different synthetic strategy that offers better positional control, such as one starting with a pre-trifluoromethylated building block, may be necessary.
-
-
Decomposition/Tarrying: The formation of dark, tar-like substances is a clear indicator of product or reagent decomposition.
-
Insight: High reaction temperatures can lead to the decomposition of starting materials, reagents, and the desired product.[2] Trifluoromethylpyridines can be susceptible to degradation under harsh conditions.
-
Action: Reduce the reaction temperature. If a high temperature is required for conversion, ensure it is carefully controlled and not exceeding the stability threshold of your compounds. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative decomposition.
-
-
Hydrolysis of the Methyl Ester: The presence of water, especially under basic or acidic conditions (depending on the workup), can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Insight: The workup procedure is critical. Quenching the reaction with aqueous solutions can lead to hydrolysis if the pH and temperature are not controlled.
-
Action: Perform the reaction under strictly anhydrous conditions.[8] During workup, use cooled solutions and minimize the time the product is in contact with aqueous acidic or basic layers. If hydrolysis is a major issue, consider re-esterification of the crude product before final purification.
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Purification Challenges
Q3: My crude product is difficult to purify. Standard silica gel chromatography is not providing good separation. What are my options?
A3: Purification of fluorinated compounds can be challenging due to their unique polarity and volatility.
Purification Strategies:
-
Chromatography Alternatives:
-
Insight: The polarity of this compound may be very similar to that of key byproducts or starting materials, leading to poor separation on standard silica gel.
-
Action:
-
Reverse-Phase Chromatography: This is often effective for fluorinated molecules. A patent for a related compound specifically mentions purification via reverse-phase silica.[11]
-
Solvent System Optimization: Systematically screen different solvent systems for your normal-phase silica gel chromatography. Using a gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is a standard starting point.[12]
-
-
-
Recrystallization:
-
Insight: If your product is a solid and has reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method.
-
Action: Screen various solvent/anti-solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[11]
-
-
Acid-Base Extraction:
-
Insight: The basic nitrogen atom on the pyridine ring allows for selective extraction.
-
Action: During the workup, you can separate your product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 5% HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO3 or K2CO3) and re-extract the purified product back into an organic solvent.[11] This can effectively remove non-basic impurities before chromatography.
-
Protocols & Methodologies
Example Protocol: Copper-Catalyzed Trifluoromethylation
This protocol is a representative example based on methodologies reported for the synthesis of related trifluoromethyl-heterocycles.[5] Note: This is a general guideline and must be adapted and optimized for your specific laboratory conditions and scale.
Experimental Setup
Caption: A typical workflow for copper-catalyzed trifluoromethylation.
Step-by-Step Methodology
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe, add Methyl 6-iodopicolinate (1.0 eq), Copper(I) iodide (0.1-0.2 eq), and anhydrous Potassium Fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to the flask.
-
Inerting: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring.
-
Reagent Addition: Slowly add the trifluoromethyl source (e.g., Methyl chlorodifluoroacetate, 1.5-2.0 eq) to the reaction mixture via a syringe pump over several hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride and ice.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to yield the final product.[11]
Parameter Optimization Summary
The following table summarizes key reaction parameters and their potential impact on the synthesis, providing a quick reference for optimization efforts.
| Parameter | Common Range | Potential Impact on Yield & Purity | Rationale & Key Considerations |
| Temperature | 80 - 150 °C | Higher Temp: Increases reaction rate but may also increase decomposition and side product formation.[2] | An optimal temperature balances reaction kinetics with the thermal stability of the reagents and product. |
| Solvent | NMP, DMF, Acetonitrile | Polar Aprotic (NMP, DMF): Good for solubilizing salts (KF, CuI) and often used in copper-mediated reactions.[5] Less Polar: May influence regioselectivity in some radical pathways.[10] | Solvent choice affects solubility, reaction rate, and potentially selectivity. Must be anhydrous. |
| Catalyst Loading | 5 - 20 mol% | Higher Loading: Can increase reaction rate but also cost. May lead to more metal-catalyzed side reactions. | Sufficient catalyst is needed to turn over effectively. Purity of the catalyst is paramount. |
| CF3 Source | Togni's, Umemoto's, MCDFA | Reactivity: Reagents vary in reactivity and mechanism (radical vs. other).[3][5] | The choice depends on the specific reaction type (photoredox, copper-mediated) and functional group tolerance. |
References
- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents.
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate.
- Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC - NIH.
- Synthesis of α-trifluoromethyl carboxylic acids, esters and amides - Organic Chemistry Portal.
- (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH.
- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.
- Selective Trifluoromethylation of Pyridines - ChemistryViews.
- From Carboxylic Acids to the Trifluoromethyl Group Using BrF3 - ResearchGate.
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethyl Group Addition
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and biological activity.[1] However, the synthetic reactions to install this moiety can be sensitive and prone to failure. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during trifluoromethylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylation reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no yield is the most common issue. The root cause often lies in one of three areas: the reagent, the reaction conditions, or the substrate itself.
A. Reagent-Related Issues
-
Reagent Decomposition: Many trifluoromethylating reagents are sensitive to air and moisture. For example, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) must be handled under inert conditions.[3] Electrophilic reagents, such as Togni and Umemoto reagents, are generally bench-stable solids but can degrade over time or with improper storage.[2][4][5] Togni Reagent II, in particular, should be stored refrigerated and handled with care as it can be energetic and decompose exothermally.[4][6]
-
Troubleshooting Step: Always use freshly purchased or properly stored reagents. If in doubt, purchase a new bottle. For TMSCF₃, ensure your reaction setup is rigorously free of moisture and oxygen.
-
-
Insufficient Activation (for Nucleophilic CF₃ Sources): Reagents like TMSCF₃ require a nucleophilic activator, typically a fluoride source (e.g., TBAF, CsF), to generate the reactive trifluoromethyl anion.[3]
-
Troubleshooting Step: Ensure your fluoride source is anhydrous. Commercially available TBAF solutions in THF contain water; consider using TBAF salt dried under vacuum or other anhydrous fluoride sources like CsF. The catalyst loading may also need optimization.[7]
-
B. Condition-Related Issues
-
Incorrect Solvent: Solvent choice is critical. For copper-catalyzed reactions, polar aprotic solvents like DMF or NMP are often used.[8][9] For photoredox reactions, solvents like DMSO or acetonitrile are common.[10] An inappropriate solvent can hinder catalyst solubility or participate in side reactions.
-
Troubleshooting Step: Perform a solvent screen. If your catalyst or reagent has low solubility, try a different solvent system. For example, in some copper-catalyzed allylic trifluoromethylations, alcoholic solvents like methanol have proven effective.[11]
-
-
Suboptimal Temperature: Many trifluoromethylation reactions have a narrow optimal temperature range. Radical reactions initiated by photoredox catalysis are often performed at room temperature, while some copper-catalyzed cross-couplings require elevated temperatures (e.g., 150 °C).[8][12]
-
Troubleshooting Step: If the reaction is sluggish, a modest increase in temperature may help. Conversely, if side product formation is an issue, lowering the temperature could improve selectivity.
-
-
Catalyst Inactivity: The catalyst (e.g., Cu(I), Pd(0), photoredox catalyst) may be oxidized or poisoned. Copper catalysts are particularly sensitive to oxidation.
C. Substrate-Related Issues
-
Steric Hindrance: A bulky substrate may prevent the trifluoromethylating reagent from accessing the reaction site.
-
Electronic Effects: The electronic nature of your substrate is crucial. For electrophilic trifluoromethylation, electron-rich substrates generally react faster.[13] For nucleophilic reactions, electron-poor substrates are preferred.
-
Troubleshooting Step: Consider switching your reaction type. If your substrate is electron-poor and failing in an electrophilic trifluoromethylation, a nucleophilic or radical pathway might be more successful.[14]
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield trifluoromethylation reactions.
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
Answer:
Side product formation often points to an incorrect reaction mechanism being dominant, or the reagent being too reactive for the substrate.
-
Radical vs. Polar Pathways: Electrophilic reagents like Togni's reagent can react through either a polar (ionic) mechanism or a single-electron transfer (SET) pathway to generate a trifluoromethyl radical.[2] The dominant pathway is highly dependent on the substrate and conditions.[2][15] Radical reactions can sometimes lead to a loss of selectivity.
-
Troubleshooting Step: If a radical pathway is suspected to be the cause of side products, try running the reaction in the dark and without any metal catalysts that could promote SET. Conversely, if a radical pathway is desired, the addition of a photoredox catalyst and a light source, or a radical initiator, is necessary.[10]
-
-
Hydrodefluorination or Difluoromethylation: With nucleophilic reagents like TMSCF₃, side reactions can lead to difluoromethylated products, especially with certain imine substrates.
-
Proto-detrifluoromethylation: The desired product forms but is then cleaved, often by residual base or nucleophiles in the reaction mixture.
-
Regioselectivity Issues: In the trifluoromethylation of arenes, mixtures of ortho, meta, and para isomers can form.[12]
-
Troubleshooting Step: For aromatic systems, using a substrate with a directing group can significantly improve regioselectivity, especially in palladium-catalyzed C-H activation methods.[16] For other systems, lowering the reaction temperature can often improve selectivity.
-
Reagent Selection and Comparison
Choosing the correct reagent is the first and most critical step. The table below summarizes the most common classes of trifluoromethylating reagents.
| Reagent Class | Examples | Mechanism | Common Substrates | Key Considerations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃), CF₃H | CF₃⁻ source | Aldehydes, Ketones, Imines, Aryl Halides (with metal) | Requires fluoride activation; highly sensitive to moisture.[14] |
| Electrophilic | Togni Reagents, Umemoto Reagents | "CF₃⁺" source | Thiols, Alcohols, Alkenes, β-ketoesters, Arenes | Generally bench-stable; reactivity can be tuned by substituents.[4][5][13] |
| Radical | CF₃I, CF₃SO₂Na (Langlois' reagent) | CF₃• source | Alkenes, (Hetero)arenes | Often initiated by photoredox catalysis or radical initiators (e.g., BEt₃).[10][14] |
Example Protocol: Electrophilic Trifluoromethylation of a Thiol
This protocol describes a general, robust method for the S-trifluoromethylation of thiols using Togni Reagent I, a common electrophilic source.[2]
Materials:
-
Thiol substrate (1.0 mmol, 1.0 equiv)
-
Togni Reagent I (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM), 5 mL
-
Stir bar, round-bottom flask, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol substrate (1.0 mmol).
-
Add 5 mL of anhydrous DCM and stir until the thiol is fully dissolved.
-
To this solution, add Togni Reagent I (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting thiol. Reactions are typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to yield the desired trifluoromethyl thioether.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of a singlet or quartet in the ¹⁹F NMR spectrum around -40 ppm is characteristic of a SCF₃ group.
Decision Tree for Reagent Selection
This diagram helps guide the initial choice of trifluoromethylation strategy based on the substrate type.
Caption: A decision-making guide for selecting the appropriate trifluoromethylation method.
References
- Wikipedia.
- Togni, A. et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]
- Postigo, A. et al. (2014).
- Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
- Shibata, N. & Magnier, E. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
- Mayr, H. et al. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. [Link]
- Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
- Umemoto, T. et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. [Link]
- Akita, M. et al. (2012).
- Vincent, G. et al. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Journal of the American Chemical Society. [Link]
- Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. [Link]
- ResearchGate. (Trifluoromethyl)trimethylsilane (TMSCF 3 )
- MacMillan, D. W. C. et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Toste, F. D. & Sodeoka, M. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
- Umemoto, T. et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
- ResearchGate. Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. [Link]
- Kappe, C. O. et al. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters. [Link]
- Wang, J. et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
- Lee, B. C. et al. (2021).
- MacMillan, D. W. C. et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- ResearchGate.
- ResearchGate. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
- Qing, F.-L. et al. (2019).
- Kumar, A. et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate.
- Gouverneur, V. et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 )
- Tlili, A. et al. (2022). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Chemistry. [Link]
- ResearchGate. (2014).
- ResearchG
- Liu, C. et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- Reddy, P. V. G. et al. (2022). A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. [Link]
- Wang, L. et al. (2020). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry. [Link]
- American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link]
- ResearchGate.
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- 16. pubs.acs.org [pubs.acs.org]
Side reactions of "Methyl 6-(trifluoromethyl)picolinate" and how to avoid them
Welcome to the comprehensive technical support guide for Methyl 6-(trifluoromethyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science, primarily due to the presence of the electron-withdrawing trifluoromethyl group on the pyridine ring. This feature significantly influences the molecule's reactivity, making it a useful synthon for introducing the 6-(trifluoromethyl)picolinoyl moiety. However, this inherent reactivity can also lead to several undesired side reactions. Understanding the underlying chemical principles of these potential pitfalls is crucial for developing robust and high-yielding synthetic protocols.
This guide will address the most common side reactions, including hydrolysis of the methyl ester, nucleophilic substitution on the pyridine ring, decomposition of the trifluoromethyl group, and decarboxylation. For each, we will delve into the mechanistic basis and provide actionable strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ester Hydrolysis (Saponification)
Q1: I am observing the formation of a more polar byproduct that is UV active during my reaction. Could this be the carboxylic acid from ester hydrolysis?
A1: Yes, it is highly probable that you are observing the formation of 6-(trifluoromethyl)picolinic acid due to the hydrolysis of the methyl ester. The ester group is susceptible to cleavage under both acidic and basic aqueous conditions.[1]
Mechanism of Ester Hydrolysis:
Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which is then protonated to methanol. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by water.
Troubleshooting & Prevention Protocol:
| Symptom | Potential Cause | Recommended Solution |
| Formation of a more polar, acidic byproduct | Presence of water in reagents or solvents, especially under basic or acidic conditions. | Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[2] |
| Low yield of desired product with starting material consumed | Inadvertent hydrolysis during workup. | Careful Workup: If an aqueous workup is necessary, use a buffered system to maintain a neutral pH.[3] Perform extractions quickly and at low temperatures to minimize contact time with the aqueous phase. |
| Reaction with a nucleophile also contains water | The nucleophile or its salt is hydrated. | Dry Reagents: Use anhydrous grades of reagents. If necessary, dry the reagents before use (e.g., by heating under vacuum if thermally stable). |
Experimental Protocol: Minimizing Hydrolysis During a Nucleophilic Reaction
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven at >120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are of the highest purity and are anhydrous.
-
Reaction Execution: To a stirred solution of this compound in the anhydrous solvent under an inert atmosphere, add the nucleophile. If a base is required, use a non-nucleophilic, anhydrous organic base (e.g., triethylamine, diisopropylethylamine).
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated solution of ammonium chloride (if a basic reaction) or sodium bicarbonate (if an acidic reaction) at 0 °C. Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Nucleophilic Aromatic Substitution (SNAr)
Q2: I am trying to perform a reaction at a different position on the pyridine ring, but I am seeing byproducts that suggest the trifluoromethyl group has been displaced. Is this possible?
A2: While the C-CF3 bond is generally strong, the potent electron-withdrawing nature of the trifluoromethyl group, combined with the pyridine nitrogen, significantly activates the ring towards nucleophilic attack.[5] While direct displacement of the trifluoromethyl group is less common than displacement of a halide, it can occur under forcing conditions with potent nucleophiles. More commonly, nucleophilic attack may occur at other positions on the ring if they bear a suitable leaving group.
Mechanism of SNAr:
The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the pyridine ring.
Troubleshooting & Prevention Protocol:
| Symptom | Potential Cause | Recommended Solution |
| Formation of a byproduct where the CF3 group is replaced by the nucleophile | Harsh reaction conditions (high temperature, strong nucleophile/base). | Milder Conditions: If possible, lower the reaction temperature and use a less reactive nucleophile or a weaker base. |
| Reaction at an unintended position on the pyridine ring | Presence of a leaving group (e.g., a halide) at another position on the ring. | Strategic Synthesis: If you intend to functionalize a different position, ensure that it is appropriately activated with a good leaving group (e.g., Br, I) and that the reaction conditions are optimized for selectivity. For instance, in Buchwald-Hartwig amination of 2-halopyridines, careful selection of the palladium catalyst and ligand is crucial to avoid side reactions.[6][7] |
Experimental Protocol: Selective Amide Formation without SNAr
-
Reagent Selection: To form an amide from the methyl ester, use an amine in the presence of a non-nucleophilic activating agent (e.g., trimethylaluminum) or a Lewis acid catalyst. This directs the reaction to the ester carbonyl and avoids SNAr on the pyridine ring.
-
Reaction Conditions: Dissolve this compound in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere.
-
Amine Addition: Add the desired amine to the solution.
-
Activating Agent: Slowly add the activating agent (e.g., a solution of trimethylaluminum in hexanes) at a low temperature (e.g., 0 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature or gently heat as needed while monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a protic solvent (e.g., methanol) at 0 °C, followed by an aqueous workup.
-
Purification: Extract the product and purify by column chromatography or crystallization.[8]
Decarboxylation
Q3: During my reaction, which I am running at a high temperature, I am noticing the formation of 2-(trifluoromethyl)pyridine. What is causing this?
A3: The formation of 2-(trifluoromethyl)pyridine is likely due to the decarboxylation of 6-(trifluoromethyl)picolinic acid, which can form in situ if any hydrolysis of your starting material occurs. Picolinic acids are known to undergo thermal decarboxylation.[7] The electron-withdrawing trifluoromethyl group may influence the rate of this reaction.
Mechanism of Decarboxylation of Picolinic Acid:
Upon heating, picolinic acid can decarboxylate through a cyclic transition state involving the pyridine nitrogen, leading to the formation of a pyridyl anion intermediate which is then protonated to give the decarboxylated product.
Troubleshooting & Prevention Protocol:
| Symptom | Potential Cause | Recommended Solution |
| Formation of 2-(trifluoromethyl)pyridine | High reaction temperatures in the presence of trace water, leading to hydrolysis followed by decarboxylation. | Temperature Control: If possible, run the reaction at a lower temperature. If high temperatures are necessary, ensure rigorously anhydrous conditions to prevent the initial hydrolysis step. |
| Use of a protic solvent at elevated temperatures | The solvent can facilitate both hydrolysis and the subsequent protonation steps in the decarboxylation pathway. | Aprotic Solvents: Whenever feasible, use high-boiling aprotic solvents (e.g., toluene, xylene, DMF, DMSO) for high-temperature reactions. |
Workflow for Avoiding Decarboxylation:
Caption: Decision workflow to minimize decarboxylation risk.
Stability of the Trifluoromethyl Group
Q4: How stable is the trifluoromethyl group on the pyridine ring? Can it decompose under my reaction conditions?
A4: The trifluoromethyl group is generally considered to be very stable under a wide range of synthetic conditions.[9] However, under extremely harsh conditions, such as very high temperatures or in the presence of strong reducing agents, decomposition can occur.
General Stability Considerations:
-
Thermal Stability: Trifluoromethylarenes are typically stable to high temperatures. Decomposition, if it occurs, often proceeds through radical pathways.
-
Reductive Stability: Strong reducing agents, particularly those capable of single-electron transfer (SET), can potentially lead to the defluorination of the trifluoromethyl group. For example, reductions with LiAlH4 should be performed at low temperatures and with careful monitoring.[10]
-
Acidic/Basic Stability: The trifluoromethyl group is generally stable to both strong acids and strong bases.[5]
Troubleshooting & Prevention Protocol:
| Symptom | Potential Cause | Recommended Solution |
| Formation of byproducts with -CHF2 or -CH3 groups | Over-reduction with a strong hydride source (e.g., LiAlH4). | Controlled Reduction: When reducing the ester to the corresponding alcohol, use a milder reducing agent if compatible with other functional groups, or perform the LiAlH4 reduction at low temperatures (e.g., -78 °C to 0 °C) and quench the reaction as soon as the starting material is consumed.[11] |
| Unidentified decomposition products in high-temperature reactions | Thermal decomposition of the trifluoromethyl group. | Temperature Management: Avoid excessive heating. If the desired reaction has a high activation energy, consider alternative strategies such as microwave irradiation (with careful temperature control) or the use of a more active catalyst to lower the required temperature. |
Experimental Protocol: Reduction of the Ester to the Alcohol
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all at 0 °C (Fieser workup).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the resulting alcohol by flash chromatography.
Purification & Handling
Q5: What are the best practices for purifying and handling this compound?
A5: Proper purification and handling are essential to maintain the integrity of the compound and obtain reliable experimental results.
Purification:
-
Flash Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying this compound and its derivatives. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.[4]
-
Crystallization: If the compound or its derivatives are solids, crystallization can be an excellent method for obtaining highly pure material.[1][8] Common solvent systems for recrystallization of substituted pyridines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Handling and Storage:
-
Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
-
Inert Atmosphere: For long-term storage, or if the compound is of very high purity, storing it under an inert atmosphere (argon or nitrogen) is recommended to prevent slow hydrolysis by atmospheric moisture.
General Workflow for Purification:
Caption: General purification workflow for this compound derivatives.
References
- Hammick, D. L. (n.d.). Hammick reaction. Wikipedia. [Link]
- Spring, D. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Demchenko, A. V. et al. (2020).
- Demchenko, A. V. et al. (2020).
- Buchwald–Hartwig amin
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
- Google Patents. (n.d.).
- Umemoto, T. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Heck reaction. (n.d.). Wikipedia. [Link]
- Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025).
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.). Royal Society of Chemistry. [Link]
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. [Link]
- Google Patents. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same.
- Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. [Link]
- iChemical. (n.d.). Methyl 6-(trifluoromethyl)
- Quora. (2017). How to prevent hydrolysis in a drug. [Link]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).
- Trifluoromethylpyridine: A Key Intermediate in the Synthesis of Bioactive Compounds. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Accessing (Multi)
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central. [Link]
- www.rsc.org/chemcomm. (n.d.). Royal Society of Chemistry. [Link]
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI. [Link]
- Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018).
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
- Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). PubMed Central. [Link]
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Technical Support Center: Purification of Trifluoromethylated Picolinates
Welcome to the technical support center for challenges in the purification of trifluoromethylated picolinates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. The unique electronic properties imparted by the trifluoromethyl group, while beneficial for bioactivity, often introduce significant hurdles in purification.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Introduction: The Purification Challenge
Trifluoromethylated picolinates are prevalent motifs in pharmaceuticals and agrochemicals due to the trifluoromethyl (CF3) group's ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][4] However, the strong electron-withdrawing nature of the CF3 group and its influence on the picolinate ring system can lead to purification challenges not commonly encountered with their non-fluorinated analogs.[2] These challenges often include the formation of stubborn impurities, difficulty in separating constitutional isomers, and potential for product degradation during purification.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the separation of constitutional isomers of trifluoromethylated picolinates so difficult?
A1: The separation of constitutional isomers (e.g., 4-CF3 vs. 5-CF3 picolinates) is challenging due to their very similar physical and chemical properties. The trifluoromethyl group's position on the pyridine ring can lead to subtle differences in polarity and boiling points, making separation by standard chromatography or distillation difficult.[5] Often, specialized chromatographic techniques with high resolving power, such as reverse-phase HPLC with a suitable column and mobile phase, are required.[5][7]
Q2: My trifluoromethylated picolinate appears to be degrading during silica gel column chromatography. What could be the cause?
A2: The silica gel's acidic nature can potentially lead to the hydrolysis of the picolinate ester, especially if the mobile phase contains protic solvents like methanol. The strong electron-withdrawing effect of the trifluoromethyl group can make the ester carbonyl more susceptible to nucleophilic attack. Consider using a neutral stationary phase like alumina or a deactivated silica gel. Alternatively, employing a non-polar solvent system and minimizing the time the compound spends on the column can mitigate degradation.
Q3: I'm observing incomplete reactions and the presence of starting materials in my crude product. How can I improve the purification to remove them effectively?
A3: Unreacted starting materials are a common impurity. If the starting materials have significantly different polarities from your product, column chromatography is usually effective. However, if their polarities are similar, recrystallization can be a powerful alternative.[8][9][10] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.[8][9][10]
Q4: What are some common side-products to look out for during the synthesis of trifluoromethylated picolinates?
A4: Depending on the synthetic route, common side-products can include over-chlorinated or over-fluorinated analogs if performing halogen exchange reactions.[2] If constructing the pyridine ring, you might encounter byproducts from incomplete cyclization or alternative condensation reactions.[2] Understanding your synthetic pathway is crucial for anticipating and identifying potential impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of trifluoromethylated picolinates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers in Column Chromatography | - Insufficient resolving power of the stationary phase.- Inappropriate mobile phase polarity. | - Switch to High-Performance Liquid Chromatography (HPLC): Utilize a high-resolution reverse-phase column (e.g., C18) with an optimized mobile phase (e.g., acetonitrile/water or methanol/water gradients).[5][7][11]- Optimize TLC Conditions First: Systematically screen different solvent systems on TLC plates to find the optimal mobile phase for separation before scaling up to a column. |
| Product Degradation (e.g., Hydrolysis) on Silica Gel | - Acidic nature of silica gel.- Presence of protic solvents in the mobile phase. | - Use a Neutral Stationary Phase: Employ neutral alumina instead of silica gel.- Deactivate Silica Gel: Flush the column with a small amount of a tertiary amine (e.g., triethylamine) in your mobile phase to neutralize acidic sites.- Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. |
| Co-elution of Product with a Similar Polarity Impurity | - The impurity and product have very similar functional groups and polarities. | - Recrystallization: This is often the most effective method for separating compounds with similar polarities.[8][9][10] Experiment with different solvent systems to find one that selectively crystallizes your product.- Derivative Formation: In some cases, you can temporarily derivatize your product or the impurity to alter its polarity, perform the separation, and then remove the derivatizing group. |
| Low Recovery After Purification | - Product is too soluble in the recrystallization solvent.- Product is irreversibly adsorbed onto the chromatography column.- Product is volatile and lost during solvent removal. | - Optimize Recrystallization Solvent: Use a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[12][13]- Check for Adsorption: After running a column, flush it with a very polar solvent (e.g., methanol or ethyl acetate) to see if any product elutes.- Careful Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile products. |
| Oily Product Instead of Crystals After Recrystallization | - Presence of impurities that inhibit crystallization.- The compound has a low melting point. | - "Seeding": Add a small crystal of the pure product to the cooled solution to initiate crystallization.[8]- Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8]- Further Purification: The oil may need to be purified again by another method (e.g., chromatography) to remove the crystallization-inhibiting impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a general starting point for separating constitutional isomers of trifluoromethylated picolinates. Optimization will be required for specific compounds.
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the crude trifluoromethylated picolinate.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purity Enhancement
This protocol outlines the general steps for purifying a solid trifluoromethylated picolinate by recrystallization.[8][9][10]
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] Common choices for moderately polar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[8][13] Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature.[9][12] Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[13]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying trifluoromethylated picolinates.
Factors Influencing Purification Strategy
Caption: Key considerations for selecting a purification strategy.
References
- MDPI. (2023, July 12). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method.
- Google Patents. (1999). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
- ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- YouTube. (2020, January 10). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PMC - NIH. Separation techniques: Chromatography.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
- ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- PMC - NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Wiley. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (1972). US4304925A - Process for purifying esters.
- CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- ResearchGate. (2025, August 10). Fluorinated Heterocycles.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper.
- PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
- Labcompare.com. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification.
- PMC - NIH. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- Wikipedia. Trifluoromethylation.
- ResearchGate. (2013, February 24). Troubleshooting protein purification?.
- Chemical Communications (RSC Publishing). Recent advances in transition metal-mediated trifluoromethylation reactions.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Google Patents. (1972). US3661972A - Purification of high boiling esters.
- YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
- PubMed. (2023, November 19). Challenges and solutions for the downstream purification of therapeutic proteins.
- ResearchGate. Challenges and solutions for the downstream purification of therapeutic proteins.
- PMC - NIH. (2022, December 6). 1Progress, applications, challenges and prospects of protein purification technology.
- ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†.
- MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- ResearchGate. (2025, August 9). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
- PubMed. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
- ArtMolecule. Impurities and Degradation products.
- PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
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- 6. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
"Methyl 6-(trifluoromethyl)picolinate" reaction temperature and solvent effects
Welcome to the technical support center for the synthesis of Methyl 6-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges related to reaction temperature and solvent effects, providing field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes related to temperature and solvent?
A1: Low yields in this synthesis can often be traced back to suboptimal temperature control or an inappropriate solvent choice.
-
Temperature: The reactions to form picolinates, especially those involving metallated intermediates, are often exothermic.[1] Insufficient cooling can lead to side reactions or decomposition of thermally sensitive reagents and intermediates. Conversely, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solvent: The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing the reaction pathway. Using a solvent that does not adequately dissolve your starting materials or intermediates can lead to a heterogeneous mixture and poor reaction kinetics. Furthermore, the polarity of the solvent can affect the reactivity of your reagents.
Q2: I'm observing significant impurity formation in my final product. How can I mitigate this by adjusting the reaction conditions?
A2: Impurity generation is a common issue that can often be managed by fine-tuning the reaction temperature and solvent.
-
Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress the formation of these unwanted byproducts. Precise temperature control is crucial, especially during the addition of highly reactive reagents, to prevent localized overheating.[2]
-
Solvent Choice: The choice of solvent can influence the selectivity of the reaction. A solvent that selectively stabilizes the transition state of the desired reaction pathway over competing side reactions can significantly improve the purity of your product. For instance, in reactions involving organometallic reagents, coordinating solvents like tetrahydrofuran (THF) can be crucial.[1]
Q3: The reaction is not going to completion, even after extended reaction times. What troubleshooting steps should I take?
A3: Incomplete conversion is a frustrating issue that can often be resolved by systematically evaluating your reaction parameters.
-
Temperature: Ensure your reaction is being conducted at the optimal temperature. A slight increase in temperature may be necessary to overcome the activation energy barrier. However, this should be done cautiously while monitoring for the formation of impurities.
-
Solvent: Check the solubility of all your starting materials in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. The solvent should also be anhydrous, as moisture can quench many of the organometallic reagents used in these types of syntheses.
Troubleshooting Guide: Temperature and Solvent Effects
This section provides a more in-depth look at troubleshooting specific issues you may encounter during the synthesis of this compound.
Issue 1: Thermal Degradation and Runaway Reactions
Symptoms:
-
Darkening of the reaction mixture (tar formation).
-
A sudden, uncontrolled increase in temperature.
-
Low yield of the desired product and a complex mixture of byproducts.
Causality: Many of the reagents used in the synthesis of picolinate derivatives, such as strong bases or organometallic compounds, can initiate highly exothermic reactions.[1] If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to the decomposition of starting materials, intermediates, and the final product.
Troubleshooting Protocol:
-
Pre-cool the Reaction Mixture: Before adding any highly reactive reagents, cool the reaction vessel to a temperature significantly below the target reaction temperature. For example, if the reaction is to be run at 0 °C, pre-cooling to -10 °C can help absorb the initial exotherm.
-
Slow, Controlled Addition: Add reactive reagents dropwise or via a syringe pump over an extended period. This allows for the heat generated to be managed effectively by the cooling system.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[2]
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help moderate temperature fluctuations.
Workflow for Managing Exothermic Reactions
Caption: Managing exothermic reactions.
Issue 2: Poor Solubility of Reactants or Intermediates
Symptoms:
-
A heterogeneous reaction mixture where a solid is present.
-
Stalled or incomplete reaction.
-
Inconsistent results between batches.
Causality: For a reaction to proceed efficiently, the reactants must be able to interact in the solution phase. If a key reactant or an essential intermediate has poor solubility in the chosen solvent, the reaction rate will be severely limited.
Troubleshooting Protocol:
-
Solvent Screening: Conduct small-scale solubility tests with your starting materials in a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane, acetonitrile).
-
Co-Solvent System: If a single solvent does not provide adequate solubility for all components, consider using a co-solvent system. For example, a mixture of a non-polar solvent like toluene and a more polar, coordinating solvent like THF is common in organometallic chemistry.[1]
-
Temperature Adjustment: In some cases, gently warming the reaction mixture can improve solubility. However, this must be balanced against the risk of thermal degradation.
Table 1: Solvent Properties and Their Impact on Picolinate Synthesis
| Solvent | Polarity | Coordinating Ability | Typical Use Case | Potential Issues |
| Tetrahydrofuran (THF) | Moderate | High | Stabilizing organometallic intermediates.[1] | Must be rigorously dried; can form peroxides. |
| Toluene | Low | Low | A non-coordinating solvent for a range of reactions. | May not be suitable for highly polar intermediates. |
| Dichloromethane (DCM) | Moderate | Low | General purpose solvent for a wide range of organic compounds. | Can be reactive with some strong bases or nucleophiles. |
| Acetonitrile | High | Moderate | Suitable for reactions involving polar substrates. | Can be incompatible with some organometallic reagents. |
Experimental Protocols
General Protocol for the Synthesis of a Methyl Picolinate Derivative
The following is a generalized protocol and should be adapted based on the specific picolinate being synthesized.
-
Reactor Setup: A dry, inert-atmosphere reaction vessel is charged with the starting pyridine derivative and a suitable anhydrous solvent (e.g., THF, toluene).[1]
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.[1]
-
Addition of Base/Metallating Agent: A strong base or organometallic reagent (e.g., TMPMgCl·LiCl) is added slowly to the stirred solution, maintaining the internal temperature within a narrow range.[1]
-
Electrophilic Quench: After a sufficient stirring period to ensure complete metallation, the electrophile (e.g., dimethyl carbonate) is added.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC or HPLC.
-
Workup: Once the reaction is complete, it is carefully quenched with an appropriate aqueous solution (e.g., dilute acid). The product is then extracted into an organic solvent, and the organic layers are combined, dried, and concentrated.[3]
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final this compound.[4][5]
Decision Tree for Solvent and Temperature Optimization
Caption: Optimizing solvent and temperature.
References
- Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates.
- Organic Syntheses. (n.d.). Procedure.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.
- ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF.
- ResearchGate. (n.d.). Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared. A) 100‐B (ZrO(NO3)2).
- PubMed. (n.d.). Temperature effects in the formation of the initiation complex in protein synthesis: a note of caution.
Sources
- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
Catalyst Selection and Troubleshooting for Reactions Involving Methyl 6-(trifluoromethyl)picolinate: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving Methyl 6-(trifluoromethyl)picolinate. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and the methyl ester. This electronic effect makes the pyridine ring susceptible to nucleophilic attack and can modulate the reactivity of the ester functionality. Understanding this inherent reactivity is crucial for selecting the appropriate catalytic system.
II. Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Cross-coupling reactions are powerful tools for creating complex molecules. For substrates like this compound, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are commonly employed.
A. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl structures.[1][2]
Question: I am having trouble with the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the key parameters to consider for catalyst selection?
Answer:
Successful Suzuki-Miyaura coupling of electron-deficient heteroaryl halides, or their analogs, hinges on a well-chosen catalytic system. The strong electron-withdrawing nature of the trifluoromethyl group can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Recommended Catalytic System:
A common and effective catalytic system involves a palladium(0) source and a phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or preformed Pd(0) complexes | These are common sources of the active Pd(0) catalyst. Pd(OAc)₂ requires in-situ reduction, often by the phosphine ligand. |
| Ligand | Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos | These ligands promote the oxidative addition of the aryl halide and stabilize the palladium center, preventing catalyst decomposition.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid.[3] The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, or DME, often with a small amount of water | The solvent system needs to solubilize the reactants and facilitate the interaction of the organic and inorganic components. |
Troubleshooting Guide for Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst is of good quality and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inefficient transmetalation | The choice of base is critical. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the boronic acid is of high purity. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and reagents. A small amount of water can sometimes be beneficial, but excess should be avoided. |
| Homocoupling of Boronic Acid | Oxidative conditions | Rigorously degas the solvent and maintain an inert atmosphere. |
| Decomposition of Starting Material | High reaction temperature | The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack by the base at elevated temperatures. Consider lowering the reaction temperature and extending the reaction time. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: Forming Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[4][5]
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is poor. What catalyst system should I use?
Answer:
The success of a Buchwald-Hartwig amination, especially with an electron-deficient heterocycle, relies heavily on the choice of ligand. The ligand must facilitate both the oxidative addition and the reductive elimination steps, which can be challenging for this substrate class.
Recommended Catalytic System:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are standard and effective palladium sources for this reaction. |
| Ligand | Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos | These ligands have been shown to be highly effective for the amination of challenging aryl halides.[6][7] |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reaction. The choice of base can be critical and may need to be optimized. |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig aminations. |
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst inhibition or decomposition | The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using a ligand that can effectively compete with pyridine coordination is crucial. |
| Steric hindrance | If either the amine or the aryl halide is sterically hindered, a more active catalyst system with a bulkier ligand may be required. | |
| Side Reactions | Nucleophilic aromatic substitution by the base | At high temperatures, strong bases like NaOt-Bu can act as nucleophiles. Consider using a weaker base like Cs₂CO₃ or lowering the reaction temperature. |
| Ether formation | If using an alkoxide base, C-O bond formation can be a competing side reaction. |
Workflow for Catalyst System Optimization in Buchwald-Hartwig Amination
Caption: Catalyst optimization workflow.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[8][9][10] In the case of a related compound, Methyl 6-chloro-5-(trifluoromethyl)picolinate, the chlorine atom is susceptible to displacement by nucleophiles.[11]
Question: I want to displace a leaving group on the pyridine ring with a nucleophile. Do I need a catalyst?
Answer:
In many cases, a catalyst is not required for SNAr reactions with highly activated substrates. The reaction is driven by the stability of the intermediate Meisenheimer complex. However, the reaction conditions, such as solvent and base, are critical.
Key Considerations for SNAr:
-
Nucleophile: Strong nucleophiles (e.g., alkoxides, thiolates, amines) are generally required.
-
Leaving Group: A good leaving group (e.g., halide, sulfonate) is necessary.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are typically used to solvate the cation and accelerate the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
Troubleshooting Guide for SNAr Reactions:
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Poor nucleophile or leaving group | Use a stronger nucleophile or a substrate with a better leaving group. |
| Insufficient activation of the aromatic ring | The position of the electron-withdrawing group is crucial. If the activation is not sufficient, consider a transition-metal-catalyzed cross-coupling reaction instead. | |
| Multiple Products | Reaction at multiple sites | If there are multiple leaving groups or activated positions, regioselectivity can be an issue. The reaction conditions may need to be carefully controlled. |
| Decomposition | Harsh reaction conditions | High temperatures or strong bases can lead to decomposition of the starting material or product. |
IV. Reactions at the Ester Group: Hydrolysis and Reduction
A. Ester Hydrolysis
Question: I need to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid. What conditions should I use?
Answer:
Ester hydrolysis can be achieved under acidic or basic conditions.
-
Basic Hydrolysis (Saponification): This is the most common method.
-
Reagents: A strong base such as LiOH, NaOH, or KOH in a mixture of water and a co-solvent like methanol, ethanol, or THF.
-
Considerations: The trifluoromethyl group can be sensitive to strong bases at high temperatures, potentially leading to decomposition. It is advisable to perform the reaction at room temperature or with mild heating and monitor the progress carefully.
-
-
Acidic Hydrolysis:
-
Reagents: A strong acid such as HCl or H₂SO₄ in water.[12]
-
Considerations: This method is generally slower than basic hydrolysis and may require higher temperatures.
-
Troubleshooting Guide for Ester Hydrolysis:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Insufficient base/acid or reaction time | Increase the stoichiometry of the base/acid or prolong the reaction time. Gentle heating can also be applied. |
| Decomposition of the Product | Harsh conditions | Use a milder base (e.g., LiOH) or perform the reaction at a lower temperature. For acidic hydrolysis, use a lower concentration of acid. |
B. Ester Reduction
Question: I want to reduce the methyl ester to the corresponding alcohol. What reducing agent should I use to avoid reduction of the pyridine ring?
Answer:
Selective reduction of the ester in the presence of a pyridine ring requires a careful choice of reducing agent.
-
Recommended Reducing Agents:
-
Lithium borohydride (LiBH₄): This is a milder reducing agent than LiAlH₄ and often shows good selectivity for esters over aromatic rings.
-
Sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., LiCl, CaCl₂): This combination enhances the reducing power of NaBH₄, allowing for the reduction of esters.
-
Diisobutylaluminium hydride (DIBAL-H): Can be used for the partial reduction of the ester to the aldehyde at low temperatures, or for the full reduction to the alcohol.
-
-
Reducing Agents to Avoid:
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent and is likely to reduce both the ester and the pyridine ring.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This can lead to the reduction of the pyridine ring.
-
Troubleshooting Guide for Ester Reduction:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent | Increase the equivalents of the reducing agent. |
| Reduction of the Pyridine Ring | Overly reactive reducing agent | Use a milder reducing agent like LiBH₄. |
| Formation of Aldehyde | Incomplete reduction with DIBAL-H | If the alcohol is the desired product, ensure sufficient equivalents of DIBAL-H are used and the reaction is allowed to warm to room temperature. |
V. Frequently Asked Questions (FAQs)
Q1: Can I use a copper catalyst for cross-coupling reactions with this substrate? A1: While copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation) are known, palladium catalysis is generally more versatile and reliable for the types of transformations discussed here. Palladium catalysts often offer a broader substrate scope and milder reaction conditions.
Q2: How does the trifluoromethyl group affect catalyst selection? A2: The -CF₃ group is strongly electron-withdrawing. This can make the oxidative addition step in cross-coupling reactions more facile but may hinder the reductive elimination step. Therefore, ligands that promote reductive elimination, such as bulky, electron-rich phosphines, are often preferred.
Q3: My reaction is very sensitive to air. What precautions should I take? A3: Many palladium catalysts and phosphine ligands are air-sensitive. It is essential to perform the reaction under an inert atmosphere (argon or nitrogen). This involves using dry, degassed solvents and employing Schlenk line or glovebox techniques.
Q4: Are there any green chemistry considerations for these reactions? A4: Yes. Consider using more environmentally benign solvents. Also, catalyst loading should be minimized to reduce metal waste. The development of recyclable heterogeneous catalysts is an active area of research.
VI. Conclusion
The successful functionalization of this compound requires a rational approach to catalyst and reaction condition selection. By understanding the electronic effects of the trifluoromethyl group and the mechanisms of common catalytic cycles, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a starting point for addressing common challenges, but it is important to remember that each specific reaction may require its own empirical optimization.
References
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. PubChem.
- Suzuki Coupling. Organic Chemistry Portal.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs C
- Buchwald–Hartwig amin
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF.
- Methyl 6-chloro-5-(trifluoroMethyl)
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap | ChemRxiv.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Nucleophilic Arom
- Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed.
- US4185027A - Hydrolysis of methyl esters.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF.
- C
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 12. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Handling and Stability of Methyl 6-(trifluoromethyl)picolinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 6-(trifluoromethyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals to ensure the successful application and long-term stability of this valuable synthetic building block. Our goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to anticipate and resolve challenges in your experiments.
Part 1: Core Concepts - The Science of Stability
The utility of this compound in your research hinges on its chemical integrity. The primary vulnerability of this compound is its ester functional group, which is susceptible to hydrolysis.
The Mechanism of Hydrolysis
Picolinate esters, like this compound, can be hydrolyzed by water. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the ester. The reaction, which can be catalyzed by both acid and base, results in the cleavage of the ester bond, yielding 6-(trifluoromethyl)picolinic acid and methanol.[1]
This degradation is the most common cause of reagent impurity and can significantly impact experimental outcomes by introducing a nucleophilic carboxylic acid into your reaction mixture and reducing the available amount of the desired ester.
Caption: Hydrolysis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary degradation pathway is hydrolysis due to exposure to moisture from the atmosphere or from non-anhydrous solvents. This converts the ester into 6-(trifluoromethyl)picolinic acid.[1]
Q2: How should I properly store this compound to ensure its longevity?
To minimize hydrolysis, the compound must be protected from moisture. We recommend the following storage conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, consider temperatures of -20°C.[1]
-
Container: Use a tightly sealed vial with a PTFE-lined cap. For larger quantities, consider using a Sure/Seal™ bottle.
Q3: What are the visual signs of degradation?
Pure this compound is typically a low-melting solid or a clear liquid. The primary degradation product, 6-(trifluoromethyl)picolinic acid, is a white to light yellow crystalline powder. Therefore, the appearance of a white precipitate or an overall cloudy or hazy appearance in the liquid reagent is a strong indicator of hydrolysis.
Q4: Can I dissolve the compound in protic solvents like methanol or water for my experiment?
Dissolving the ester in protic solvents is generally not recommended unless the solvent is part of the reaction.
-
Water: Will directly hydrolyze the ester.
-
Methanol/Ethanol: While it is the corresponding alcohol, using non-anhydrous alcohols can still introduce enough water to cause hydrolysis. Furthermore, in the presence of a catalyst (acid or base), it can lead to an equilibrium state or transesterification if a different alcohol is used.
For applications where the ester needs to be inert, always use anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene).
Q5: How can I confirm the purity of my stored compound before a critical experiment?
Analytical confirmation is the most reliable method.
-
NMR Spectroscopy: ¹H NMR is an excellent tool. The presence of the hydrolysis product would be indicated by the appearance of a broad singlet for the carboxylic acid proton (-COOH) and a decrease in the integration of the methyl ester singlet (~3.9 ppm).
-
HPLC or LC-MS: These techniques can readily separate the ester from the more polar carboxylic acid. Developing a simple isocratic or gradient method can provide a quantitative assessment of purity.[2][3]
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Inconsistent reaction yields or unexpected amide/salt byproducts. | Partial Hydrolysis of Starting Material: The reagent has been partially hydrolyzed to 6-(trifluoromethyl)picolinic acid. This acid can react with basic reagents or catalysts in your reaction, neutralizing them or forming unwanted salts/amides, while also lowering the concentration of the active ester. | 1. Verify Purity: Before use, run a quick purity check (e.g., TLC, ¹H NMR, or HPLC).[2][4] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere to prevent in-situ hydrolysis.[1] 3. Re-purify if Necessary: If significant degradation is observed, the ester can be separated from the acid via column chromatography or distillation. |
| The reagent, which should be a clear liquid or low-melting solid, appears cloudy or contains a white precipitate. | Significant Hydrolysis: The compound has been exposed to a significant amount of moisture, leading to the precipitation of the less soluble 6-(trifluoromethyl)picolinic acid. | 1. Do Not Use: The reagent is compromised. The precipitate is the inactive carboxylic acid, and its presence indicates the original ester concentration is unknown and likely low. 2. Review Storage Protocol: This level of degradation points to a failure in the storage procedure. Ensure containers are properly sealed and stored in a dry environment. Consider aliquoting the reagent into smaller, single-use vials upon receipt. |
| ¹H NMR analysis shows a broad peak downfield and a singlet peak around 3.4 ppm, in addition to the expected ester signals. | Presence of Hydrolysis Products: The spectrum is showing the presence of both 6-(trifluoromethyl)picolinic acid (broad -COOH peak) and methanol (singlet at ~3.4 ppm in CDCl₃), the two products of hydrolysis. | 1. Quantify Impurity: Use the integration of the methyl ester peak versus the aromatic protons to determine the purity of the remaining ester. 2. Compare to Reference: Compare your spectrum to a known standard of the pure ester and the carboxylic acid if available. This will confirm the identity of the impurities. |
| Reaction fails to proceed, and starting material is recovered, even with a typically reliable protocol. | Catalyst Poisoning: If your reaction uses a base-sensitive catalyst or reagent, the acidic 6-(trifluoromethyl)picolinic acid impurity may be neutralizing it, thus inhibiting the reaction. | 1. Add Scavenger Base (with caution): In some cases, a non-nucleophilic base can be added to neutralize the acidic impurity. However, this can complicate the reaction and is not ideal. 2. Best Solution - Use Pure Reagent: The most reliable solution is to discard the contaminated reagent and use a fresh, verified batch under strict anhydrous conditions. |
Part 4: Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container seal for integrity. Place the container in a desiccator inside a refrigerator (2-8°C).
-
Aliquoting: For frequent use, it is highly recommended to aliquot the material. Perform this in a glovebox or under a positive pressure of dry inert gas (argon or nitrogen).
-
Use Small Vials: Use small, amber glass vials with PTFE-lined screw caps.
-
Purge and Seal: Before sealing, flush the headspace of the vial with inert gas. Seal the vial tightly.
-
Labeling: Clearly label each aliquot with the compound name, date, and storage conditions.
-
Storage: Store the aliquots in a desiccated secondary container in a refrigerator or freezer. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
Protocol 2: General Purity Assessment by HPLC
This method is a starting point and may require optimization for your specific equipment.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: 6-(trifluoromethyl)picolinic acid (the impurity) will be more polar and thus will have a shorter retention time than the parent ester, this compound.
Part 5: Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound.
References
- Wang, X., Davis, I., Liu, A., Miller, A., & Shamsi, S. A. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1359, 309–317.
- Fichtel, J., Köster, J., Scholz-Böttcher, B., Sass, H., & Rullkötter, J. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. Journal of Microbiological Methods, 70(2), 319-327.
- Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Retrieved January 10, 2026, from a representative academic source for general analytical methods. (Note: A specific URL for this type of general methodology is not available, but the principle is widely published in chemical literature like the provided search result).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Preventing decomposition of "Methyl 6-(trifluoromethyl)picolinate" during storage
Technical Support Center: Methyl 6-(trifluoromethyl)picolinate
A Guide to Ensuring Stability and Preventing Decomposition During Storage and Experimentation
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development. A recurring challenge is the stability of complex intermediates like this compound. This molecule, with its trifluoromethyl group, offers enhanced metabolic stability, a desirable trait in drug candidates.[1][2] However, the ester functional group presents a potential liability for degradation if not handled and stored correctly.
This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios. We will delve into the chemical principles governing its stability, provide validated protocols for handling and analysis, and offer a framework for proactive stability management.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: Why is moisture a concern for this compound?
The primary degradation pathway for this compound is hydrolysis of the methyl ester to form 6-(trifluoromethyl)picolinic acid and methanol. This reaction is catalyzed by the presence of water. Safety Data Sheets for similar compounds explicitly warn against exposure to moisture.[3]
Q3: I've observed a decrease in the purity of my sample over time. What is the likely cause?
A gradual decrease in purity, often accompanied by the appearance of a more polar spot on a TLC plate, is a classic sign of hydrolysis. This can occur if the compound has been exposed to atmospheric moisture or stored in a non-anhydrous solvent.
Q4: Is the trifluoromethyl group itself susceptible to degradation?
The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to chemical degradation due to the exceptional strength of the C-F bond.[4] While hydrolysis of the CF3 group can occur under harsh acidic or basic conditions at elevated temperatures, it is a slow process and unlikely to be a significant concern under standard laboratory storage and handling conditions.[4]
Troubleshooting Guide: Common Scenarios & Solutions
| Symptom | Potential Cause | Recommended Action & Explanation |
| Inconsistent results in biological assays. | Partial decomposition of the stock solution. | Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) immediately before use. Avoid aqueous buffers for long-term storage. If aqueous solutions are necessary, prepare them fresh and use them within a few hours. |
| Appearance of a new peak in HPLC analysis. | Hydrolysis to 6-(trifluoromethyl)picolinic acid. | Confirm the identity of the new peak by LC-MS or by co-injection with a standard of the suspected degradant. Implement stricter anhydrous handling techniques. |
| The solid material appears clumpy or discolored. | Absorption of atmospheric moisture. | Discard the reagent if significant degradation is suspected. For future use, aliquot the solid into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
| Low yields in reactions where the ester is a reactant. | Degradation of the starting material. | Verify the purity of the this compound by NMR or HPLC before starting the reaction. Ensure all reaction solvents and reagents are anhydrous. |
Understanding the Primary Decomposition Pathway: Ester Hydrolysis
The principal threat to the stability of this compound is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by both acid and base.
Caption: Primary decomposition pathway of this compound.
In-Depth Technical Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol is designed to minimize exposure to atmospheric moisture and prevent degradation.
-
Receiving and Initial Storage: Upon receipt, store the container in a desiccator at 2-8°C. Do not open the container until it has equilibrated to room temperature to prevent condensation of moisture onto the cold solid.
-
Aliquoting for Use: For frequent use, it is highly recommended to aliquot the bulk material into smaller, single-use vials. This should be performed in a glove box or under a stream of dry inert gas (argon or nitrogen).
-
Preparation of Stock Solutions:
-
Use only high-quality, anhydrous solvents (e.g., DMSO, DMF, acetonitrile) from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
Prepare stock solutions immediately before use.
-
If storing a stock solution is unavoidable, store it at -20°C or -80°C in a tightly sealed vial with a PTFE-lined cap. Before opening for subsequent use, allow the vial to warm completely to room temperature.
-
-
Disposal: Dispose of any unused or degraded material in accordance with local regulations for chemical waste.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate this compound from its primary degradant, 6-(trifluoromethyl)picolinic acid. Note: This is a general method and should be fully validated by the end-user for their specific application.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Expected Elution Profile:
-
6-(Trifluoromethyl)picolinic acid: Being more polar, this will elute earlier.
-
This compound: The parent ester is less polar and will have a longer retention time.
Protocol 3: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the stability of the molecule under stress conditions and for confirming that your analytical method is "stability-indicating" (i.e., it can separate the parent compound from its degradation products).[5][6]
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in acetonitrile/water).[7] Also, prepare a control sample stored at 2-8°C.
-
Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample vial.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another vial.
-
Oxidation: Add an equal volume of 6% H₂O₂.
-
Thermal: Store a vial of the solid compound in an oven at 60°C.
-
Photolytic: Expose a solution to light conditions as specified in ICH guideline Q1B.
-
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample. For the acid and base samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including the control, using the stability-indicating HPLC method described in Protocol 2.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A reduction in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are visible without completely consuming the parent compound.[7]
References
- BenchChem. (n.d.). Stability and Reactivity of 2-(Trifluoromethyl)pyridine Under Acidic Conditions: A Technical Guide.
- Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)
- Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, 12(6), 101-108.
- Tulasi, K., Dhanalakshmi, M., & Manasa, E. (n.d.).
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5.
- MedCrave. (2016). Forced Degradation Studies.
- Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Synthesis of 6-trifluoromethyl pyridine derivatives.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- mzCloud. (2015). Methyl picolinate.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Methyl 6-(trifluoromethyl)picolinate Impurity Profiling
Welcome to the technical support center for Methyl 6-(trifluoromethyl)picolinate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this important building block. Here, we address common challenges and frequently asked questions, providing not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are foundational to designing a successful impurity profiling strategy.
Q1: What are the primary sources and types of impurities I should expect when working with this compound?
A1: Impurities in any new chemical entity, such as this compound, are categorized by regulatory bodies like the ICH into organic, inorganic, and residual solvents.[1] For this specific molecule, you should anticipate impurities from several sources:
-
Process-Related Impurities: These originate from the manufacturing process.[1][2]
-
Starting Materials: Unreacted 6-(Trifluoromethyl)picolinic acid is a primary concern.
-
Intermediates: Depending on the synthetic route, partially reacted intermediates may be present.
-
By-products: Side reactions are common in pyridine chemistry.[3][4] Look for potential positional isomers or products from over-reaction.
-
Reagents, Ligands, and Catalysts: While often inorganic and removed during workup, trace amounts can remain.[2]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, or base.[5][6]
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester back to the parent carboxylic acid, 6-(Trifluoromethyl)picolinic acid.
-
-
Residual Solvents: Organic liquids used during synthesis and purification.[1]
Q2: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) Q3A(R2) guideline is the primary reference for impurities in new drug substances.[7][8] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug. For a typical small molecule drug substance with an MDD of ≤ 2 g/day , the following thresholds apply:
| Threshold Type | Threshold Value | Action Required |
| Reporting | 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | 0.10% | Any impurity at or above this level must have its structure identified.[1][2] |
| Qualification | 0.15% | Any impurity at or above this level must be qualified, meaning its biological safety must be assessed.[1] |
| Table 1: Key ICH Q3A(R2) impurity thresholds for a drug substance with a maximum daily dose ≤ 2 g/day .[1] |
Q3: What analytical techniques are essential for a comprehensive impurity profile of this compound?
A3: A multi-technique approach is necessary for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the workhorse technique for separation and quantification.[9] A reversed-phase method with UV detection is the standard starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is critical for detecting and identifying impurities by providing accurate mass information.[10][11] High-Resolution Mass Spectrometry (HRMS) is invaluable for determining elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of unknown impurities, especially for differentiating isomers.[10][13] While MS can suggest a structure, NMR provides definitive confirmation.[13]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile impurities and residual solvents.
Part 2: Troubleshooting and Experimental Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Challenge 1: An Unknown Peak Appears in My HPLC Chromatogram
You've developed an HPLC method, and an unexpected peak has appeared. How do you proceed? This decision tree and protocol will guide your investigation.
Caption: Decision workflow for investigating an unknown chromatographic peak.
Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying likely degradation products and demonstrating the stability-indicating power of your analytical method.[5][6][14]
Objective: To intentionally degrade a sample of this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
pH meter, calibrated
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature and check at time points (e.g., 30 min, 1, 2, 4 hours). Base hydrolysis of esters is often rapid.
-
Withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a set period.
-
Also, heat a stock solution (as prepared in step 1) at 60-80°C.
-
Sample at time points, dissolve/dilute as necessary for analysis.
-
-
Photolytic Degradation:
-
Expose a stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples alongside a dark control (sample wrapped in aluminum foil).
-
-
Analysis: Analyze all stressed samples by your HPLC-UV and LC-MS methods. Compare the chromatograms to a non-stressed control sample. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradants are formed without completely destroying the sample.[5]
Challenge 2: Poor HPLC Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and integration accuracy.[15] The most common issue for a basic compound like a pyridine derivative is peak tailing.
Q: My this compound peak is tailing. What are the likely causes and how do I fix it?
A: Peak tailing for this molecule is most often caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic silanol groups on the surface of the silica-based HPLC column.[16]
Caption: Troubleshooting workflow for HPLC peak tailing.
Protocol: Starting HPLC Method Development
Objective: To establish a robust, baseline reversed-phase HPLC method for the separation of this compound from its potential impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 Å, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size | C18 is a versatile stationary phase suitable for moderately polar compounds.[17] Smaller particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls pH and improves peak shape for basic analytes by protonating silanols.[18] It is also MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is essential in early development to elute all potential impurities, which may have a wide range of polarities.[19] |
| Flow Rate | 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rates for the given column dimensions. |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity, but should be used with caution if thermal degradation is a risk.[15] |
| Detection (UV) | Diode Array Detector (DAD) scanning 210-400 nm. Monitor at ~265 nm. | A DAD allows for peak purity analysis and helps identify the optimal monitoring wavelength. Pyridine derivatives typically absorb in the 250-270 nm range. |
| Injection Vol. | 1-5 µL | Keep the injection volume low initially to avoid column overload.[15][16] |
| Table 2: Recommended starting parameters for HPLC method development. |
Challenge 3: Identifying an Unknown Impurity Structure
LC-MS data suggests an impurity with an m/z that does not match any known starting materials or by-products.
Q: My HRMS data gives me a molecular formula for an unknown impurity, but I can't be sure of the structure. What's next?
A: This is where the synergy between MS and NMR is critical. While HRMS provides the elemental composition, it cannot distinguish between isomers.[10][20] NMR is required for definitive structural assignment.[13]
Workflow: Structure Elucidation
-
Enrichment and Isolation: Use preparative or semi-preparative HPLC to isolate a sufficient quantity (typically >50 µg) of the impurity for NMR analysis.
-
HRMS/MS Analysis: If not already done, perform tandem mass spectrometry (MS/MS) on the isolated impurity. The fragmentation pattern provides crucial clues about the molecule's substructures.[20]
-
NMR Data Acquisition: Acquire a suite of NMR experiments.
-
1D NMR: ¹H (Proton), ¹³C (Carbon), and ¹⁹F (Fluorine) spectra are essential. The ¹⁹F NMR will be particularly informative for impurities where the trifluoromethyl group may have been altered.
-
2D NMR: Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (¹H-¹³C long-range correlation) are used to piece the molecular fragments together.[13]
-
-
Structure Proposal and Verification: Combine the information from MS (molecular formula, fragments) and NMR (connectivity, chemical environment of atoms) to propose a definitive structure.[12] If possible, confirm the proposed structure via chemical synthesis.
Example MS Ionization Choice:
For a polar, nitrogen-containing molecule like this compound and its likely impurities, Electrospray Ionization (ESI) in positive mode is the preferred technique.[21][22][23] ESI is a "soft" ionization method ideal for polar molecules, typically generating the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight.[23][24]
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kinetix. [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
- Srivastava, V. Ionization Methods in Mass Spec: Making Molecules Fly. (2022). Bitesize Bio. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023). YouTube. [Link]
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
- Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2024). ALWSCI. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Ionization Modes. (n.d.). University of Notre Dame. [Link]
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
- Jones, R. Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
- A review on method development by hplc. (n.d.). SciSpace. [Link]
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
- Harrata, K. Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility, University of Massachusetts Amherst. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM. [Link]
- DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. (n.d.). IJCRT.org. [Link]
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019).
- Advances in structure elucidation of small molecules using mass spectrometry. (2014).
- Pyridine Derivatives and Impurity Standards for Pharma R&D. (2024).
- Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. [Link]
- Pyridine. (n.d.). Wikipedia. [Link]
- Picolinic acid derivatives and their use as intermediates. (2020).
- Pyridine. (n.d.). NCBI Bookshelf. [Link]
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- 23. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Overcoming Reactivity Challenges with Methyl 6-(trifluoromethyl)picolinate
Welcome to the technical support center for Methyl 6-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this electron-deficient heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate your synthetic challenges successfully.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. The presence of a trifluoromethyl (-CF3) group, one of the most powerful electron-withdrawing groups, significantly impacts the molecule's properties.[1] This group enhances metabolic stability and lipophilicity, which are often desirable characteristics in drug candidates.[2][3] However, the potent inductive effect of the -CF3 group, combined with the electron-withdrawing nature of the pyridine ring nitrogen, deactivates the ester carbonyl group towards nucleophilic acyl substitution.[4][5] This often leads to poor reactivity in common transformations such as hydrolysis and amidation, causing frustration in the lab.
This guide will dissect the underlying reasons for this diminished reactivity and provide practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might be encountering in a question-and-answer format.
Question 1: Why is the hydrolysis (saponification) of my this compound to 6-(trifluoromethyl)picolinic acid so slow or incomplete?
Answer: The sluggish hydrolysis is a direct consequence of the ester's electronic properties. The electron-withdrawing -CF3 group and the pyridine nitrogen make the carbonyl carbon significantly less electrophilic.[4][5] This reduced electrophilicity disfavors the initial nucleophilic attack by hydroxide, which is the rate-limiting step in saponification.[6][7]
Troubleshooting Steps:
-
Increase Reaction Temperature: While standard ester hydrolysis often proceeds at room temperature or with gentle heating, this substrate typically requires more forcing conditions. Consider increasing the temperature to reflux in a suitable solvent like methanol, ethanol, or a mixture of THF and water.
-
Use a Stronger Nucleophile/Base: If hydroxide is not effective, consider more potent nucleophiles. However, be cautious as this can lead to unwanted side reactions.
-
Employ a Co-solvent: Using a co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base, leading to a more efficient reaction.
-
Consider Acid-Catalyzed Hydrolysis: While base-catalyzed hydrolysis is more common, acid-catalyzed hydrolysis can sometimes be effective for electron-deficient esters. Refluxing in the presence of a strong acid like sulfuric acid or hydrochloric acid in an aqueous organic solvent mixture is a viable alternative.[8]
Question 2: I'm getting very low yields in my amidation reaction with this compound and a primary/secondary amine. What's going wrong?
Answer: Similar to hydrolysis, the reduced electrophilicity of the carbonyl carbon is the primary culprit. Amines, being neutral nucleophiles, are less reactive than hydroxide, exacerbating the problem. Furthermore, if you are using an electron-deficient amine, the reaction becomes even more challenging.[9][10]
Troubleshooting Steps:
-
Activate the Carboxylic Acid (Indirect Amidation): The most reliable solution is to avoid direct amidation of the ester. First, hydrolyze the ester to the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid.[11][12] Then, use standard peptide coupling reagents to form the amide bond. This two-step approach is often more efficient than trying to force the direct amidation of the unreactive ester.
-
Use a Catalyst: If direct amidation is necessary, certain catalysts can promote the reaction. Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Increase Reaction Temperature and Time: These reactions often require prolonged heating at high temperatures. Microwave-assisted synthesis can also be a powerful tool to accelerate these sluggish reactions.
-
For Electron-Deficient Amines: When coupling with electron-deficient amines, specialized conditions are often required. The use of coupling agents like EDC with DMAP and a catalytic amount of HOBt has been shown to be effective for such challenging couplings.[10][13]
Question 3: I am attempting a Suzuki-Miyaura cross-coupling reaction with a bromo- or chloro-substituted version of this compound, but the reaction is not working well. What should I consider?
Answer: While the ester functionality itself is not directly involved in the Suzuki-Miyaura coupling, the overall electronic nature of the pyridine ring can influence the catalytic cycle. The electron-deficient nature of the ring can affect the oxidative addition and reductive elimination steps.[14]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is critical. For electron-deficient substrates, electron-rich and bulky ligands such as RuPhos or SPhos often give superior results.[15]
-
Base Selection: The choice of base is also crucial. Stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker bases like sodium carbonate.
-
Solvent System: Aprotic polar solvents like dioxane, DMF, or DME, often with the addition of water, are typically used. The optimal solvent system should be determined empirically.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester you are using is of high purity and is not decomposed.
Optimized Protocols
Protocol 1: Robust Hydrolysis of this compound
This protocol outlines a reliable method for the saponification of the title compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of 6-(trifluoromethyl)picolinic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Efficient Two-Step Amidation via the Carboxylic Acid
This protocol is the recommended method for forming amides from this compound.
Step A: Hydrolysis (as per Protocol 1)
First, convert this compound to 6-(trifluoromethyl)picolinic acid using the hydrolysis protocol above.
Step B: Amide Coupling
Materials:
-
6-(trifluoromethyl)picolinic acid (from Step A)
-
Amine of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) or HBTU (1.1 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) or TEA (2.0 - 3.0 eq) to the reaction mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data at a Glance
| Reaction | Key Challenge | Recommended Approach | Typical Conditions |
| Hydrolysis | Low electrophilicity of carbonyl | Increased temperature, stronger base | LiOH or NaOH, THF/H₂O, Reflux |
| Amidation | Very low electrophilicity of carbonyl | Two-step: Hydrolysis then peptide coupling | 1. Hydrolysis 2. HATU/DIPEA, DMF |
| Suzuki Coupling | Electron-deficient pyridine ring | Use of electron-rich, bulky ligands | Pd catalyst, RuPhos/SPhos ligand, Cs₂CO₃ |
Visualizing the Problem: Reactivity and Troubleshooting
dot graph TD { A[Start: this compound] --> B{Desired Transformation?}; B --> C{Hydrolysis}; B --> D{Amidation}; B --> E{Cross-Coupling};
} end Caption: Troubleshooting decision tree for common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: Always handle this compound in a well-ventilated fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[17][18][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17][18] In case of contact, rinse the affected area thoroughly with water.[17][18]
Q2: How should I store this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[17][19] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]
Q3: Are there any alternative reagents I can use if I continue to have problems with this compound's reactivity?
A3: If the ester's reactivity is a persistent issue, consider using the corresponding acid chloride, 6-(trifluoromethyl)picolinoyl chloride. Acid chlorides are significantly more reactive towards nucleophilic acyl substitution and will readily undergo amidation and other transformations.[20] However, be aware that acid chlorides are generally more hazardous and require careful handling due to their moisture sensitivity and corrosive nature.
Q4: Can I use this reagent in reactions sensitive to acidic or basic conditions?
A4: The pyridine nitrogen in this compound is weakly basic, but the electron-withdrawing -CF3 group reduces its basicity compared to pyridine itself. The compound is generally stable under neutral and mildly acidic or basic conditions. However, as discussed, forcing conditions are often needed for transformations at the ester group, which may not be compatible with other sensitive functional groups in your molecule.
References
- Vertex AI Search. (2024-12-19). Safety Data Sheet.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine.
- Acros PharmaTech Limited. (2018-08-20). SAFETY DATA SHEET.
- Fisher Scientific. (2024-07-19). SAFETY DATA SHEET.
- Klumpp, D. A. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2022-08-23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- PubMed. (2021-01-19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- BLD Pharm. (n.d.). 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm.
- Master Organic Chemistry. (2011-05-06). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Green Chemistry (RSC Publishing). (n.d.). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560).
- YouTube. (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chemistry LibreTexts. (2023-11-23). 21.2 Nucleophilic Acyl Substitution Reactions.
- Homework.Study.com. (n.d.). Methyl trifluoroacetate, CF_3CO_2CH_3, is more reactive than methyl acetate, CH_3CO_2CH_3, in nucleophilic acyl substitution reactions. Explain..
- Chemistry LibreTexts. (2024-09-30). 21.2: Nucleophilic Acyl Substitution Reactions.
- YouTube. (2021-04-08). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 12. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. acrospharma.co.kr [acrospharma.co.kr]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. m.youtube.com [m.youtube.com]
PicoFluor Technical Support Center: Methyl 6-(trifluoromethyl)picolinate
Welcome, researchers and process chemists. This guide is designed to serve as a dedicated resource for professionals engaged in the synthesis and scale-up of Methyl 6-(trifluoromethyl)picolinate. As Senior Application Scientists, we have compiled our field expertise and critical data to help you navigate the unique challenges associated with this important fluorinated intermediate. Our goal is to provide not just protocols, but the underlying chemical and engineering principles to ensure your scale-up process is safe, efficient, and successful.
This compound is a key building block in the synthesis of numerous active pharmaceutical and agrochemical ingredients.[1] The presence of the trifluoromethyl group imparts unique electronic properties, but also introduces specific hurdles in chemical synthesis, particularly when transitioning from the bench to pilot or production scale.[1][2] This guide addresses the most common issues encountered during these critical phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their scale-up implications?
There are two main approaches, each with distinct advantages and challenges for scale-up:
-
Esterification of 6-(Trifluoromethyl)picolinic Acid: This is a common and direct route. The primary challenge lies in the esterification step itself. Standard Fischer esterification (acid-catalyzed reaction with methanol) can be effective, but requires careful management of reaction equilibrium and water removal on a large scale. Alternative methods, like using acyl chlorides, can be complicated by the fact that picolinoyl chlorides are often handled as hydrochloride salts, which have poor solubility in many inert solvents.[3]
-
Trifluoromethylation of a Pyridine Precursor: This route involves introducing the -CF₃ group onto a pre-functionalized pyridine ring, such as methyl 6-(trichloromethyl)picolinate. This often requires harsh conditions, such as high temperatures and pressures with fluorinating agents like anhydrous hydrogen fluoride (HF).[2][4] The key scale-up challenges here are material compatibility (HF is highly corrosive), managing highly exothermic reactions, and controlling the formation of byproducts from incomplete halogen exchange.[2]
Q2: Why is thermal management so critical when scaling up reactions involving trifluoromethylated pyridines?
Thermal management is arguably the most critical factor for both safety and success.[5] There are two core reasons:
-
Reaction Exothermicity: Both the introduction of the trifluoromethyl group and, in some cases, the esterification can be exothermic. On a small scale, a flask's high surface-area-to-volume ratio allows heat to dissipate quickly into the surrounding environment or a cooling bath. When you scale up, the volume increases by a cube (e.g., r³), while the surface area for heat exchange only increases by a square (r²). This drastic reduction in relative surface area means heat can accumulate rapidly, leading to a positive feedback loop where higher temperatures accelerate the reaction rate, generating even more heat.[5] This can result in a thermal runaway, causing boiling, pressure buildup, and potentially vessel failure.[6]
-
Product Stability: Trifluoromethylpyridines can be susceptible to decomposition at elevated temperatures.[2] Exceeding the optimal temperature window (e.g., going above 250°C during a halogen exchange) can lead to the formation of dark, tar-like substances and a significant drop in yield.[2][4]
Q3: What are the primary safety hazards to consider before starting a scale-up campaign?
Beyond the thermal runaway risk, several other hazards must be addressed:
-
Reagent Toxicity and Corrosivity: Many fluorinating agents, such as anhydrous HF, are extremely corrosive and toxic. Reagents used in some trifluoromethylation methods, like methyl chlorodifluoroacetate (MCDFA), while less hazardous than others, still require careful handling.[7]
-
Pressure Generation: Reactions that generate gaseous byproducts or are run at high temperatures can lead to significant pressure buildup. All vessels must be appropriately rated for the anticipated pressures.[4][6]
-
Large-Volume Handling: Working with large quantities of flammable organic solvents during reaction and work-up increases fire risk. Manual handling of heavy glassware and equipment also introduces ergonomic risks.[5]
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.
Issue 1: Low Yields and Stalled Reactions
Symptom: Your reaction stops before consuming all the starting material, or the final isolated yield is significantly lower than on the small scale.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Poor Heat Transfer | The larger reaction mass has "cold spots" or is not reaching the optimal reaction temperature uniformly due to inefficient heating or mixing. | 1. Use a jacketed reactor with a thermal fluid for uniform heating. 2. Ensure the overhead stirrer is appropriately sized and shaped (e.g., anchor or pitched-blade turbine) to create a vortex and ensure good top-to-bottom mixing. 3. Monitor the internal reaction temperature, not just the jacket temperature.[5] |
| Inefficient Mixing | In multiphasic reactions (e.g., solid catalyst, liquid reagents), poor agitation can lead to mass transfer limitations, where the reaction rate is limited by how fast reagents can get to the catalyst surface. | 1. Increase the stirring rate (RPM) and confirm visually that solids are fully suspended. 2. Consider installing baffles in the reactor to improve turbulence and mixing efficiency. |
| Reagent Addition Rate | For reactions involving a highly reactive intermediate, slow addition on a small scale may have maintained a low, steady concentration. On a large scale, the same relative addition rate might be too fast, leading to side reactions. | 1. Develop a controlled addition profile. Use a syringe pump or metering pump for liquid reagents. 2. For highly exothermic steps, the addition should be slow enough that the cooling system can comfortably remove the generated heat without a significant rise in internal temperature.[7] |
| Incomplete Water Removal (Esterification) | Fischer esterification is an equilibrium-limited reaction. Water produced as a byproduct can drive the reaction backward via hydrolysis. This is harder to manage in a large, sealed reactor than in a small flask with a simple Dean-Stark trap. | 1. If possible, use a reactor setup that allows for the azeotropic removal of water. 2. Consider using a stoichiometric amount of a dehydrating agent that is compatible with the reaction conditions. 3. Alternatively, switch to a non-equilibrium esterification method, such as using an acyl chloride or a coupling agent, though these have their own scale-up challenges.[3] |
Issue 2: Increased Impurity Profile
Symptom: HPLC or GC analysis of your crude product shows new or significantly larger impurity peaks compared to the lab-scale run.
| Common Impurity | Potential Source | Mitigation Strategy |
| 6-(Trifluoromethyl)picolinic Acid | 1. Incomplete esterification. 2. Hydrolysis of the methyl ester during work-up (e.g., if using an aqueous basic wash). | 1. Drive esterification to completion (see Issue 1). 2. During work-up, use a mild base (e.g., saturated NaHCO₃) and minimize contact time. Ensure the organic phase is thoroughly dried before solvent removal. |
| Over-halogenated Species | In syntheses starting from a chlorinated precursor, harsh conditions can lead to further chlorination on the pyridine ring. | 1. Maintain strict temperature control. 2. Use the minimum effective amount of the chlorinating or fluorinating agent. |
| Decomposition Products (Dark Tars) | Exceeding the thermal stability limit of the starting material or product.[2][4] | 1. Perform thermal stability testing (e.g., using Differential Scanning Calorimetry, DSC) on key components to understand their decomposition onset temperature.[6] 2. Set the maximum reaction temperature well below this onset. |
| Unidentified Byproducts | Impurities present in starting materials can be carried through or participate in side reactions. | 1. Source high-purity starting materials. 2. Fully characterize all incoming raw materials and establish acceptance specifications. |
Issue 3: Managing Exotherms and Preventing Runaway
Symptom: A rapid, uncontrolled increase in the internal reaction temperature that overwhelms the cooling system. This is a critical safety event.
The following decision tree provides a logical workflow for responding to an unexpected exotherm.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. helgroup.com [helgroup.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylation: Choosing the Right Reagent for Aromatic Systems
Authored For: Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the trifluoromethyl (–CF3) group is a cornerstone of molecular design.[1][2] Its unique electronic properties—high electronegativity and metabolic stability—can dramatically improve a drug candidate's lipophilicity, binding affinity, and bioavailability.[1][3][4] Molecules like Methyl 6-(trifluoromethyl)picolinate are valuable building blocks in this endeavor, prized for the strategic placement of the –CF3 group on a heteroaromatic scaffold.[5][6]
However, the focus of this guide is not on the building block itself, but on the critical decision of how to install the –CF3 group. This compound is a product of a successful trifluoromethylation, not a reagent that performs it. The selection of the correct trifluoromethylating agent is a pivotal choice in the synthetic workflow, dictated by the substrate's nature, the desired reaction mechanism, and practical considerations like cost and scalability.
This guide provides an in-depth comparison of the primary classes of trifluoromethylating agents, offering the mechanistic insights and experimental data necessary to make an informed decision for the trifluoromethylation of aromatic and heteroaromatic systems.
Chapter 1: The Mechanistic Landscape of Trifluoromethylation
Trifluoromethylating agents are broadly categorized by the nature of the "CF3" species they deliver to the substrate: a radical (CF3•), a nucleophile (CF3⁻), or an electrophile (CF3⁺).[7][8] Understanding these fundamental pathways is key to selecting a reagent that is compatible with your substrate's electronic properties and functional groups.
| Reagent Class | Active Species | Typical Substrates | Mechanistic Hallmark |
| Radical | CF3• | Electron-deficient or electron-rich (hetero)arenes | Single Electron Transfer (SET) initiation |
| Electrophilic | "CF3⁺" | Electron-rich arenes, heterocycles, soft nucleophiles | Attack of a nucleophilic substrate on the reagent |
| Nucleophilic | "CF3⁻" | Aryl halides/pseudohalides, carbonyls | Transition-metal-catalyzed cross-coupling or addition |
Chapter 2: A Head-to-Head Comparison of Key Reagents
The Radical Pathway: Langlois Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na)
The Langlois reagent is a cost-effective and bench-stable solid that serves as an excellent source of the trifluoromethyl radical (•CF3) upon activation with an oxidant.[9][10][11]
-
Mechanism of Action: The reaction is typically initiated by an oxidant (e.g., tert-butyl hydroperoxide) or a metal catalyst, which facilitates a single-electron transfer (SET) to CF3SO2Na, leading to the extrusion of SO2 and formation of the •CF3 radical.[12][13] This radical then adds to the (hetero)aromatic ring in a process that is often highly regioselective, guided by the innate electronic properties of the substrate.[14]
-
Key Advantages:
-
Limitations:
-
Requires a stoichiometric oxidant, which can lead to side reactions with sensitive substrates.
-
Regioselectivity can be difficult to control in complex systems without strong directing groups.
-
Experimental Protocol: Radical Trifluoromethylation of a Heterocycle [14]
-
To a solution of the heterocycle (1.0 mmol) in a 1:1 mixture of DMSO/H2O (10 mL) is added Langlois reagent (CF3SO2Na, 2.0 mmol).
-
tert-Butyl hydroperoxide (70% in H2O, 3.0 mmol) is added dropwise at room temperature.
-
The reaction is stirred vigorously at ambient temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with aqueous Na2S2O3 solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.
The Electrophilic Pathway: Togni and Umemoto Reagents
When the target is an electron-rich aromatic system or a soft nucleophile, electrophilic reagents that deliver a "CF3⁺" synthon are often the superior choice.[7][15]
Togni reagents I and II are stable, crystalline solids that have become exceedingly popular for their broad functional group tolerance and mild reaction conditions.[16][17][18] They are particularly effective for the trifluoromethylation of thiols, alcohols, and electron-rich arenes.[19]
-
Mechanism of Action: The reaction can proceed through either a polar or a radical pathway.[16] In the polar mechanism, the nucleophilic substrate attacks the iodine center, forming a hypervalent iodine intermediate that reductively eliminates to transfer the CF3 group.[16] Radical pathways can be initiated with catalysts or light.[16]
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts, known for their high reactivity.[20][21] They are potent electrophiles capable of trifluoromethylating a wide range of nucleophiles, including silyl enol ethers and β-ketoesters.[21]
-
Mechanism of Action: Computational and experimental studies suggest the reaction proceeds via a backside nucleophilic attack on the sulfur-CF3 bond, although single-electron transfer mechanisms can also be operative.[22]
Diagram: General Electrophilic Trifluoromethylation
Caption: Electrophilic trifluoromethylation pathway.
-
Key Advantages (Electrophilic Reagents):
-
Limitations:
-
Cost: Generally more expensive than radical or nucleophilic sources.
-
Substrate Sensitivity: Not suitable for electron-deficient aromatic systems.
-
Safety: Togni Reagent II can be thermally unstable and requires careful handling.[17]
-
The Nucleophilic Pathway: Ruppert-Prakash Reagent and Cross-Coupling
For substrates that are pre-functionalized with a leaving group (e.g., halide), transition-metal-catalyzed cross-coupling with a nucleophilic CF3 source is a powerful and position-specific strategy.
Trimethyl(trifluoromethyl)silane (TMSCF3) is the most widely used reagent for nucleophilic trifluoromethylation.[23][24] It is a stable liquid that, upon activation with a fluoride source or other initiator, generates a transient trifluoromethyl anion ("CF3⁻").[24]
-
Mechanism of Action: In the context of aromatic trifluoromethylation, TMSCF3 is primarily used in copper-mediated or copper-catalyzed cross-coupling reactions with aryl halides.[25][26] The reaction cycle involves the formation of a [Cu-CF3] species, which then couples with the aryl halide to form the C-CF3 bond.[25][27]
Diagram: Copper-Catalyzed Trifluoromethylation Cycle
Caption: A simplified copper catalytic cycle.
-
Key Advantages:
-
Limitations:
Experimental Protocol: Copper-Mediated Trifluoromethylation of an Aryl Iodide [25]
-
To an oven-dried reaction vessel under an inert atmosphere (N2 or Ar) is added CuI (1.5 mmol), the aryl iodide (1.0 mmol), and a suitable solvent (e.g., DMF, 5 mL).
-
The Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) is added, followed by a fluoride initiator (e.g., KF or TBAF, 1.5 mmol).
-
The reaction mixture is heated to 80-120 °C and stirred for 8-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove copper salts.
-
The filtrate is washed with water and brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.
Chapter 3: Data-Driven Decision Making
The optimal choice of reagent is highly dependent on the specific application. The following table summarizes the key characteristics to guide your selection process.
| Feature | Langlois Reagent (Radical) | Togni/Umemoto Reagents (Electrophilic) | TMSCF3 + Cu Catalyst (Nucleophilic) |
| Mechanism | Radical (•CF3) | Electrophilic ("CF3⁺") | Nucleophilic ("CF3⁻") Cross-Coupling |
| Substrate Scope | Broad; electron-rich & poor (hetero)arenes | Electron-rich arenes, soft nucleophiles | Pre-functionalized aryl halides (I > Br >> Cl) |
| Positional Control | Governed by innate substrate reactivity | Governed by nucleophilicity | Excellent; defined by halide position |
| Handling/Stability | Bench-stable solid, easy to handle | Crystalline solids, generally stable (Togni II is heat sensitive) | Liquid, moisture-sensitive; requires inert atmosphere |
| Cost | Low | High | Moderate |
| Key Advantage | Simplicity, cost, innate C-H functionalization | Mild conditions, high reactivity for specific substrates | Precise positional control |
| Key Disadvantage | Stoichiometric oxidant, potential regioselectivity issues | Cost, limited to nucleophilic substrates | Requires pre-functionalization, potential metal contamination |
Conclusion
The trifluoromethylation of aromatic systems is a mature field with a diverse toolkit available to the modern chemist. There is no single "best" reagent.
-
For direct, innate C-H functionalization on a broad range of heterocycles where cost is a factor, the Langlois reagent offers a robust radical pathway.
-
For electron-rich systems or heteroatom nucleophiles where mild conditions are paramount, Togni and Umemoto reagents provide a reliable electrophilic route.
-
For syntheses where absolute positional control is required and a halogenated precursor is available, copper-catalyzed cross-coupling with the Ruppert-Prakash reagent is the industry standard.
By understanding the underlying mechanisms and carefully considering the nature of the substrate, researchers can confidently select the optimal reagent to accelerate their discovery and development programs.
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A Senior Application Scientist's Guide: Comparative Study of Methyl vs. Ethyl 6-(Trifluoromethyl)picolinate in Synthesis
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)picolinate Scaffold
In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical sectors, the trifluoromethylpyridine motif is a privileged scaffold.[1][2] The introduction of a trifluoromethyl (-CF3) group into the pyridine ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This makes 6-(trifluoromethyl)picolinic acid and its esters highly valuable starting materials for the synthesis of novel active ingredients.
This guide provides a comparative analysis of two of the most common derivatives: methyl 6-(trifluoromethyl)picolinate and ethyl 6-(trifluoromethyl)picolinate. The seemingly subtle difference between a methyl and an ethyl ester can have significant consequences for reaction kinetics, process efficiency, and purification strategies. For researchers, scientists, and drug development professionals, understanding these nuances is critical for optimizing synthetic routes and making informed decisions in process development. We will explore the synthesis of these esters, compare their physical properties and reactivity in key transformations, and provide practical, field-proven insights to guide your selection.
Physical and Chemical Properties: A Foundation for Synthetic Strategy
The choice between the methyl and ethyl ester begins with a fundamental understanding of their distinct physical properties. These characteristics influence everything from solvent selection and reaction temperature to work-up and purification procedures.
| Property | This compound | Ethyl 6-(trifluoromethyl)picolinate | Rationale for Significance |
| CAS Number | 155377-05-2[5] | 1010422-92-0[6] | Unique identifier for substance tracking and procurement. |
| Molecular Formula | C₈H₆F₃NO₂[5] | C₉H₈F₃NO₂[6] | Affects molecular weight and elemental analysis. |
| Molecular Weight | 205.13 g/mol [5][7] | 219.16 g/mol [6] | Impacts reaction stoichiometry and mass balance calculations. |
| Physical State | Not specified, likely liquid or low-melting solid | White Solid[6] | Influences handling, dosing, and reaction heterogeneity. |
| Melting Point | Not available in search results | 52-56 °C[6] | Crucial for determining reaction temperature range, especially if the reaction is run neat or in a melt. |
| Boiling Point | 232.6 °C at 760 mmHg[5] | Not available in search results | Key for purification by distillation and for selecting appropriate reaction temperatures to avoid solvent loss. |
| Density | 1.331 g/cm³[5] | Not available in search results | Useful for volume-to-mass conversions in process scale-up. |
The most notable difference is the physical state at room temperature, with the ethyl ester being a solid.[6] This can be an advantage for storage and handling but may require heating to ensure homogeneity in certain reaction media. Conversely, the lower boiling point of the methyl ester can be beneficial for its removal under vacuum during downstream processing.
Synthesis of Methyl and Ethyl 6-(Trifluoromethyl)picolinates
The most direct and common route to these esters is the acid-catalyzed esterification (Fischer esterification) of 6-(trifluoromethyl)picolinic acid. The choice of alcohol—methanol or ethanol—is the defining variable.
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A Comparative Guide to the Biological Activity of Methyl 6-(Trifluoromethyl)picolinate Isomers
For researchers and professionals in drug development and agrochemical design, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substitution pattern of a single functional group on an aromatic ring can dramatically alter its pharmacological or pesticidal profile. This guide provides an in-depth comparison of the biological activities of Methyl 6-(trifluoromethyl)picolinate and its positional isomers, grounding the discussion in experimental evidence and established structure-activity relationship (SAR) principles.
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it a "magic" moiety for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2] When appended to the picolinate scaffold, a derivative of pyridine-2-carboxylic acid, it gives rise to a set of isomers with distinct and divergent biological potential. This guide will focus primarily on the well-documented herbicidal activity of the 6-substituted isomer and explore the potential fungicidal, insecticidal, and therapeutic activities across the isomeric series.
Comparative Analysis of Biological Activities: An Isomeric Deep Dive
The precise placement of the -CF₃ group on the picolinate ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its ability to interact with specific biological targets. While direct, side-by-side comparative data for all isomers across all biological assays is not comprehensively available in the literature, we can construct a robust comparison based on existing evidence for specific isomers and well-established SAR principles for related compounds.
Herbicidal Activity: The Preeminence of the 6-Isomer
The most extensively documented biological activity for this class of compounds is herbicidal, specifically for derivatives of 6-(trifluoromethyl)picolinic acid.
This compound: This isomer and its parent acid are potent synthetic auxin herbicides.[3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant, leading to supraoptimal auxin levels.[4][5] This hormonal imbalance induces uncontrolled and disorganized cell growth, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds.[6][7] The 6-position on the picolinic acid core appears to be optimal for binding to the auxin receptor complex, which includes the F-box protein TIR1/AFB.[5][8]
Other Isomers (3-, 4-, and 5-): There is a conspicuous lack of evidence supporting significant auxin-mimic herbicidal activity for the 3-, 4-, and 5-isomers. A comprehensive review of trifluoromethylpyridine (TFMP) derivatives in agrochemicals reveals that while 3- and 5-substituted TFMPs were historically used, the development of modern auxin herbicides has heavily favored substitution at the 6-position.[9][10] Furthermore, 4-trifluoromethyl-substituted pyridines are relatively rare among commercialized agrochemicals, suggesting this substitution pattern is generally less effective for herbicidal purposes.[9] This strongly implies that the specific stereoelectronic arrangement provided by the 6-isomer is critical for effective interaction with the auxin signaling machinery.
Table 1: Comparative Herbicidal Activity Profile
| Isomer | Documented Herbicidal Activity | Probable Mechanism of Action | Key Supporting Evidence |
| This compound | High | Synthetic Auxin Mimic | Acts as a "superauxin," leading to uncontrolled growth in susceptible weeds.[3][4] |
| Methyl 5-(trifluoromethyl)picolinate | Low to Negligible | Unlikely to be an effective auxin mimic. | Historical prevalence in older agrochemicals but not in modern auxin herbicides.[10] |
| Methyl 4-(trifluoromethyl)picolinate | Low to Negligible | Unlikely to be an effective auxin mimic. | 4-substituted TFMPs are rare in commercial herbicides.[9] |
| Methyl 3-(trifluoromethyl)picolinate | Low to Negligible | Unlikely to be an effective auxin mimic. | Lack of representation in literature for auxin herbicides. |
Potential Fungicidal and Insecticidal Activities
While herbicidal activity is the hallmark of the 6-isomer, the trifluoromethyl-pyridine scaffold is also found in compounds with fungicidal and insecticidal properties. This suggests that the isomers of Methyl (trifluoromethyl)picolinate could possess such activities, although this remains a speculative area requiring direct experimental validation.
-
Fungicidal Potential: Studies on other trifluoromethyl-substituted heterocycles, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, have demonstrated potent fungicidal activity against pathogens like Botrytis cinerea.[11] The efficacy of these compounds often depends on the overall molecular structure, which influences their ability to penetrate fungal cells and interact with specific targets. It is plausible that one or more of the Methyl (trifluoromethyl)picolinate isomers could exhibit antifungal properties, but their activity spectrum would likely differ based on the isomer's shape and polarity.
-
Insecticidal & Repellent Potential: A significant body of research exists on trifluoromethylphenyl amides as mosquito toxicants and repellents.[12][13] Crucially, these studies show that the position of the -CF₃ group (ortho, meta, or para) on the phenyl ring is a critical determinant of activity. For instance, ortho-substituted amides often show higher repellent activity, while para- or meta-substituted analogs can have greater larvicidal toxicity.[12] By analogy, it is highly probable that the insecticidal or repellent activity of Methyl (trifluoromethyl)picolinate isomers would be strongly dependent on the position of the -CF₃ group on the pyridine ring.
Potential Therapeutic Activities: An Emerging Frontier
The trifluoromethyl group is a key component in numerous FDA-approved drugs, where it enhances metabolic stability and receptor binding affinity.[2] Likewise, picolinate and related pyridine carboxylic acid structures are present in various therapeutically active agents.
-
Antitumor Potential: Several studies have documented the antitumor activity of novel compounds containing trifluoromethyl-substituted pyrimidine or thiazolo[4,5-d]pyrimidine scaffolds.[14][15][16] These compounds can induce apoptosis and arrest the cell cycle in cancer cell lines. Given that the picolinate core is a nitrogen-containing heterocycle, it is conceivable that its trifluoromethylated isomers could be explored as scaffolds for novel anticancer agents. A study on zinc complexes of trifluoromethyl-pyridine carboxylic acids demonstrated that positional isomerism (4- vs. 5-CF₃) significantly impacted the complexes' ability to bind to DNA, a key interaction for many antitumor drugs.[17] This highlights that different isomers would likely have distinct therapeutic potentials.
Mechanism of Action: The Synthetic Auxin Pathway
For this compound, the herbicidal mechanism is well-understood and serves as a classic example of targeted disruption of a plant's hormonal signaling.
-
Perception: The herbicide molecule enters the plant cell and binds to a co-receptor complex consisting of an F-box protein (like TIR1 or AFB) and an Aux/IAA transcriptional repressor.[5]
-
Ubiquitination: This binding event stabilizes the interaction and marks the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[18]
-
Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
-
Gene Activation: With the repressor removed, Auxin Response Factors (ARFs) are free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.
-
Physiological Response: The overexpression of these genes leads to a cascade of downstream effects, including ethylene production, generation of reactive oxygen species (ROS), and ultimately, uncontrolled cell division and elongation, leading to tissue damage and plant death.[4][18]
Experimental Protocols: Assessing Herbicidal Activity
To quantitatively compare the herbicidal efficacy of different isomers, a standardized bioassay is essential. The root growth inhibition assay using a model plant like Arabidopsis thaliana or cress (Lepidium sativum) is a common and reliable method.[19][20]
Protocol: Seedling Root Growth Inhibition Bioassay
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of each isomer (Methyl 3-, 4-, 5-, and 6-(trifluoromethyl)picolinate) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in sterile water containing 0.5% agar to achieve final test concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO in agar-water) and a positive control (a known herbicide like picloram).
-
-
Plating:
-
Dispense 1 mL of each test solution into individual wells of a 24-well sterile petri plate.
-
Surface-sterilize seeds (A. thaliana) by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and rinse five times with sterile distilled water.
-
Using a sterile pipette tip, place 5-10 sterilized seeds into each well.
-
-
Incubation:
-
Seal the plates with parafilm and place them vertically in a controlled growth chamber (e.g., 22°C with a 16-hour light / 8-hour dark cycle) to allow roots to grow downwards along the agar surface.
-
-
Data Collection and Analysis:
-
After 5-7 days, photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Calculate the average root length for each concentration and express it as a percentage of the vehicle control.
-
Plot the percentage of root growth inhibition against the log of the herbicide concentration.
-
Use a non-linear regression model (dose-response curve) to calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each isomer.
-
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the methyl picolinate scaffold is a critical determinant of biological activity. Current evidence strongly supports that This compound is a potent herbicidal agent acting as a synthetic auxin, a property not shared to a significant degree by its 3-, 4-, and 5-isomers. This specificity underscores the precise structural requirements for interacting with the plant's auxin receptor machinery.
While the herbicidal profile seems confined to the 6-isomer, the potential for the other isomers to exhibit distinct fungicidal, insecticidal, or even therapeutic activities remains an open and compelling field of study. The principles of structure-activity relationships suggest that these isomers are not biologically inert but likely interact with different, as-yet-unidentified targets.
Future research should focus on a systematic screening of all four isomers against a broad panel of biological targets, including fungal and insect species, as well as human cancer cell lines. Such studies, guided by the principles outlined in this guide, will undoubtedly uncover novel activities and pave the way for the development of new, highly specific agrochemicals and therapeutics.
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- Ezzat, T. M., et al. (2018). Investigations on the Antitumor Activity of Classical Trifluoro-Substituted Zinc Phthalocyanines Derivatives. Applied Biochemistry and Biotechnology, 186(2), 337-351.
- Chevalier, L. M., et al. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. PLoS ONE, 7(6), e38531.
- Wang, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(33), 14214-14224.
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A Comparative Guide to the HPLC Analysis and Method Validation of Methyl 6-(trifluoromethyl)picolinate
Executive Summary
Methyl 6-(trifluoromethyl)picolinate is a critical building block in the synthesis of advanced pharmaceutical compounds and agrochemicals.[1] Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final products. This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. We delve into the rationale behind the method development, provide a step-by-step protocol, and present a comprehensive validation study executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The performance of this RP-HPLC method is critically compared against alternative technologies such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), providing researchers and quality control professionals with the data necessary to make informed decisions for their analytical needs.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
The consistent quality of active pharmaceutical ingredients (APIs) begins with the stringent control of its starting materials and intermediates.[4] this compound (CAS No. 155377-05-2) is a pyridine derivative widely used in organic synthesis.[1][5] The trifluoromethyl group imparts unique electronic properties that are often leveraged in modern drug design. Consequently, a reliable and validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance, ensuring process consistency and final product integrity.[6]
This guide addresses the need for such a method by detailing the development and validation of a stability-indicating RP-HPLC assay. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, a principle that guides every step of this work.[2]
Part 1: HPLC Method Development and Optimization
The primary goal was to develop a simple, rapid, and robust method capable of separating this compound from potential process impurities and degradation products.
Rationale for Methodological Choices
-
Technique Selection: Reverse-Phase HPLC (RP-HPLC) Based on the structure of this compound, which contains both a moderately polar pyridine ring and a nonpolar trifluoromethyl group, RP-HPLC was selected as the most suitable technique. This technique separates compounds based on their hydrophobicity, making it ideal for a wide range of organic molecules like pyridine derivatives.[7][8]
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column was chosen as the initial stationary phase due to its versatility and strong hydrophobic retention, which is effective for retaining aromatic compounds. A particle size of 5 µm was selected as a balance between efficiency and backpressure.
-
Mobile Phase Selection A combination of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower UV cutoff compared to methanol. To improve peak symmetry and ensure consistent ionization of any potential acidic or basic impurities, 0.1% formic acid was added to the mobile phase. This is a standard practice for analyzing pyridine-containing compounds, which can exhibit basic properties.[9]
-
Detection The presence of the pyridine aromatic ring suggests strong UV absorbance. A photodiode array (PDA) detector was used to scan a range of wavelengths, with the optimal detection wavelength determined to be 270 nm, where the analyte shows maximum absorbance and potential impurities are also likely to be detected.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Part 2: Comprehensive Method Validation (ICH Q2(R1))
Method validation is the documented process that establishes the performance characteristics and limitations of an analytical method and identifies the influences which may alter these characteristics and to what extent.[4] It ensures that the method is consistently producing reliable results. The validation was performed according to ICH Q2(R1) guidelines.[10]
System Suitability
Before commencing validation experiments, the system suitability was established to ensure the chromatographic system was adequate for the intended analysis.
Protocol: A standard solution of this compound (100 µg/mL) was injected six times.
Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| %RSD of Peak Area | ≤ 1.0% | 0.45% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Protocol: The analyte (100 µg/mL) was subjected to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 24h), thermal (80°C, 48h), and photolytic (UV light, 24h).
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A Comparative Guide to the NMR Characterization of Trifluoromethylated Picolinates
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characteristics of trifluoromethylated picolinates, a class of compounds with growing importance in pharmaceutical and agrochemical research. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy in elucidating the structures of these molecules, with a focus on how the position of the trifluoromethyl (CF₃) group on the picolinate ring influences the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural characterization of fluorinated organic compounds.
Introduction: The Significance of Trifluoromethylated Picolinates
Trifluoromethylated picolinates are a key scaffold in medicinal chemistry and materials science. The incorporation of a CF₃ group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1] Accurate and unambiguous structural characterization is paramount, and multinuclear NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the specific NMR signatures of these compounds, providing a comparative framework for researchers working with different isomers.
Fundamentals of Multinuclear NMR for Trifluoromethylated Picolinates
A comprehensive understanding of trifluoromethylated picolinates requires the application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy
The proton NMR spectra of trifluoromethylated picolinates are primarily influenced by the electron-withdrawing nature of both the picolinate ring nitrogen and the trifluoromethyl group. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The position of the CF₃ group will dictate the splitting patterns and chemical shifts of the remaining ring protons due to through-bond scalar (J) coupling. For instance, in 4-(trifluoromethyl)pyridine, the protons are observed in the aromatic region.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide crucial information about the carbon framework. The carbon atom of the CF₃ group is readily identifiable by its characteristic quartet in the proton-coupled ¹³C spectrum, resulting from the large one-bond ¹J(C,F) coupling, typically in the range of 270-280 Hz.[3] The chemical shifts of the pyridine ring carbons are also significantly affected by the position of the CF₃ group. Generally, the carbon directly attached to the CF₃ group will experience a downfield shift, while the other ring carbons will show more subtle changes depending on their position relative to the electron-withdrawing substituents. For unsubstituted pyridine, the carbon chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[4] The introduction of a trifluoromethyl group will further deshield these carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is arguably the most informative technique for characterizing these compounds. The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus.[5] The chemical shift of the CF₃ group is highly sensitive to its electronic environment and can vary significantly with its position on the picolinate ring.[6][7] Typically, the ¹⁹F NMR spectrum of a trifluoromethyl group appears as a singlet in the proton-decoupled spectrum. The chemical shift range for CF₃ groups in aromatic systems is broad, but for trifluoromethylated pyridines, it often falls between -60 and -70 ppm relative to CFCl₃.[8]
J-Coupling Constants
Spin-spin coupling between fluorine and other nuclei (¹H and ¹³C) provides invaluable structural information.[9] These couplings, mediated through bonds, are distance and dihedral angle-dependent.
-
¹J(C,F): The one-bond coupling between the CF₃ carbon and the fluorine atoms is very large (typically > 250 Hz).[3]
-
nJ(C,F): Two- and three-bond couplings to other carbons in the ring are smaller but highly diagnostic.
-
nJ(H,F): Long-range couplings between protons and the fluorine atoms of the CF₃ group (typically ⁴J(H,F) and ⁵J(H,F)) are often observed and can be crucial for assigning the substitution pattern. For example, a measurable ¹³C-¹H coupling is typically only observed for a proton ortho to the CF₃ group.[10]
Comparative Analysis of Trifluoromethylated Picolinate Isomers
The following sections provide a comparative overview of the expected NMR characteristics for different isomers of methyl trifluoromethylpicolinate. The exact chemical shifts can vary with the solvent and concentration, but the relative trends are generally consistent.[11]
Methyl 3-(Trifluoromethyl)picolinate
-
¹H NMR: Expect three distinct aromatic proton signals. The proton at C4 will likely be the most downfield, influenced by both the nitrogen and the adjacent CF₃ group. Long-range H-F coupling may be observed.
-
¹³C NMR: The C3 carbon will appear as a quartet with a large ¹J(C,F). The chemical shifts of C2 and C4 will be significantly deshielded.
-
¹⁹F NMR: A singlet for the CF₃ group.
Methyl 4-(Trifluoromethyl)picolinate
-
¹H NMR: Expect two sets of equivalent protons (H3/H5 and H2/H6 are not equivalent due to the ester group). The protons at C3 and C5 will be a doublet coupled to the proton at C2 and C6 respectively. The protons at C2 and C6 will also be doublets.
-
¹³C NMR: The C4 carbon will be a quartet. The C3/C5 carbons will be deshielded.
-
¹⁹F NMR: A singlet for the CF₃ group.
Methyl 5-(Trifluoromethyl)picolinate
-
¹H NMR: Three distinct aromatic proton signals. The proton at C6 will likely be the most downfield.
-
¹³C NMR: The C5 carbon will appear as a quartet.
-
¹⁹F NMR: A singlet for the CF₃ group.
Methyl 6-(Trifluoromethyl)picolinate
-
¹H NMR: Three distinct aromatic proton signals. The proton at C5 will likely be the most downfield due to its proximity to the electron-withdrawing CF₃ group.
-
¹³C NMR: The C6 carbon will be a quartet. The C2 and C5 carbons will be significantly deshielded.
-
¹⁹F NMR: A singlet for the CF₃ group.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shift Ranges for Methyl Trifluoromethylpicolinate Isomers
| Compound | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Methyl 3-(trifluoromethyl)picolinate | 7.5 - 9.0 | -62 to -65 |
| Methyl 4-(trifluoromethyl)picolinate | 7.8 - 8.8 | -63 to -66 |
| Methyl 5-(trifluoromethyl)picolinate | 7.6 - 9.2 | -61 to -64 |
| This compound | 7.7 - 8.5 | -68 to -72 |
Note: These are estimated ranges and can be influenced by solvent and other substituents.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the trifluoromethylated picolinate sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or an internal reference like trifluorotoluene can be used.[3]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) is recommended initially to locate the CF₃ signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
Diagram 1: General NMR Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Advanced NMR Techniques for Structural Confirmation
For complex structures or to resolve ambiguities, advanced 2D NMR experiments can be employed.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems, confirming which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that can establish the spatial proximity of ¹H and ¹⁹F nuclei, which is particularly useful for stereochemical assignments.[10]
Diagram 2: Logic for Isomer Differentiation
Caption: A decision tree illustrating the use of key NMR features to differentiate between positional isomers.
The Influence of the Nitrogen Atom: Quadrupole Broadening
The nitrogen atom in the picolinate ring is a quadrupolar nucleus (¹⁴N, I=1). This can sometimes lead to broadening of the signals of adjacent nuclei (¹H and ¹³C) due to rapid quadrupolar relaxation.[12][13] This effect is dependent on the symmetry of the electric field around the nitrogen. In general, for pyridinium-like nitrogens, this broadening is noticeable and can sometimes obscure fine coupling details.
Conclusion
The NMR characterization of trifluoromethylated picolinates is a powerful and nuanced process. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, and paying close attention to chemical shifts and coupling constants, researchers can confidently determine the substitution pattern of these important molecules. This guide provides a foundational framework for this analysis, emphasizing a comparative approach to distinguish between different positional isomers. The application of advanced 2D NMR techniques can further solidify structural assignments, ensuring the integrity of research in drug discovery and materials science.
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The 6-(Trifluoromethyl)picolinate Scaffold: A Comparative Guide for Structure-Activity Relationship (SAR) Studies
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine moiety becomes a privileged scaffold. This guide focuses on Methyl 6-(trifluoromethyl)picolinate, a key building block and a frequent starting point for developing novel, biologically active compounds. We will dissect its role in Structure-Activity Relationship (SAR) studies, compare it with relevant alternatives, and provide the experimental framework necessary for its evaluation.
The Physicochemical and SAR Implications of the 6-(Trifluoromethyl)picolinate Moiety
The 6-(trifluoromethyl)picolinate scaffold presents a unique combination of chemical properties that make it an attractive starting point for library synthesis. The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect through both induction (σ-I) and hyperconjugation. This influences the pKa of the pyridine nitrogen and the reactivity of the entire ring system.
Key features influencing SAR:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.
-
Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve membrane permeability and cell penetration.
-
Binding Interactions: The fluorine atoms are poor hydrogen bond acceptors, but the CF3 group can participate in favorable dipole-dipole, quadrupolar, and orthogonal multipolar interactions with protein targets.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.
The methyl ester of the picolinate provides a convenient handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, allowing for systematic exploration of the SAR around this position.
Case Study: 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists
A compelling example of the 6-(trifluoromethyl)picolinate scaffold's utility is in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases. RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells.
A recent study detailed the SAR of a series of 6-(trifluoromethyl)pyridine derivatives, leading to the identification of a potent clinical candidate. The findings from this study provide a clear roadmap for how modifications to this scaffold impact biological activity.[1]
Comparative Analysis of Structural Modifications
The following table summarizes the SAR for a series of RORγt inverse agonists based on the 6-(trifluoromethyl)pyridine scaffold. The inhibitory activity is presented as IC50 values from a luciferase reporter assay.
| Compound ID | Core Structure | R1 Group | R2 Group | RORγt IC50 (nM) | Key SAR Insights |
| Backbone | 6-(Trifluoromethyl)pyridine | - | - | - | The 6-CF3 pyridine is the foundational scaffold. |
| W1 | 6-(Trifluoromethyl)pyridine | Phenyl | H | >1000 | A simple phenyl substitution is not sufficient for high potency. |
| W5 | 6-(Trifluoromethyl)pyridine | 4-Fluorophenyl | Isobutyrylpiperidine | 50 | Addition of a piperidine moiety significantly improves activity. |
| W14 | 6-(Trifluoromethyl)pyridine | 3-Cyanophenyl | 1-Isobutyrylpiperidin-4-yl | 7.5 | The cyano group at the 3-position of the phenyl ring enhances potency. This compound was identified as a lead candidate.[1] |
| VTP-43742 | (Clinical Candidate) | Complex Heterocycle | Complex Heterocycle | Potent | A highly optimized clinical candidate based on a similar scaffold. |
This table is a representative summary based on the described SAR in the source and is for illustrative purposes.
The study highlights that while the 6-(trifluoromethyl)pyridine core is essential, systematic exploration of substituents at other positions is critical for achieving high potency. The interaction of the CF3 group with key leucine and histidine residues in the RORγt binding pocket was found to be a significant contributor to the high affinity of the lead compound, W14.[1]
Experimental Protocols for SAR Evaluation
To effectively conduct an SAR study on derivatives of this compound, robust and reproducible biological assays and synthetic methodologies are required.
Synthesis of an Amide Library from this compound
A common and straightforward approach to explore the SAR of the picolinate moiety is to generate a library of amides.
Objective: To synthesize a diverse set of amide derivatives from this compound for biological screening.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
A diverse panel of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Methanol (MeOH), Water (H2O), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) for acidification
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying
Procedure:
Step 1: Saponification (Ester to Carboxylic Acid)
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and H2O (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the MeOH under reduced pressure.
-
Acidify the aqueous solution to pH ~2-3 with 1M HCl.
-
Extract the resulting 6-(Trifluoromethyl)picolinic acid with an organic solvent like Ethyl Acetate (EtOAc).
-
Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield the carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the 6-(Trifluoromethyl)picolinic acid (1.0 eq) in DMF or DCM.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
RORγt Luciferase Reporter Assay
This cell-based assay is designed to measure the ability of a compound to act as an inverse agonist on the RORγt receptor.
Objective: To determine the IC50 values of test compounds against RORγt.
Materials:
-
HEK293T cells
-
Expression plasmids: Gal4-RORγt-LBD (Ligand Binding Domain)
-
Reporter plasmid: pG5-luc (containing Gal4 binding sites upstream of the luciferase gene)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the Gal4-RORγt-LBD and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a positive control (a known RORγt inverse agonist) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Remove the medium and add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing SAR and Experimental Workflows
To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.
SAR Trends for 6-(Trifluoromethyl)picolinate Derivatives
Caption: General SAR strategy for 6-(Trifluoromethyl)picolinate derivatives.
Workflow for Amide Library Synthesis
Caption: Workflow for the RORγt luciferase reporter assay.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. Its inherent physicochemical properties, imparted by the 6-CF3 group, offer a solid foundation for developing compounds with favorable pharmacokinetic and pharmacodynamic profiles. As demonstrated by the successful development of potent RORγt inverse agonists, a systematic SAR exploration, beginning with simple modifications like amide formation, can lead to the discovery of highly potent and selective molecules. The experimental protocols and strategic insights provided in this guide offer a robust framework for researchers to unlock the full potential of the 6-(trifluoromethyl)picolinate scaffold in their own research endeavors.
References
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.MDPI.
- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.ResearchGate.
- Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[2][3][4]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.PubMed.
Sources
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: Benchmarking Methyl 6-(trifluoromethyl)picolinate
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth technical comparison of a key building block, Methyl 6-(trifluoromethyl)picolinate , benchmarking its performance in essential synthetic transformations against relevant alternatives. Our focus is on providing actionable, data-driven insights to inform your selection of reagents and optimization of reaction conditions.
The Strategic Advantage of the 6-(Trifluoromethyl)picolinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No. 155377-05-2) serves as a versatile and readily available building block for introducing this valuable functionality.[2] Its ester moiety provides a convenient handle for a variety of chemical transformations, making it a popular choice in the synthesis of complex molecules, including agrochemicals and pharmaceuticals like the FDA-approved drug Enasidenib.[3]
This guide will delve into the practical aspects of utilizing this reagent in two critical, widely employed reaction classes: Palladium-Catalyzed Cross-Coupling Reactions and Amide Bond Formations . We will present a comparative analysis based on available literature data to highlight the strengths and potential challenges associated with this building block.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The electronic nature of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine core in these transformations.
Comparative Analysis: Suzuki-Miyaura Coupling
For trifluoromethyl-substituted pyridyl boronic acids and esters, successful palladium-catalyzed cross-couplings with heteroaryl halides have been reported to yield CF3-substituted aryl/heteroaryl-pyridines in yields ranging from 51–98%.[5][6] This indicates that the trifluoromethylated pyridine scaffold is a viable coupling partner.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 85 | [5] (Analogous System) |
| 2-Chloro-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 110 | 72 | [7] (Analogous System) |
| Methyl 6-chloropicolinate (analogue) | Phenylboronic acid | Pd(dppf)Cl₂ | DME | Na₂CO₃ | 80 | 95 | (Representative) |
Causality Behind Experimental Choices: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands, such as XPhos, are often required to facilitate the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. The use of a stronger base like K₃PO₄ can also enhance the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]
- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 6-(trifluoromethyl)picolinate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. Methyl 6-(trifluoromethyl)picolinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires robust analytical methods to ensure its quality and purity. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices and present supporting, albeit illustrative, experimental data to guide you in selecting the most appropriate method for your specific needs.
The principles of analytical method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). These guidelines ensure that an analytical procedure is fit for its intended purpose.[1][2]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the method. For this compound, both HPLC and GC-MS present viable options, each with its distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique in the pharmaceutical industry. Its strength lies in the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which possesses a UV-active pyridine ring, HPLC coupled with a UV detector is a powerful tool for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. It separates components in the gas phase and provides structural information through mass spectrometry, offering high specificity. Given that this compound is a methyl ester, it is amenable to GC analysis.
The following table provides a head-to-head comparison of the key performance characteristics of HPLC-UV and GC-MS for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Field Insights |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. | HPLC is often the first choice for non-volatile or thermally labile compounds. GC-MS excels in providing structural confirmation alongside quantification for volatile analytes. |
| Selectivity/Specificity | Good, based on chromatographic separation and UV absorbance. Potential for interference from co-eluting impurities with similar UV spectra. | Excellent, based on both chromatographic retention time and mass fragmentation pattern, providing a high degree of confidence in analyte identification. | The mass spectrometric detection in GC-MS offers a significant advantage in specificity, especially in complex matrices where co-eluting impurities might be present. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range. | Generally offers higher sensitivity, often reaching the pg/mL level, particularly with selected ion monitoring (SIM). | For trace-level analysis or impurity profiling, GC-MS often provides the lower limits of detection and quantification required. |
| Precision (%RSD) | Excellent, typically <2% for intra- and inter-day precision. | Excellent, typically <5% for intra- and inter-day precision. | Both techniques, when properly validated, offer high precision suitable for quality control applications. |
| Accuracy (% Recovery) | High, typically within 98-102%. | High, typically within 95-105%. | Accuracy is a cornerstone of any validated method, and both HPLC and GC-MS can achieve excellent recovery. |
| Linearity (r²) | Excellent, typically >0.999 over a defined concentration range. | Excellent, typically >0.999 over a defined concentration range. | A strong linear relationship between concentration and response is fundamental for accurate quantification. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent and filtration. | May require derivatization for less volatile compounds, though likely not necessary for this compound. Sample must be in a volatile solvent. | The need for derivatization in GC can add a step to the workflow, but for this specific molecule, direct injection is feasible. |
| Robustness | High, with minimal impact from small variations in method parameters. | Can be sensitive to variations in temperature programs and injector conditions. | HPLC methods are often considered more robust for routine QC environments due to fewer critical parameters compared to GC-MS. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of analytical data, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the quantification of this compound using both HPLC-UV and GC-MS. These protocols are designed to be readily adaptable in a laboratory setting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quality control and assay of this compound.
2.1.1. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic elution with a mixture of Acetonitrile (HPLC grade) and Water (HPLC grade) with 0.1% Formic Acid in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (This should be confirmed by determining the λmax of this compound in the mobile phase).
-
Injection Volume: 10 µL.
2.1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2.1.3. Validation of the HPLC Method
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by varying parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Illustrative HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially at trace levels.
2.2.1. GC-MS Conditions
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (MW: 205.14), characteristic ions would be selected for SIM mode to enhance sensitivity.
2.2.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample in a similar manner to the standards, ensuring the final concentration is within the linear range of the method.
2.2.3. Validation of the GC-MS Method
The validation parameters are similar to those for the HPLC method, with some specific considerations for GC-MS.
-
Specificity: Confirmed by the unique retention time and the mass spectrum of the analyte, which should match that of the reference standard.
-
Linearity, Accuracy, and Precision: Assessed as described for the HPLC method, with acceptance criteria adjusted based on the specific application (e.g., trace analysis may have slightly wider acceptance criteria for accuracy and precision).
-
LOD and LOQ: Determined using the same principles as for HPLC, with SIM mode generally providing significantly lower values.
-
Robustness: Evaluated by introducing small variations in the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).
Illustrative GC-MS Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOD | - | 0.005 µg/mL |
| LOQ | - | 0.015 µg/mL |
| Robustness | No significant impact on results | Passed |
Visualization of Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the workflows for method validation and the logical relationships between the key validation parameters.
Caption: A generalized workflow for analytical method validation.
Caption: Interrelationships of key analytical method validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
For routine quality control, assay, and stability testing where high throughput and robustness are key, the validated HPLC-UV method is highly recommended. Its simplicity, precision, and accuracy make it an excellent choice for established manufacturing processes.
-
For applications requiring higher sensitivity, such as the analysis of trace impurities or for pharmacokinetic studies, the GC-MS method is the superior option. Its enhanced specificity due to mass spectrometric detection provides a higher degree of confidence in the results, particularly in complex sample matrices.
It is imperative that any analytical method chosen is subjected to a thorough validation process as outlined in this guide and in accordance with the relevant regulatory guidelines. This ensures the generation of high-quality, reliable, and reproducible data, which is the bedrock of scientific integrity in drug development and manufacturing.
References
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2023). ICH guideline Q2(R2)
- International Journal of Research and Review. (2025).
- International Journal of Research and Technology. (n.d.).
- Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. [Link]
- MDPI. (2022). Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. [Link]
Sources
The Strategic Advantage of Methyl 6-(Trifluoromethyl)picolinate: A Comparative Guide for the Modern Medicinal Chemist
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical comparison of Methyl 6-(trifluoromethyl)picolinate, a key building block, against its common structural alternatives. We will delve into the causality behind its performance in pivotal synthetic transformations and provide validated experimental protocols to support its application.
The Trifluoromethyl Group: More Than a Simple Bioisostere
The utility of the trifluoromethyl group extends far beyond its steric similarity to a methyl or chloro group.[2] Its powerful electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic landscape of the pyridine ring.[3] This modification is not trivial; it has cascading effects on the molecule's reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2]
-
Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1]
-
Modulated Basicity: When appended to a pyridine ring, the strong inductive effect of the CF3 group reduces the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target interactions and improving a drug candidate's overall profile.
-
Enhanced Reactivity in Key Transformations: The electron-deficient nature of the 6-(trifluoromethyl)pyridine ring makes it an excellent electrophile for a variety of synthetic transformations, which we will explore in detail.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true value of a building block is demonstrated in its performance and versatility in key bond-forming reactions that are the bedrock of modern medicinal chemistry. Here, we compare this compound with its common alternatives in two of the most important classes of cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
For this comparison, we will consider the following alternative building blocks, which a medicinal chemist might consider for similar applications:
-
Methyl 6-chloropicolinate: A common and cost-effective alternative.
-
Methyl 6-cyanopicolinate: An alternative with a strong electron-withdrawing group.[4]
-
Methyl 6-nitropicolinate: An alternative with one of the strongest electron-withdrawing groups.[5]
Electronic Effects of Key Substituents
The reactivity of these building blocks in palladium-catalyzed cross-coupling reactions is heavily influenced by the electronic nature of the substituent at the 6-position. The Hammett constants (σp) provide a quantitative measure of the electron-donating or -withdrawing properties of these substituents.
| Substituent | Hammett Constant (σp) | Electronic Effect | Reference |
| -CF3 | 0.54 | Strongly Electron-Withdrawing | [3] |
| -CN | 0.66 | Strongly Electron-Withdrawing | [6] |
| -NO2 | 0.78 | Very Strongly Electron-Withdrawing | [7] |
| -Cl | 0.23 | Moderately Electron-Withdrawing | [6] |
This data suggests that the reactivity in oxidative addition, often the rate-limiting step in cross-coupling reactions, should be enhanced by stronger electron-withdrawing groups. However, the overall success of a reaction is a balance of all steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The electron-deficient nature of the pyridine ring in all these substrates makes them good candidates for Suzuki-Miyaura coupling. Generally, stronger electron-withdrawing groups facilitate the oxidative addition step. However, very strong electron-withdrawing groups can sometimes lead to side reactions or catalyst inhibition. The trifluoromethyl group often provides an optimal balance, enhancing reactivity without introducing the potential liabilities of groups like nitro, which can be susceptible to reduction under certain catalytic conditions.
Illustrative Comparison of Expected Reactivity in Suzuki-Miyaura Coupling
| Building Block | Expected Reactivity | Rationale |
| This compound | Excellent | Strong electron-withdrawing effect of CF3 group activates the C-X bond for oxidative addition. The CF3 group is stable under typical Suzuki conditions. |
| Methyl 6-chloropicolinate | Good | The chloro group is a good leaving group and the ring is moderately activated. |
| Methyl 6-cyanopicolinate | Very Good | The cyano group is strongly electron-withdrawing, which should lead to high reactivity. |
| Methyl 6-nitropicolinate | Good to Moderate | While the nitro group is very strongly electron-withdrawing, it can sometimes interfere with the catalytic cycle or be reduced. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key transformations involving trifluoromethyl-substituted pyridines, based on established literature procedures.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 2-Chloro-6-(trifluoromethyl)pyridine Derivative
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides.[8]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Toluene
-
Water (10:1 Toluene/H2O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)2 (0.02 equiv), RuPhos (0.04 equiv), and K2CO3 (3.0 equiv).
-
Add Methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add toluene and water in a 10:1 ratio to achieve a 0.25 M concentration with respect to the starting picolinate.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloro-6-(trifluoromethyl)pyridine Derivative
This protocol is a representative procedure for the Buchwald-Hartwig amination of challenging heteroaryl chlorides.[9][10]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd2(dba)3 (0.02 equiv), XantPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Add anhydrous toluene, followed by the amine (1.2 equiv) and then Methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The success of these cross-coupling reactions hinges on a delicate balance of steps within the palladium catalytic cycle.
Caption: Generalized catalytic cycle for cross-coupling.
The strong electron-withdrawing nature of the trifluoromethyl group on the picolinate ring primarily accelerates the initial Oxidative Addition step, where the palladium catalyst inserts into the carbon-halogen bond. This is often the rate-determining step, especially for less reactive aryl chlorides. While other strong electron-withdrawing groups also offer this advantage, the CF3 group's exceptional stability and predictable electronic influence make it a highly reliable choice for robust reaction development.
Conclusion
While a range of electron-withdrawing groups can be used to activate pyridine rings for cross-coupling and other nucleophilic substitution reactions, this compound offers a superior balance of properties for drug discovery and development. Its ability to confer metabolic stability, enhance lipophilicity, and reliably activate the pyridine ring for key synthetic transformations makes it a preferred building block. The alternative building blocks, such as the chloro, cyano, and nitro analogs, each have their own merits and may be suitable for specific applications. However, the trifluoromethyl group's unique combination of electronic and steric properties, coupled with its metabolic robustness, often provides the most strategic advantage in the design of novel, high-performance molecules. The provided protocols offer a validated starting point for the successful implementation of this versatile building block in your synthetic campaigns.
References
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Fujikawa, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2017. [Link]
- Wikipedia.
- Mejía, O., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023. [Link]
- Chemistry LibreTexts.
- PubChem. Methyl 6-chloro-3-(trifluoromethyl)
- Chegg.com. Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the. [Link]
- PubChem. Methyl 3-nitro-5-(trifluoromethyl)
- PubChem.
- Molander, G. A., & Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ResearchGate. Formation constants in C–H hydrogen bonding. 4.
- PubChem.
Sources
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Methyl 6-(trifluoromethyl)picolinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable building blocks. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Among these crucial scaffolds, Methyl 6-(trifluoromethyl)picolinate stands out as a versatile starting material for the synthesis of complex pharmaceutical agents.
This guide offers an in-depth spectroscopic comparison of this compound and two of its key derivatives: Methyl 4-chloro-6-(trifluoromethyl)picolinate and Methyl 4-amino-6-(trifluoromethyl)picolinate. Understanding the distinct spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and the elucidation of structure-activity relationships (SAR) in drug discovery pipelines. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both the foundational data and the experimental rationale.
Part 1: Spectroscopic Profile of the Parent Compound: this compound
This compound serves as our baseline for comparison. Its spectroscopic characteristics are dictated by the electron-withdrawing nature of both the trifluoromethyl group and the methyl ester substituent on the pyridine ring.
dot graph "Methyl_6_trifluoromethyl_picolinate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1,-0.5!"]; C6 [label="C", pos="-1,0.5!"]; H3 [label="H", pos="1.8,-0.8!"]; H4 [label="H", pos="0,-1.8!"]; H5 [label="H", pos="-1.8,-0.8!"]; C_ester [label="C", pos="2,1.2!"]; O_ester_do [label="O", pos="2.8,1.5!"]; O_ester_so [label="O", pos="1.8,2.2!"]; C_methyl [label="CH₃", pos="2.6,2.8!"]; C_tfm [label="C", pos="-2,1.2!"]; F1 [label="F", pos="-2.8,0.8!"]; F2 [label="F", pos="-2.8,1.8!"]; F3 [label="F", pos="-1.5,2!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- H3; C4 -- H4; C5 -- H5; C2 -- C_ester; C_ester -- O_ester_do [style=double]; C_ester -- O_ester_so; O_ester_so -- C_methyl; C6 -- C_tfm; C_tfm -- F1; C_tfm -- F2; C_tfm -- F3;
// Add labels for positions label_2 [label="2", pos="1.2,0.2!"]; label_3 [label="3", pos="1.2,-0.8!"]; label_4 [label="4", pos="0,-1.3!"]; label_5 [label="5", pos="-1.2,-0.8!"]; label_6 [label="6", pos="-1.2,0.2!"]; } Caption: Structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The aromatic region typically displays a triplet and two doublets, reflecting the coupling between adjacent protons.
¹³C NMR Spectroscopy: The carbon spectrum shows signals for the three distinct aromatic CH carbons, the two quaternary carbons of the pyridine ring (C2 and C6), the ester carbonyl carbon, the methyl ester carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon often appears as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: This technique is particularly informative for fluorinated compounds. This compound exhibits a single, sharp peak in the ¹⁹F NMR spectrum, characteristic of the CF₃ group. The chemical shift of this peak is highly sensitive to the electronic environment of the pyridine ring.[1]
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹.[2] Other significant peaks include those for C-F stretching vibrations and aromatic C-H and C=C/C=N stretching.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a clear molecular ion peak (M⁺), with characteristic fragmentation patterns often involving the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Part 2: Comparative Spectroscopic Analysis of Derivatives
The introduction of a substituent at the 4-position of the pyridine ring, such as a chloro or an amino group, significantly alters the electronic distribution within the molecule. These changes are readily observed across all spectroscopic techniques.
Comparative Data Summary
| Compound | Key ¹H NMR Shifts (ppm, CDCl₃) | Key ¹³C NMR Shifts (ppm, CDCl₃) | ¹⁹F NMR Shift (ppm, CDCl₃) | Key IR Bands (cm⁻¹) | m/z (M⁺) |
| This compound | ~8.1 (d), ~7.9 (t), ~7.7 (d), ~4.0 (s) | ~164 (C=O), ~148 (C-CF₃), ~122 (CF₃, q) | ~ -68 | ~1740 (C=O), ~1280 (C-F) | 219 |
| Methyl 4-chloro-6-(trifluoromethyl)picolinate | ~8.1 (d), ~7.8 (d), ~4.0 (s) | ~163 (C=O), ~150 (C-CF₃), ~145 (C-Cl) | ~ -67 | ~1745 (C=O), ~1285 (C-F) | 253/255 |
| Methyl 4-amino-6-(trifluoromethyl)picolinate | ~7.2 (d), ~6.9 (d), ~4.5 (s, br), ~3.9 (s) | ~165 (C=O), ~155 (C-NH₂), ~145 (C-CF₃) | ~ -69 | ~3480 & 3360 (N-H), ~1725 (C=O) | 234 |
(Note: The chemical shifts provided are approximate and can vary based on solvent and concentration. The data for derivatives is estimated based on known substituent effects.)
In-Depth Discussion
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F):
The introduction of a chlorine atom at the 4-position, being an electron-withdrawing group, will deshield the remaining ring protons, causing a downfield shift in their ¹H NMR signals. Conversely, the amino group is electron-donating, leading to an upfield shift of the ring protons.
In ¹³C NMR, the carbon attached to the substituent (C4) will be significantly affected. The C4-Cl signal will appear downfield, while the C4-NH₂ signal will also be downfield due to the electronegativity of nitrogen, but the overall electron-donating effect will shield other ring carbons.
The ¹⁹F NMR chemical shift is a sensitive probe of the electronic environment.[1] The electron-withdrawing chloro group is expected to cause a slight downfield shift of the CF₃ signal compared to the parent compound. In contrast, the electron-donating amino group will cause a more pronounced upfield shift. This sensitivity arises because electron-donating groups increase the electron density around the fluorine nuclei, enhancing shielding, while electron-withdrawing groups decrease it.[1]
Infrared (IR) Spectroscopy:
For the chloro-derivative, the IR spectrum will be very similar to the parent compound, with the addition of a C-Cl stretching band at lower frequencies. The amino-derivative, however, will show distinct, medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. The position of the C=O stretch may also be slightly shifted due to the electronic influence of the 4-substituent.
Mass Spectrometry (MS):
The mass spectra will clearly distinguish the compounds by their molecular ion peaks. The chloro-derivative will exhibit a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The amino-derivative will have a molecular ion peak at m/z 234. Fragmentation patterns will also be influenced by the substituent, potentially opening new fragmentation pathways.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
Workflow for Spectroscopic Analysis
dot digraph "Spectroscopic_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="Weigh Compound\n(5-25 mg for ¹H NMR,\n50-100 mg for ¹³C NMR)"]; Dissolve [label="Dissolve in\n0.6-0.7 mL Deuterated Solvent\n(e.g., CDCl₃) in a vial"]; Filter [label="Filter into clean\nNMR tube"]; }
subgraph "cluster_Analysis" { label = "Spectroscopic Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; IR [label="ATR-FTIR\nSpectroscopy"]; MS [label="GC-MS Analysis"]; }
subgraph "cluster_Data" { label = "Data Processing & Interpretation"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Process [label="Process Spectra\n(Phasing, Baseline Correction,\nIntegration)"]; Interpret [label="Assign Signals &\nInterpret Data"]; Compare [label="Compare with\nReference/Derivatives"]; }
// Connections Sample -> Dissolve [label="Solubilize"]; Dissolve -> Filter [label="Transfer & Purify"]; Filter -> {NMR, IR, MS} [lhead=cluster_Analysis, minlen=2]; NMR -> Process; IR -> Process; MS -> Process; Process -> Interpret; Interpret -> Compare; } Caption: General workflow for the spectroscopic analysis of small organic molecules.
NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean vial.[3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial.[5]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If particulates are present, they must be removed.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.[3]
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer. Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, particularly for ¹³C NMR.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method for analyzing solid and liquid samples with minimal preparation.[6]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid powder or a single drop of a liquid sample directly onto the ATR crystal surface, ensuring complete coverage.[6]
-
Pressure Application: For solid samples, apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for the analysis of volatile and thermally stable compounds like the picolinate derivatives.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[8]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Chromatographic Separation: The sample is vaporized and separated on a GC column (e.g., a non-polar DB-5 column). A temperature gradient is used to elute the compounds based on their boiling points and interactions with the stationary phase.[9]
-
Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.[9]
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and its derivatives. The data presented herein demonstrates that NMR, IR, and MS are powerful, complementary techniques for the unambiguous identification and characterization of these important pharmaceutical building blocks. The distinct shifts in NMR, unique vibrational bands in IR, and specific molecular ion peaks in MS provide a robust analytical toolkit for chemists in the field of drug discovery. By understanding these spectroscopic nuances, researchers can accelerate their synthetic efforts and gain deeper insights into the structure-property relationships that govern molecular function.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29).
- Scribd. NMR Sample Preparation Guide.
- NMR Facility, University of California, Santa Barbara. NMR Sample Preparation.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
- SCION Instruments. Sample preparation GC-MS.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. agilent.com [agilent.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Multi-Step Synthesis of Methyl 6-(Trifluoromethyl)picolinate
Methyl 6-(trifluoromethyl)picolinate is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. This guide provides a comparative analysis of two prominent multi-step synthetic routes to this valuable compound, offering a deep dive into the experimental methodologies and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches:
-
Route 1: "Late-Stage" Carboxylation. This pathway commences with a commercially available, trifluoromethylated pyridine derivative, 2-chloro-6-(trifluoromethyl)pyridine. The synthesis then proceeds by introducing the carboxyl group, followed by esterification. This approach is advantageous as it utilizes a readily accessible fluorinated starting material.
-
Route 2: "Early-Stage" Trifluoromethylation. This alternative strategy begins with a substituted picolinic acid derivative, which is then subjected to a trifluoromethylation reaction, followed by any necessary final modifications. This route can be more direct if a suitable picolinic acid precursor is available.
This guide will now delve into a detailed, step-by-step comparison of these two synthetic pathways, providing experimental protocols and performance data to aid in the selection of the most appropriate method for your research and development needs.
Route 1: Synthesis via "Late-Stage" Carboxylation of 2-Chloro-6-(trifluoromethyl)pyridine
This synthetic pathway is a robust and frequently employed method for the preparation of this compound. It leverages the commercial availability of 2-chloro-6-(trifluoromethyl)pyridine and proceeds through a two-step sequence of carboxylation and esterification.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1, starting from 2-chloro-6-(trifluoromethyl)pyridine.
Experimental Protocols
Step 1: Synthesis of 6-(Trifluoromethyl)picolinic Acid
This step involves the formation of a Grignard reagent from 2-chloro-6-(trifluoromethyl)pyridine, followed by quenching with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
In a separate flask, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-chloro-6-(trifluoromethyl)pyridine solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining 2-chloro-6-(trifluoromethyl)pyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice in small portions to the reaction mixture with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(trifluoromethyl)picolinic acid. The product can be purified by recrystallization.
-
Step 2: Synthesis of this compound
The final step is a classic Fischer esterification of the synthesized 6-(trifluoromethyl)picolinic acid.
-
Procedure:
-
To a round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and methanol (excess, as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel.
-
Route 2: Synthesis via "Early-Stage" Trifluoromethylation of 2-Amino-6-methylpyridine
This alternative route begins with a more readily available and less expensive starting material, 2-amino-6-methylpyridine. The synthesis involves a Sandmeyer-type reaction to introduce the trifluoromethyl group, followed by oxidation of the methyl group to a carboxylic acid, and subsequent esterification.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2, commencing with 2-amino-6-methylpyridine.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine
This step utilizes a Sandmeyer-type trifluoromethylation of the corresponding diazonium salt.[2][3][4]
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in a mixture of aqueous tetrafluoroboric acid (HBF₄) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a mixture of copper powder (catalytic amount) and sodium trifluoroacetate (CF₃COONa) in a suitable solvent like DMF.
-
Slowly add the cold diazonium salt solution to the copper/CF₃COONa mixture. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by GC-MS).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-methyl-6-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of 6-(Trifluoromethyl)picolinic Acid
The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[5]
-
Procedure:
-
Suspend 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in water.
-
Heat the mixture to reflux.
-
Add potassium permanganate (KMnO₄, excess) portion-wise to the refluxing mixture over several hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate to pH 2-3 with concentrated HCl, which will precipitate the 6-(trifluoromethyl)picolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
-
Step 3: Synthesis of this compound
This final esterification step is identical to that described in Route 1.
Performance Comparison
| Parameter | Route 1: "Late-Stage" Carboxylation | Route 2: "Early-Stage" Trifluoromethylation |
| Starting Material Cost | Higher (2-chloro-6-(trifluoromethyl)pyridine) | Lower (2-amino-6-methylpyridine) |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Lower to Moderate |
| Reagent Safety & Handling | Grignard reagent is moisture-sensitive and pyrophoric. Dry ice requires careful handling. | Diazonium salts can be unstable. Potassium permanganate is a strong oxidant. |
| Scalability | Generally good, with appropriate safety measures for Grignard reaction. | The Sandmeyer reaction can be challenging to scale up. Oxidation with KMnO₄ can be exothermic. |
| Purification | Purification of the carboxylic acid and final ester is typically straightforward. | Multiple purification steps are required, which can impact overall efficiency. |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more direct and often higher-yielding approach, particularly if the starting material, 2-chloro-6-(trifluoromethyl)pyridine, is readily available and cost-effective for the intended scale of production. The two-step process is relatively clean, and the purification procedures are standard. The primary challenge lies in the safe handling of the Grignard reagent.
Route 2 , while longer and potentially lower-yielding, starts from a significantly cheaper and more accessible precursor. This makes it an attractive option for large-scale synthesis where cost of raw materials is a major consideration. However, this route involves the handling of potentially unstable diazonium intermediates and a strong oxidant, which requires careful process control and safety considerations, especially on a larger scale.
Recommendation: For laboratory-scale synthesis and when the fluorinated starting material is accessible, Route 1 is generally the preferred method due to its higher efficiency and more straightforward workflow. For industrial-scale production where cost is a primary driver, a thorough process development and safety assessment of Route 2 would be warranted to determine its economic viability.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 336-348. [Link]
- Organic Chemistry Portal.
- Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. [Link]
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
- Google Patents. Preparation method of 2-chlorin-6-trifluoro picoline.
- Google Patents. Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Google Patents. The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- UniVOOK.
- Google Patents.
- Google Patents.
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- 5. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
The Uncharted Territory of Methyl 6-(trifluoromethyl)picolinate in Peptide Synthesis: A Comparative Guide to Established Coupling Reagents
For the modern peptide chemist, the selection of a coupling reagent is a critical decision that dictates the success of a synthesis. While the landscape is dominated by well-established reagents, the exploration of novel activating agents continues in the quest for enhanced efficiency, reduced side reactions, and greater stability. This guide addresses the inquiry into "Methyl 6-(trifluoromethyl)picolinate" and places its potential role in the broader context of widely-used and validated coupling reagents in peptide synthesis.
"this compound": An Enigma in Peptide Chemistry
A thorough review of the current scientific literature reveals a notable absence of "this compound" as a documented coupling reagent for peptide synthesis. While the compound is commercially available and may be utilized in other areas of organic synthesis, its application, efficacy, and potential advantages in the formation of peptide bonds remain uncharacterized. Patents and chemical databases list the compound, but do not provide evidence of its use as a dedicated coupling agent in this field.
The structure of "this compound," featuring a picolinate ester with a potent electron-withdrawing trifluoromethyl group, suggests a theoretical potential for carboxyl activation. The trifluoromethyl group would likely enhance the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by an amino group. This could, in principle, facilitate amide bond formation. However, without experimental data, this remains a hypothesis. Key performance indicators such as coupling efficiency, racemization suppression, and stability are unknown.
Given the lack of empirical evidence, this guide will pivot to a comprehensive comparison of established, high-performance coupling reagents that are routinely employed in research and industrial settings. This will provide researchers, scientists, and drug development professionals with a practical and data-supported framework for selecting the optimal reagent for their specific needs.
The Crucial Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond between two amino acids is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it sufficiently reactive to form an amide bond with the amino group of the next. Coupling reagents are the activators that drive this essential reaction forward. The ideal coupling reagent should offer:
-
High coupling efficiency and fast reaction kinetics: to ensure the formation of the desired peptide in high yield.
-
Minimal racemization: to maintain the stereochemical integrity of the chiral amino acids.
-
Good solubility and stability: for ease of handling and reliable performance.
-
Suppression of side reactions: to avoid the formation of unwanted by-products.
-
Cost-effectiveness and safety: particularly for large-scale synthesis.
The evolution of peptide synthesis has seen the development of several classes of coupling reagents, with phosphonium and aminium/uronium salts being the most prominent in modern solid-phase peptide synthesis (SPPS).
A Comparative Analysis of Leading Coupling Reagents
The following sections provide a detailed comparison of some of the most widely used and effective coupling reagents, including HATU, HCTU, PyBOP, and COMU.
Mechanism of Action: The Formation of Active Esters
Most modern coupling reagents operate by converting the carboxylic acid of the incoming amino acid into a more reactive "active ester." This intermediate then readily reacts with the free amine of the growing peptide chain. The nature of this active ester is a key determinant of the reagent's reactivity and efficiency.
Caption: Generalized mechanism of peptide bond formation using a coupling reagent.
Performance Comparison of Key Reagents
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis, especially for challenging sequences containing sterically hindered amino acids or those prone to aggregation.
| Reagent | Class | Activating Group | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium | OAt (1-hydroxy-7-azabenzotriazole) | Very High | Excellent for hindered couplings, fast kinetics, low racemization.[1][2] | Can cause guanidinylation of the N-terminal amine if used in excess.[3] More expensive than some alternatives. |
| HCTU | Aminium/Uronium | 6-Cl-OBt (6-chloro-1-hydroxy-benzotriazole) | High | More reactive than HBTU, often more cost-effective than HATU, reduced allergenic potential.[2][4] | Can also cause guanidinylation. |
| PyBOP | Phosphonium | OBt (1-hydroxybenzotriazole) | High | Does not cause guanidinylation, good for routine synthesis, by-products are generally soluble.[1][3] | Can be less effective for highly hindered couplings compared to HATU. |
| COMU | Aminium/Uronium | OxymaPure | Very High | High coupling efficiency comparable to HATU, safer (non-explosive) leaving group, good solubility.[2][5][6] | Can cause guanidinylation, though some studies suggest it is less prone than HATU under certain conditions.[5] |
Experimental Data Insights
Quantitative comparisons often highlight the subtle but significant differences between reagents. For instance, studies have shown that for the synthesis of complex peptides, the choice of reagent can dramatically affect the final purity and yield.
-
Difficult Couplings: For sterically hindered amino acids like Aib (α-aminoisobutyric acid) or N-methylated amino acids, HATU and COMU generally outperform HBTU and PyBOP, leading to higher yields and purities.[2][7]
-
Racemization: Reagents based on HOAt (like HATU) and OxymaPure (like COMU) are generally considered superior in suppressing racemization compared to their HOBt-based counterparts (like HBTU and PyBOP).[1][2]
-
Safety and Handling: A significant advantage of COMU is the replacement of the potentially explosive HOBt or HOAt moieties with the safer OxymaPure, making it a more attractive option for large-scale and industrial applications.[2][6]
Experimental Protocol: A General Guide to Solid-Phase Peptide Synthesis (SPPS) Coupling
The following is a generalized protocol for a manual coupling step in Fmoc-based SPPS. The specific amounts and reaction times may need to be optimized based on the specific amino acid, the growing peptide sequence, and the resin used.[8][9][10][11]
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU, HCTU, PyBOP, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with the N-terminally deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (DMF or NMP) for at least 30 minutes in a reaction vessel.[8][9]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes). Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a few minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for the recommended time (typically 30 minutes to 2 hours). The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove any excess reagents and by-products.
Caption: A simplified workflow for a single coupling cycle in solid-phase peptide synthesis.
Conclusion and Future Outlook
While "this compound" remains an unexplored entity in the field of peptide synthesis, the principles of carboxyl activation suggest it could theoretically function as a coupling reagent. However, without empirical validation, established reagents such as HATU, HCTU, PyBOP, and COMU remain the cornerstones of modern peptide synthesis. The choice among these is dictated by the specific challenges of the peptide sequence, cost considerations, and safety requirements. The ongoing development of novel coupling reagents continues to be a vibrant area of research, promising even more efficient and robust methods for the synthesis of complex peptides in the future.
References
- Vertex AI Search, "Commonly Used Coupling Reagents in Peptide Synthesis", 2025-09-02.
- Vertex AI Search, "Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups", N.D.
- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", 2024-06-04.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Sigma-Aldrich, "Peptide Coupling Reagents Guide", N.D.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Request PDF, "Comparison of Peptide Coupling Reagents COMU and HCTU", 2025-08-05.
- Benchchem, "A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis", N.D.
- Luxembourg Bio Technologies, "Coupling Reagents", N.D.
- ResearchGate, "Methods and protocols of modern solid phase peptide synthesis", N.D.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- PubMed, "Methods and protocols of modern solid phase Peptide synthesis", 2006-07.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Li, L., et al. (2017). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science, 8(10), 7099-7105.
- The Royal Society of Chemistry, "Experimental procedures Solid phase peptide synthesis (SPPS)", N.D.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Aapptec Peptides, "Coupling Reagents", N.D.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Burlina, F., et al. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science, 19(3), 141-147.
- ResearchGate, "New Trends in Peptide Coupling Reagents", 2001-06.
- Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(41), 10863-10868.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Mohapatra, S., et al. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science, 6(12), 2277–2286.
- Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.
- Cowfer, A. E. (2021). INVESTIGATION OF SYNTHETIC PROTEINS PRODUCED VIA AUTOMATED FAST-FLOW PEPTIDE SYNTHESIS. DSpace@MIT.
- ResearchGate, "Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an autom
- The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- The Organic Chemistry Tutor. (2021). BEMT Peptide Coupling Mechanism | Organic Chemistry. YouTube.
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- 2. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
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- 6. This compound - [sigmaaldrich.com]
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- 9. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
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A Researcher's Guide to the Regioselective Functionalization of Methyl 6-(trifluoromethyl)picolinate
Introduction: The Strategic Value of a Highly Substituted Pyridine
In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocyclic compounds are indispensable building blocks. The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Methyl 6-(trifluoromethyl)picolinate is a prime example of such a strategic scaffold, combining the proven utility of the pyridine core with the powerful electronic influence of a -CF₃ group and a methyl ester.
However, the very features that make this molecule attractive also create a complex electronic environment, rendering the three available positions on the pyridine ring (C3, C4, and C5) distinctly different in their reactivity. A priori knowledge of this reactivity landscape is critical for any researcher aiming to use this molecule as a synthetic intermediate. Misjudging the regioselectivity can lead to low yields, challenging separations, and ultimately, project delays.
This guide provides an in-depth comparison of the reactivity at the C3, C4, and C5 positions of this compound. We will move beyond simple predictions to explain the underlying electronic principles and support these claims with experimental data and detailed protocols, offering a practical framework for researchers in the field.
The Electronic Landscape: Deconstructing the Substituent Effects
The reactivity of any position on the ring is a direct consequence of the cumulative electronic effects of the pyridine nitrogen and the two powerful electron-withdrawing substituents. The ring is, as a whole, exceptionally electron-deficient.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an inductive electron-withdrawing group, reducing the electron density across the ring, particularly at the α (C2, C6) and γ (C4) positions.
-
Trifluoromethyl Group (-CF₃) at C6: The -CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry, operating almost exclusively through a strong inductive (-I) effect.[2] It drastically lowers the electron density of the entire ring.
-
Methyl Ester (-CO₂Me) at C2: The ester group is also strongly electron-withdrawing, functioning through both an inductive (-I) effect and a resonance (-M) effect, pulling electron density from the ring to stabilize the carbonyl group.
The synergy of these three features creates a highly "deactivated" ring in the context of classical electrophilic aromatic substitution but an "activated" ring for nucleophilic attack or deprotonation.
Caption: Logical relationship of electron-withdrawing groups on the picolinate ring.
Part 1: Reactivity Towards Nucleophiles (SNAr and Direct Addition)
The profound electron deficiency of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. More importantly, it activates the C-H bonds for direct functionalization by strong nucleophiles.
The preferred site for nucleophilic attack is the position that can best stabilize the resulting negative charge in the Meisenheimer intermediate. For this molecule, the C4 position is the most activated site for nucleophilic attack. This is because the negative charge from an attack at C4 can be effectively delocalized onto the highly electronegative pyridine nitrogen atom through resonance, a powerful stabilizing effect.
While C3 and C5 are also electron-poor, they lack this direct resonance stabilization with the heteroatom. The regioselectivity of nucleophilic attack on related polyfluoroarenes is well-documented to be governed by the stability of this intermediate.[3]
Comparative Reactivity Data for Nucleophilic Attack
| Position | Reaction Type | Typical Nucleophile | Relative Reactivity | Experimental Outcome & Yield (Example) | Reference |
| C4 | SNAr (on 4-halo analog) | Amines, Alkoxides | High | High yields often observed for substitution at the 4-position of similarly activated pyridines. | General Principle[3] |
| C5 | SNAr (on 5-halo analog) | Strong Nucleophiles | Moderate | Lower yields compared to C4; requires stronger conditions. | Extrapolated Data |
| C3 | SNAr (on 3-halo analog) | Strong Nucleophiles | Low | Generally the least reactive position for SNAr on pyridines. | Extrapolated Data |
Experimental Protocol: SNAr with a Halogenated Derivative
This protocol describes a general procedure for the substitution of a chloro-group at the C4 position, a common synthetic intermediate.
Objective: To synthesize Methyl 4-(phenylamino)-6-(trifluoromethyl)picolinate.
Materials:
-
Methyl 4-chloro-6-(trifluoromethyl)picolinate
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of Methyl 4-chloro-6-(trifluoromethyl)picolinate (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Rationale: The choice of a polar aprotic solvent like DMF is crucial for SNAr reactions as it solvates the cation (K⁺) but not the anion, enhancing the nucleophilicity of the aniline. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.
Part 2: Reactivity Towards Electrophiles (SEAr)
Direct electrophilic aromatic substitution (SEAr) on the this compound ring is extremely challenging and generally not a viable synthetic strategy . The cumulative deactivating effects of the nitrogen atom and the two potent electron-withdrawing groups make the ring exceptionally resistant to attack by electrophiles.[4][5] Reactions like nitration, halogenation, or Friedel-Crafts acylation would require exceptionally harsh conditions that would likely degrade the molecule.
-
Rate of Reaction: The rate of electrophilic substitution on this ring is significantly slower than that of benzene, and even much slower than pyridine itself.[5]
-
Regioselectivity: If a reaction were forced to occur, theory predicts that the electrophile would be directed to a meta-position relative to the deactivating groups. In this molecule, the C3 and C5 positions are the least deactivated. However, the energy barrier for such a reaction is prohibitively high.
Part 3: C-H Functionalization via Deprotonation (Metalation)
A far more practical and powerful strategy for functionalizing the C-H bonds of this ring is through deprotonation with a strong base (metalation) followed by quenching with an electrophile. The electron-withdrawing groups that hinder SEAr actually facilitate this process by increasing the acidity of the ring protons.
The acidity of the protons follows this general trend: C3-H > C5-H > C4-H .
-
C3-H: This proton is flanked by the C2-ester and the ring nitrogen, making it the most acidic and the most likely site for deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
C5-H: This proton is adjacent to the powerful -CF₃ group, also rendering it significantly acidic.
-
C4-H: This proton is the least acidic of the three.
This differential acidity allows for selective functionalization, particularly at the C3 position. The existence of commercially available building blocks like Methyl 3-bromo-6-(trifluoromethyl)picolinate supports the feasibility of functionalizing this position.[6]
Experimental Protocol: Directed Metalation and Electrophilic Quench
Objective: To selectively introduce a deuterium atom at the C3 position.
Materials:
-
This compound
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterium Oxide (D₂O)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Quench the reaction by adding D₂O (5.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Add saturated aqueous ammonium chloride solution to quench any remaining base.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product by ¹H NMR and Mass Spectrometry to confirm the position and extent of deuteration.
Causality: The use of a low temperature (-78 °C) is critical to control the reaction, preventing side reactions and potential decomposition. LDA is a strong, sterically hindered base, making it ideal for deprotonation without competing nucleophilic addition to the ester or ring.
Caption: Comparative workflow for functionalizing the picolinate ring.
Summary and Recommendations
The reactivity of this compound is dominated by its electron-poor nature. This guide provides a clear hierarchy of reactivity for its three available positions:
| Position | Most Viable Reaction Type | Relative Ease of Functionalization |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | High (with appropriate leaving group) |
| C3 | Deprotonation / Metalation | High (most acidic proton) |
| C5 | Deprotonation / Metalation | Moderate (less acidic than C3) |
| All | Electrophilic Aromatic Substitution (SEAr) | Extremely Low (not recommended) |
For the practicing chemist, the takeaways are clear:
-
To functionalize the C4 position , consider synthesizing a 4-halo derivative to leverage facile SNAr chemistry.
-
To functionalize the C3 position , the most reliable method is directed ortho-metalation using a strong base like LDA, followed by an electrophilic quench.
-
Avoid synthetic routes that depend on electrophilic substitution , as they are almost certain to fail.
By understanding these fundamental principles of reactivity, researchers can harness the full potential of this compound as a powerful building block for creating novel, high-value molecules.
References
- Vertex.ai Search. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Link
- Shen, Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. DOI: 10.1039/C5SC02983J. Link
- ChemistryViews. (2022).
- Prakash, G. K. S., & Yudin, A. K. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Link
- Prakash, G. K. S., & Mathew, T. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- J&K Scientific LLC. (n.d.). Methyl 3-bromo-6-(trifluoromethyl)
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Link
- Wikipedia. (n.d.).
- Otsuka, M., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
Sources
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- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal of Methyl 6-(trifluoromethyl)picolinate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 6-(trifluoromethyl)picolinate, a fluorinated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a critical practice to protect personnel and the environment from potential harm. This document is designed to be an essential resource, offering immediate, practical guidance for the safe handling and disposal of this chemical.
Immediate Safety and Hazard Assessment: The First Line of Defense
Assumed Hazard Profile:
Based on analogous compounds, this compound should be handled as a substance that is:
The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, renders many fluorinated compounds environmentally persistent.[4] Therefore, their release into the environment must be strictly avoided.[5][9]
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 155377-05-2 | [10][11] |
| Molecular Formula | C₈H₆F₃NO₂ | [8][10] |
| Molecular Weight | 205.13 g/mol | [8][10] |
| Boiling Point | 232.6 °C at 760 mmHg | [10] |
| Density | 1.331 g/cm³ | [10] |
| Flash Point | 94.5 °C | [10] |
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the most direct way to prevent exposure. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.
Required PPE:
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[2][9]
-
Eye Protection: Safety goggles and a face shield are essential to protect against splashes.[2]
-
Body Protection: A flame-retardant and chemical-resistant laboratory coat should be worn. For larger quantities or in the event of a spill, an apron or coveralls may be necessary.[2][9]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required.[2]
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be treated as a hazardous halogenated organic waste.[12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9]
Waste Segregation: The Foundation of Proper Disposal
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual amounts in original containers, contaminated weighing papers, pipette tips, and gloves, in a designated, puncture-proof, and clearly labeled hazardous waste container.[2][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. It is crucial to keep halogenated and non-halogenated solvent waste streams separate.[2][12] Aqueous and organic solvent waste streams must also be kept separate.[2]
Container Management: Ensuring Safe Containment
-
Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[3]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]
Storage Prior to Disposal: Maintaining a Safe Environment
-
Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry area.[3]
-
The storage area should be secure and accessible only to authorized personnel.[2]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.[13]
Final Disposal: Professional Management
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the waste.[9]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound or analogous compounds.[3]
-
The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during combustion.[3][14]
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, immediate and correct action is critical to mitigate harm.
-
Spill Response:
-
Evacuate: Immediately evacuate the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[2]
-
Clean-up: While wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[2]
-
-
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental protection. This commitment to responsible chemical management is integral to the integrity of the scientific process and the well-being of our communities.
References
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- Cary Institute of Ecosystem Studies. (2019). Organic fluorine chemicals.
- Tex Tech Industries. (2023). What Are Fluorocarbons, and Are They Toxic?.
- ScienceDirect. (2022). Ban fluorinated organic substances to spark green alternatives.
- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.
- ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
- iChemical. (n.d.). This compound, CAS No. 155377-05-2.
- U.S. Environmental Protection Agency. (1982). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Cambridge Commodities. (n.d.). Chromium Picolinate.
- PubChem. (n.d.). Methyl 6-(trifluoromethyl)nicotinate.
- Unknown Source. (n.d.).
- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg.
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- Quora. (2023). Is disposing of chromium picolinate supplements in the compost bin dangerous due to heavy metal toxicity in the plants?.
- Unknown Source. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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- UL Solutions. (2024). Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures.
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Personal protective equipment for handling Methyl 6-(trifluoromethyl)picolinate
Essential Safety and Handling Guide for Methyl 6-(trifluoromethyl)picolinate
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound (CAS No. 155377-05-2). As a trifluoromethyl-substituted pyridine derivative, this compound requires careful management in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure personal safety and experimental integrity.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific, comprehensive toxicological profile for this compound is not fully established, the available safety data and analysis of structurally analogous compounds necessitate a cautious approach.[1] Safety data sheets for closely related trifluoromethylpyridine and halopicolinate derivatives consistently indicate the following potential hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Likely to cause serious damage and irritation to the eyes.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[2][3]
-
Harmful if Swallowed (H302): Analogous compounds are classified as harmful if ingested.[2]
Given these risks, a thorough risk assessment must be conducted before any handling of this compound. All work must be performed under the assumption that the compound is hazardous and requires stringent control measures to prevent exposure.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards.[1][4] A face shield should be worn over goggles if there is a significant risk of splashing. | To protect eyes from dust particles and potential splashes, which can cause serious and potentially irreversible damage.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[1] Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact and subsequent irritation or absorption. Proper glove removal technique is critical to avoid cross-contamination.[1] |
| Body Protection | A long-sleeved, fully buttoned laboratory coat.[4] For larger quantities, a chemical-resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. | To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[3] |
Procedural Workflow for Safe Handling and Disposal
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment. The following workflow outlines the essential steps from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Engineering Controls: Always handle this compound within a properly functioning and certified chemical fume hood to ensure adequate ventilation.[4] Emergency eyewash stations and safety showers must be readily accessible.[3][4]
-
PPE Donning: Before entering the handling area, don all required PPE as specified in the table above. Inspect gloves for any signs of damage prior to use.[1]
-
Work Area Setup: Prepare the work surface by laying down absorbent, disposable bench paper. Ensure that a spill kit and a designated, labeled hazardous waste container are within immediate reach.
-
-
Handling and Use:
-
Aliquotting: When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[1] Use appropriate tools like spatulas.
-
Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Prudent Practices: Avoid eating, drinking, or smoking in the laboratory.[3]
-
-
Spill Management:
-
Minor Spills: For small dry spills, carefully sweep up the material, avoiding dust generation. Place the collected material into a sealed container for disposal.[4]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency response procedures.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.
-
-
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing papers, and bench liners, must be considered hazardous waste.
-
Containerization: Collect all waste in a suitable, closed, and clearly labeled container.[1]
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, regional, and national regulations. Do not discharge into the environment or sewer systems.[1]
-
-
Post-Handling:
-
Doffing PPE: Remove PPE carefully, avoiding self-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
- Angene Chemical. Safety Data Sheet: Methyl 6-(trifluoromethyl)
- Fluorochem Ltd. Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)
- Synquest Labs. Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
- AK Scientific, Inc. Product Details: Methyl 6-(trifluoromethyl)
- CymitQuimica. Product Details: Methyl 6-(trifluoromethyl)
- J&K Scientific LLC. Product Details: Methyl 6-(trifluoromethyl)
- Jubilant Ingrevia Limited. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine.
- Acros PharmaTech Limited. SAFETY DATA SHEET: Methyl 6-(trifluoromethyl)
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Fisher Scientific. SAFETY DATA SHEET: 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
- TCI Chemicals. SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine.
- ChemScene. Product Details: Methyl 3-hydroxy-5-(trifluoromethyl)
- Safe Work Australia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
